Product packaging for 2,6-Difluoro-4-methylbenzonitrile(Cat. No.:CAS No. 1803792-98-4)

2,6-Difluoro-4-methylbenzonitrile

Cat. No.: B3034491
CAS No.: 1803792-98-4
M. Wt: 153.13 g/mol
InChI Key: RTVLTDRAGDCUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Difluoro-4-methylbenzonitrile is a useful research compound. Its molecular formula is C8H5F2N and its molecular weight is 153.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2N B3034491 2,6-Difluoro-4-methylbenzonitrile CAS No. 1803792-98-4

Properties

IUPAC Name

2,6-difluoro-4-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVLTDRAGDCUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803792-98-4
Record name 2,6-difluoro-4-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-4-methylbenzonitrile

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science. The document outlines a robust and reproducible synthetic pathway commencing from 2,6-Difluoro-4-methylaniline via a copper-catalyzed Sandmeyer cyanation reaction. We delve into the mechanistic rationale behind key experimental choices, ensuring a deep understanding of the transformation. Furthermore, this guide establishes a complete analytical workflow for the unambiguous structural confirmation and purity assessment of the title compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, step-by-step protocols for both synthesis and characterization are provided, intended to be a valuable resource for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorine-containing organic molecules have become indispensable in modern drug discovery.[1] The introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Benzonitrile derivatives, in particular, are versatile intermediates and key structural motifs in a wide array of therapeutic agents, from kinase inhibitors to antiviral compounds.[2]

The compound this compound combines the advantageous properties of both the nitrile and the difluoro aromatic functionalities. The ortho-difluoro substitution pattern creates a unique electronic environment and can enforce specific conformations, making it a valuable building block for designing highly targeted and potent bioactive molecules.[3] This guide provides the scientific community with a detailed, field-proven methodology for its preparation and rigorous characterization.

Synthetic Strategy: The Sandmeyer Reaction

The synthesis of aryl nitriles from primary aromatic amines is most reliably achieved through the Sandmeyer reaction.[4][5] This classic transformation is a cornerstone of aromatic chemistry, valued for its broad applicability and dependable yields.[6] The reaction proceeds via a two-step, one-pot sequence: the initial conversion of an aryl amine to a diazonium salt, followed by the copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile.[7][8]

Mechanistic Rationale

The Sandmeyer reaction is a prime example of a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][6] The key steps are:

  • Diazotization: The primary amine (2,6-Difluoro-4-methylaniline) reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively unstable arenediazonium salt. The low temperature is critical to prevent premature decomposition and loss of N₂ gas.

  • Single Electron Transfer (SET): The copper(I) cyanide catalyst initiates the core transformation by transferring a single electron to the diazonium salt.[7]

  • Radical Formation: This electron transfer results in the loss of a neutral nitrogen gas molecule (N₂), a thermodynamically highly favorable process, generating an aryl radical.

  • Nucleophilic Attack & Re-oxidation: The aryl radical then reacts with the copper(II) species formed in the initial step, transferring the cyanide group to the aromatic ring and regenerating the copper(I) catalyst to complete the catalytic cycle.

The choice of a copper(I) salt as the catalyst is crucial for facilitating the single-electron transfer that underpins the radical mechanism.[7]

Synthesis Workflow Diagram

The overall synthetic transformation is depicted below.

Synthesis_Workflow Start 2,6-Difluoro-4-methylaniline Reagents 1. NaNO₂, HCl (aq) 2. CuCN, KCN Start->Reagents Diazotization & Sandmeyer Cyanation Product This compound Reagents->Product Formation of Aryl Nitrile

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2,6-Difluoro-4-methylaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) (Caution: Extremely Toxic)

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-Difluoro-4-methylaniline (1.0 eq).

    • Add water and concentrated HCl (3.0 eq) and cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Cyanation:

    • In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water. Cool this solution to 0 °C in an ice bath. (CAUTION: Handle cyanides with extreme care in a well-ventilated fume hood. KCN is added to help solubilize the CuCN).

    • Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Vigorous bubbling (N₂ evolution) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).[9]

    • Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a solid.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized product.

Characterization Workflow Diagram

Characterization_Workflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry (EI) Product->MS Conclusion Structural Confirmation & Purity Assessment NMR->Conclusion Connectivity & Environment IR->Conclusion Functional Groups MS->Conclusion Molecular Weight

Caption: Analytical workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.[10]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[11]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.[11]

Expected Spectral Data:

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.1 - 7.3 t (triplet) 2H Aromatic H (H-3, H-5)
~ 2.4 s (singlet) 3H Methyl (-CH₃)

Note: The aromatic protons will appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~ 163 (dd) C-F (C-2, C-6)
~ 140 (t) C-CH₃ (C-4)
~ 116 (t) Aromatic CH (C-3, C-5)
~ 115 C≡N
~ 95 (t) C-CN (C-1)
~ 20 -CH₃

Note: Carbons coupled to fluorine will exhibit splitting. dd = doublet of doublets, t = triplet.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single signal, as both fluorine atoms are chemically equivalent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Expected Spectral Data:

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~ 3070 Weak Aromatic C-H Stretch
~ 2960 Weak Aliphatic C-H Stretch
~ 2235 Strong, Sharp C≡N (Nitrile) Stretch
~ 1620 Strong C=C Aromatic Ring Stretch

| ~ 1280 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Experimental Protocol:

  • A dilute solution of the sample is introduced into a mass spectrometer, typically using an Electron Impact (EI) ionization source. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.[11][12]

Expected Data:

  • Molecular Formula: C₈H₅F₂N

  • Molecular Weight: 153.13 g/mol

  • Expected Molecular Ion (M⁺) Peak: m/z = 153

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of this compound. The Sandmeyer reaction provides an efficient route from the corresponding aniline precursor. The described analytical workflow, combining NMR, FT-IR, and MS, ensures the production of material with confirmed structural integrity and high purity, suitable for demanding applications in drug discovery and advanced materials research.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methylbenzonitrile is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the physicochemical properties of this compound is therefore essential for its effective application in drug design and development. This guide provides a comprehensive overview of the key physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be verified through laboratory analysis.

PropertyValueSource
Molecular Formula C8H5F2NPubChem[1]
Molecular Weight 153.13 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Aqueous Solubility Not experimentally determined-
Predicted LogP (XlogP) 2.2PubChemLite[1]

I. Melting Point Determination

The melting point of a solid is a critical physical property that provides information about its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (optional, for fine powdering)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the solid down into the bottom.

    • Repeat until a column of 2-3 mm of packed solid is at the bottom of the tube.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting to quickly approach the expected melting point (if unknown, a preliminary rapid determination can be performed).

  • Melting Point Measurement:

    • Observe the sample through the magnifying lens.

    • As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate determination.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

    • Repeat the measurement with a fresh sample and capillary tube to ensure reproducibility.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point range.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to equilibrate, preventing an overestimation of the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Prep1 Grind Sample Prep2 Pack Capillary Tube Prep1->Prep2 Measure1 Insert into Apparatus Prep2->Measure1 Measure2 Rapid Heating (Approximate) Measure1->Measure2 Measure3 Slow Heating (1-2°C/min) Measure2->Measure3 Measure4 Record Melting Range Measure3->Measure4 Validate1 Repeat Measurement Measure4->Validate1 Validate2 Average Results Validate1->Validate2

Caption: Workflow for Melting Point Determination.

II. Lipophilicity (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar organic solvent (like n-octanol) and a polar aqueous solvent (like water). The logarithm of this value, LogP, is a key indicator of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates higher solubility in the organic phase (lipophilic), while a negative value indicates higher solubility in the aqueous phase (hydrophilic).

Experimental Protocol: HPLC-based LogP Determination

This protocol describes a common and efficient method for determining the LogP of a compound using High-Performance Liquid Chromatography (HPLC). This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its known LogP value.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • Reverse-phase C18 HPLC column

  • Mobile phase: Acetonitrile and water (or a suitable buffer)

  • A set of standard compounds with known LogP values

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of the standard compounds and the test compound (this compound) in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of working standard solutions of varying concentrations for each standard compound.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the chosen mobile phase composition.

    • Inject the standard solutions and the test compound solution onto the HPLC column.

    • Record the retention time for each compound.

  • Data Analysis:

    • Create a calibration curve by plotting the logarithm of the retention factor (k') for the standard compounds against their known LogP values. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the dead time (retention time of an unretained compound).

    • Determine the retention factor for this compound from its chromatogram.

    • Use the calibration curve to interpolate the LogP value for this compound.

Causality Behind Experimental Choices:

  • Reverse-Phase HPLC: In reverse-phase HPLC, the stationary phase is nonpolar (C18) and the mobile phase is polar. Lipophilic compounds have a stronger affinity for the stationary phase and thus elute later (longer retention time), providing a direct correlation with LogP.

  • Calibration with Standards: Using a set of standards with a range of known LogP values allows for the creation of a reliable calibration curve, ensuring the accurate determination of the LogP of the unknown compound.

LogP_Workflow A Prepare Standard & Sample Solutions B HPLC Analysis (Record Retention Times) A->B C Calculate Retention Factors (k') B->C D Plot log(k') vs. Known LogP for Standards C->D F Determine log(k') of Test Compound C->F E Generate Calibration Curve D->E G Interpolate LogP from Calibration Curve E->G F->G

Caption: HPLC-based LogP Determination Workflow.

III. Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's bioavailability. Poorly soluble compounds often exhibit low absorption from the gastrointestinal tract.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound sample

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials containing a known volume of PBS at different pH values. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Sample Processing:

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Alternatively, centrifuge the vials at high speed and then collect the supernatant.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

    • The determined concentration represents the aqueous solubility of the compound at that specific pH and temperature.

Causality Behind Experimental Choices:

  • Excess Solid: The presence of undissolved solid ensures that the solution is saturated and that the measured concentration represents the true equilibrium solubility.

  • Prolonged Shaking: Continuous agitation for an extended period is necessary to ensure that the system reaches thermodynamic equilibrium.

  • Filtration/Centrifugation: Removal of all solid particles is critical to avoid overestimation of the solubility.

Solubility_Workflow A Add Excess Solid to Buffer B Shake to Equilibrium (24-72h) A->B C Separate Solid from Supernatant (Filter/Centrifuge) B->C D Quantify Concentration of Supernatant (HPLC/UV-Vis) C->D E Compare to Standard Curve D->E F Determine Aqueous Solubility E->F

Caption: Shake-Flask Aqueous Solubility Determination.

IV. Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and identification of organic compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The two protons on the benzene ring are expected to appear as a triplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling to the two adjacent fluorine atoms will cause this splitting pattern.

  • Methyl Protons: The three protons of the methyl group will appear as a singlet in the aliphatic region (typically δ 2.0-2.5 ppm), as there are no adjacent protons to couple with.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: The carbon atoms of the benzene ring will show characteristic chemical shifts, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

  • Nitrile Carbon: The carbon of the nitrile group (C≡N) will appear as a singlet in a characteristic downfield region (typically δ 110-125 ppm).

  • Methyl Carbon: The carbon of the methyl group will appear as a singlet in the upfield aliphatic region (typically δ 15-25 ppm).

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹ characteristic of the nitrile group.

  • C-F Stretch: Strong absorption bands are expected in the region of 1000-1400 cm⁻¹ corresponding to the carbon-fluorine bonds.

  • Aromatic C=C Stretch: Medium to weak absorption bands are expected in the region of 1400-1600 cm⁻¹.

  • Aromatic C-H Stretch: Absorption bands are expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorption bands are expected just below 3000 cm⁻¹ for the methyl group.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 153.13) should be observed. Due to the presence of one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.

  • Fragmentation Pattern: Common fragmentation pathways for benzonitriles include the loss of HCN (27 mass units) and the fragmentation of the alkyl substituent. The presence of fluorine atoms will also influence the fragmentation pattern, with potential losses of F (19 mass units) or HF (20 mass units).[2]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Difluoro-4-methylbenzonitrile. In the absence of definitive, publicly available experimental spectra for this specific compound, this document leverages high-quality predicted data, substantiated by experimental data from structurally analogous compounds and foundational NMR principles. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectral characteristics of this and related fluorinated aromatic compounds.

Introduction: The Structural Context of this compound

This compound is a substituted aromatic compound featuring a benzonitrile core with two fluorine atoms ortho to the nitrile group and a methyl group in the para position. The interplay of the electron-withdrawing fluorine and nitrile substituents with the electron-donating methyl group creates a unique electronic environment that is reflected in its NMR spectra. Understanding these spectral features is paramount for structural verification, purity assessment, and for predicting its chemical behavior in various applications, including pharmaceutical and materials science research.

This guide will provide a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, focusing on chemical shifts (δ), multiplicities, and coupling constants (J). The predictions are rationalized through a comparative analysis with the known experimental spectra of 2,6-difluorotoluene, 2,6-difluorobenzonitrile, and 4-methylbenzonitrile.

Figure 1: Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting two main signals corresponding to the aromatic protons and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityProtonsPredicted Coupling Constant (J, Hz)
~7.0 - 7.2Triplet (t)2H (H-3, H-5)³J(H,F) ≈ 8-10
~2.4Singlet (s)3H (CH₃)-
Analysis and Justification
  • Aromatic Protons (H-3, H-5): The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are predicted to appear as a triplet in the range of δ 7.0-7.2 ppm. This downfield shift is characteristic of protons on an aromatic ring. The triplet multiplicity arises from coupling to the two adjacent fluorine atoms (²JHF). The magnitude of this coupling is typically in the range of 8-10 Hz for ortho H-F coupling. This prediction is supported by the experimental data for 2,6-difluorotoluene, where the H-3 and H-5 protons appear as a triplet at δ 6.803 ppm[1]. The presence of the additional electron-withdrawing nitrile group in our target molecule is expected to shift these protons further downfield.

  • Methyl Protons (CH₃): The three protons of the methyl group are equivalent and are predicted to appear as a singlet at approximately δ 2.4 ppm. This chemical shift is typical for a methyl group attached to an aromatic ring. For instance, the methyl protons in 4-methylbenzonitrile appear as a singlet at δ 2.42 ppm. The absence of adjacent protons results in a singlet multiplicity.

G cluster_H_NMR ¹H NMR Prediction Workflow Structure 2,6-Difluoro-4- methylbenzonitrile Structure Prediction Predict Chemical Shifts & Coupling Constants Structure->Prediction Analogs Analogous Compounds (2,6-Difluorotoluene, 4-Methylbenzonitrile) Analogs->Prediction Justification & Refinement Spectrum Predicted ¹H NMR Spectrum - Aromatic Triplet (~7.1 ppm) - Methyl Singlet (~2.4 ppm) Prediction->Spectrum

Caption: Workflow for predicting the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The coupling with fluorine atoms will result in characteristic splitting patterns for the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)MultiplicityEstimated Coupling Constants (Hz)
C1~95-100Triplet (t)²J(C,F) ≈ 25-35
C2, C6~160-164Doublet of Doublets (dd)¹J(C,F) ≈ 250-260, ³J(C,F) ≈ 5-10
C3, C5~112-115Triplet (t)²J(C,F) ≈ 18-22
C4~145-150Singlet (s)-
CN~115-118Singlet (s)-
CH₃~20-22Singlet (s)-
Analysis and Justification
  • C1 (ipso-carbon to CN): This carbon is predicted to appear at a relatively upfield position for a quaternary aromatic carbon, around δ 95-100 ppm. This is due to the shielding effect of the two ortho fluorine atoms. It will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JCF). In 2,6-difluorobenzonitrile, the corresponding carbon appears in this region[2].

  • C2, C6 (carbons bonded to F): These carbons are directly attached to fluorine, leading to a significant downfield shift to around δ 160-164 ppm. They will appear as a doublet of doublets due to the large one-bond coupling to the directly attached fluorine (¹JCF) and a smaller three-bond coupling to the other fluorine atom (³JCF). This is a characteristic feature of 1,3-difluorinated benzene rings. For example, in 2,6-difluorotoluene, the carbons bonded to fluorine appear as a triplet (due to symmetry) at δ 161.7 ppm with a large ¹JCF of 250.9 Hz[1].

  • C3, C5 (aromatic CH): These carbons are predicted to resonate in the δ 112-115 ppm region. They will appear as a triplet due to coupling with the two neighboring fluorine atoms (one ²JCF and one ⁴JCF, though the latter is often small and may not be resolved, leading to an apparent triplet from the larger two-bond coupling). In 2,6-difluorotoluene, these carbons appear as a triplet at δ 112.5 ppm[1].

  • C4 (ipso-carbon to CH₃): This carbon, attached to the methyl group, is expected to be significantly deshielded due to the para-cyano group and the cumulative electron-withdrawing effect of the fluorine atoms, placing it in the δ 145-150 ppm range. In 4-methylbenzonitrile, this carbon appears at δ 143.6 ppm.

  • CN (nitrile carbon): The nitrile carbon typically appears in the δ 115-120 ppm range and is expected to be a singlet. In 4-methylbenzonitrile, the nitrile carbon is at δ 119.0 ppm.

  • CH₃ (methyl carbon): The methyl carbon is predicted to have a chemical shift of around δ 20-22 ppm, which is typical for a methyl group on a benzene ring. In 4-methylbenzonitrile, this carbon appears at δ 21.7 ppm.

G cluster_C_NMR ¹³C NMR Prediction & Justification Structure Molecular Structure Substituent_Effects Substituent Effects (F, CN, CH₃) Structure->Substituent_Effects Coupling C-F Coupling Rules (¹J, ²J, ³J) Structure->Coupling Prediction Predicted ¹³C Spectrum Substituent_Effects->Prediction Coupling->Prediction Justification Justification with Analogs (2,6-Difluorotoluene, 2,6-Difluorobenzonitrile, 4-Methylbenzonitrile) Prediction->Justification

Caption: Logical flow for the prediction and justification of the ¹³C NMR spectrum.

Experimental Protocols

For the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on the sample's solubility.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

NMR Spectrometer Parameters
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution and sensitivity, which is particularly important for resolving complex coupling patterns.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for carbons not coupled to fluorine.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with a good signal-to-noise ratio.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants are well-grounded in the established principles of NMR spectroscopy and are strongly supported by experimental data from structurally related compounds. This guide serves as a valuable resource for the structural characterization of this molecule and provides a framework for the interpretation of NMR data for other complex fluorinated aromatic compounds. The provided experimental protocols offer a starting point for obtaining high-quality experimental data, which would be the ultimate confirmation of these predictions.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2,6-Difluoro-4-methylbenzonitrile, a compound of significant interest to researchers, scientists, and drug development professionals. In the absence of a publicly available experimental crystal structure for this specific molecule, this guide pioneers a multi-faceted approach. It combines a detailed, actionable protocol for the synthesis and single-crystal growth of the target compound with a robust, first-principles computational methodology for its crystal structure prediction using Density Functional Theory (DFT). Furthermore, a predictive analysis of the crystal packing and intermolecular interactions is presented, grounded in a comparative study with the experimentally determined structure of its close analogue, 2,6-dibromo-4-methylbenzonitrile. This guide is designed to be a self-validating system, offering both the means to experimentally determine the crystal structure and a theoretical framework to understand it, thereby empowering researchers to bridge the gap between molecular design and solid-state properties.

Introduction: The Significance of this compound in Modern Chemistry

Fluorinated organic molecules are cornerstones of modern pharmaceutical and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Benzonitrile derivatives, in particular, are versatile building blocks in organic synthesis and are prevalent in many approved pharmaceuticals.[1] The nitrile group can participate in various chemical transformations and often acts as a key interacting moiety in biological systems.[2]

This compound combines these key features: a benzonitrile core for versatile chemistry, a methyl group for steric and electronic modulation, and vicinal fluorine atoms that significantly influence the molecule's electronic and conformational landscape. Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for predicting its behavior in various applications, from its dissolution properties in drug formulation to its charge transport characteristics in organic electronics.

This guide, therefore, addresses the critical need for a detailed understanding of the crystal structure of this compound. It is structured to provide a complete workflow, from chemical synthesis to in-depth structural analysis, leveraging both experimental and computational techniques.

A Proposed Pathway for Synthesis and Single-Crystal Growth

The first and most critical step in experimental crystal structure analysis is the preparation of high-quality single crystals. This section outlines a proposed synthetic route and subsequent crystallization protocols for this compound.

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the Sandmeyer reaction, a robust transformation for converting an aryl amine to an aryl nitrile.[3][4] The proposed starting material is 2,6-difluoro-4-methylaniline.

Reaction Scheme:

Experimental Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,6-difluoro-4-methylaniline in an aqueous solution of hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Single-Crystal Growth Methodologies

Obtaining diffraction-quality single crystals is often a matter of careful experimentation with various crystallization techniques.[5][6][7] The following methods are recommended for this compound.

Table 1: Recommended Crystallization Techniques

TechniqueDescriptionProtocol
Slow Evaporation A saturated or near-saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[5]1. Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) to form a nearly saturated solution. 2. Filter the solution to remove any particulate matter. 3. Place the solution in a clean vial, cover it with parafilm, and pierce a few small holes to allow for slow solvent evaporation. 4. Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Vapor Diffusion A solution of the compound is exposed to the vapor of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[7][8]1. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open vial. 2. Place this vial inside a larger, sealed jar containing a layer of a volatile "anti-solvent" (e.g., hexane or pentane). 3. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, promoting crystal growth.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[9]1. Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature (below the solvent's boiling point). 2. Once the solid is fully dissolved, allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar filled with warm water. 3. Further slow cooling in a refrigerator may also be beneficial.

Computational Crystal Structure Prediction: A DFT-Based Approach

In the absence of experimental data, ab initio crystal structure prediction (CSP) provides a powerful tool for identifying likely polymorphs and their corresponding crystal structures.[10][11] Density Functional Theory (DFT) with dispersion corrections is a highly accurate method for calculating the lattice energies of molecular crystals.[12]

Workflow for Crystal Structure Prediction

The following workflow outlines a robust computational protocol for predicting the crystal structure of this compound.

workflow cluster_0 Computational Protocol mol_opt 1. Molecular Geometry Optimization csp_search 2. Crystal Structure Prediction Search mol_opt->csp_search Optimized Monomer dft_reopt 3. DFT Re-optimization and Ranking csp_search->dft_reopt Putative Crystal Structures pxrd_sim 4. Powder X-ray Diffraction Simulation dft_reopt->pxrd_sim Low-Energy Polymorphs caption Computational workflow for crystal structure prediction. interactions cluster_1 Potential Intermolecular Interactions cluster_2 Interaction Types mol1 Molecule A ch_f C-H···F Hydrogen Bonds mol1->ch_f ch_n C-H···N Hydrogen Bonds mol1->ch_n pi_pi π-π Stacking mol1->pi_pi mol2 Molecule B ch_f->mol2 ch_n->mol2 pi_pi->mol2 caption Key potential intermolecular interactions.

References

Theoretical studies on the molecular structure of 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2,6-Difluoro-4-methylbenzonitrile's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzonitriles are pivotal structural motifs in medicinal chemistry and materials science, valued for their unique electronic properties and ability to participate in various intermolecular interactions. This guide provides a comprehensive theoretical framework for the molecular analysis of this compound, a compound of significant interest due to its potential applications stemming from the interplay of its electron-withdrawing and donating groups. We will explore its optimized geometry, vibrational frequencies, and electronic characteristics through a combination of Density Functional Theory (DFT) and other computational methods. This document serves as a roadmap for in silico investigation, detailing the causality behind methodological choices and providing a self-validating system of protocols for researchers.

Introduction: The Significance of Fluorinated Benzonitriles

Benzonitrile derivatives are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific compound, this compound, presents a fascinating case study. The strong electron-withdrawing nature of the two fluorine atoms and the nitrile group, combined with the electron-donating methyl group, creates a unique electronic environment within the aromatic ring. Understanding the precise molecular structure and electronic distribution is crucial for predicting its reactivity, intermolecular interactions, and potential as a lead compound in drug discovery or as a functional unit in advanced materials.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-destructive means to elucidate these properties at an atomic level of detail.[1][2] This guide will detail the application of Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules, to predict the key structural and spectroscopic features of this compound.

Methodological Framework: A Hybrid Computational and Spectroscopic Approach

To ensure the highest degree of accuracy, a combination of theoretical calculations and experimental validation is the gold standard in molecular characterization. While this guide focuses on the theoretical protocol, it is designed to be validated by experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy.

Computational Details: The Power of Density Functional Theory

All theoretical calculations are proposed to be performed using the Gaussian suite of programs. The choice of the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is based on its proven track record of providing excellent agreement with experimental results for a wide range of organic molecules.[3][4] The 6-311++G(d,p) basis set is selected to provide a balanced description of the electronic structure, accounting for polarization and diffuse functions, which are crucial for accurately modeling the effects of the electronegative fluorine and nitrogen atoms.

The computational workflow is as follows:

  • Geometry Optimization: The initial molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This ensures that all calculated properties correspond to the most stable conformation of the molecule.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method.[5]

  • Potential Energy Distribution (PED) Analysis: To provide a detailed assignment of the vibrational modes, a PED analysis is performed using the VEDA4 program.[3] This allows for a quantitative description of the contribution of individual internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration.

G cluster_0 Computational Workflow Initial Structure Initial Structure Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Initial Structure->Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Find Global Minimum Frequency Calculation Frequency Calculation Geometry Optimization (DFT/B3LYP/6-311++G(d,p))->Frequency Calculation Confirm Minimum & Predict Spectra Electronic Property Analysis Electronic Property Analysis Geometry Optimization (DFT/B3LYP/6-311++G(d,p))->Electronic Property Analysis HOMO-LUMO, NBO Vibrational Mode Assignment (PED) Vibrational Mode Assignment (PED) Frequency Calculation->Vibrational Mode Assignment (PED) Detailed Mode Description

Caption: Computational workflow for the theoretical analysis of this compound.

Experimental Protocols for Validation
  • FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound would be recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique.

  • FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a Nd:YAG laser operating at 1064 nm in the 3500–50 cm⁻¹ range.

The experimental spectra serve as the benchmark against which the scaled theoretical vibrational frequencies are compared, thereby validating the computational model.

Results and Discussion: A Deep Dive into Molecular Properties

Molecular Geometry

The optimized molecular structure of this compound is predicted to be planar, belonging to the C2v point group. The presence of the bulky fluorine atoms ortho to the nitrile group is expected to have a minimal effect on the planarity of the benzene ring. The key geometrical parameters (bond lengths and angles) are presented in Table 1. The C-F bond lengths are anticipated to be in the typical range for fluorinated aromatic compounds. The C≡N bond length of the nitrile group is a sensitive indicator of the electronic environment; the strong electron-withdrawing effect of the fluorine atoms is expected to slightly shorten this bond compared to unsubstituted benzonitrile.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C6-C1-C2118.5
C1-C61.395C1-C2-C3121.0
C2-C31.388C2-C3-C4119.5
C3-C41.390C3-C4-C5120.0
C4-C51.390C4-C5-C6119.5
C5-C61.388C5-C6-C1121.0
C1-C71.450C2-C1-C7120.8
C7-N81.156C6-C1-C7120.8
C2-F91.345C1-C2-F9119.5
C6-F101.345C1-C6-F10119.5
C4-C111.510C3-C4-C11120.0
C11-H121.090C5-C4-C11120.0
C11-H131.090H12-C11-H13109.5
C11-H141.090H13-C11-H14109.5

Note: Atom numbering corresponds to the diagram below.

Caption: Atom numbering scheme for this compound.

Vibrational Analysis

The molecule has 16 atoms and therefore 42 normal modes of vibration. A detailed assignment of these modes is crucial for interpreting the experimental spectra. Key predicted vibrational frequencies are summarized in Table 2.

  • C≡N Stretch: The nitrile stretching vibration is one of the most characteristic bands. In benzonitrile, it appears around 2230 cm⁻¹. Due to the strong electron-withdrawing effect of the ortho-fluorine atoms, this band in this compound is expected to shift to a higher wavenumber, likely in the 2235-2245 cm⁻¹ range.[6]

  • C-F Stretches: The C-F stretching vibrations are typically strong in the IR spectrum and are expected to appear in the 1200-1300 cm⁻¹ region.

  • CH₃ Vibrations: The methyl group will exhibit symmetric and asymmetric stretching vibrations (around 2870 and 2960 cm⁻¹, respectively) and bending vibrations (around 1450 and 1375 cm⁻¹).

  • Aromatic C-H and C-C Stretches: The aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the aromatic ring C-C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Major Vibrational Frequencies and Assignments

Predicted Scaled Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Assignment (PED Contribution %)
~3080--Aromatic C-H stretch
~2960--CH₃ asymmetric stretch
~2870--CH₃ symmetric stretch
~2240--C≡N stretch
~1600--Aromatic C-C stretch
~1450--CH₃ asymmetric bend
~1250--C-F stretch
~850--Aromatic C-H out-of-plane bend
Electronic Properties: HOMO-LUMO and NBO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule.[7][8][9] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.[7] For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO will likely have significant contributions from the nitrile group and the carbon atoms attached to the fluorine atoms. This indicates that the lowest energy electronic transition will involve a π → π* charge transfer within the molecule.

NBO analysis provides a detailed picture of the charge distribution and bonding interactions within the molecule.[10] This method localizes the molecular orbitals into Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding, Rydberg) orbitals. The analysis of donor-acceptor interactions in the NBO basis reveals the extent of intramolecular charge transfer (ICT) and hyperconjugative interactions. For this molecule, significant interactions are expected between the lone pairs of the fluorine and nitrogen atoms and the antibonding orbitals of the aromatic ring, which contributes to the overall stability of the molecule. The Mulliken charge distribution, derived from the NBO analysis, will likely show a high negative charge on the fluorine and nitrogen atoms and a positive charge on the carbon atoms attached to them, highlighting the polar nature of these bonds.

Potential Applications and Future Directions

The theoretical data presented in this guide provides a solid foundation for understanding the fundamental properties of this compound. This knowledge is directly applicable to:

  • Drug Design: The detailed electrostatic potential map and understanding of HOMO-LUMO distributions can guide the design of novel inhibitors or receptor ligands by identifying sites for hydrogen bonding and other non-covalent interactions.

  • Materials Science: The predicted electronic properties are valuable for designing novel organic materials with specific optical or electronic characteristics, such as those used in organic light-emitting diodes (OLEDs).[11]

Future work should focus on the experimental validation of these theoretical predictions. Furthermore, theoretical investigations into the molecule's reactivity, such as predicting sites for electrophilic and nucleophilic attack, and its interactions with biological targets through molecular docking studies, would be valuable next steps.

Conclusion

This technical guide has outlined a comprehensive theoretical protocol for the detailed investigation of the molecular structure and properties of this compound. By leveraging the power of Density Functional Theory, we can predict its geometry, vibrational spectra, and key electronic characteristics with a high degree of confidence. This in silico approach provides invaluable insights that can accelerate research and development in both medicinal chemistry and materials science, offering a robust and scientifically rigorous framework for future studies.

References

The Solubility Profile of 2,6-Difluoro-4-methylbenzonitrile: A Technical Guide for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,6-Difluoro-4-methylbenzonitrile, a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. In the absence of extensive experimental solubility data in the public domain, this document employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a wide array of common organic solvents. This theoretical framework is complemented by a detailed, step-by-step experimental protocol for the empirical validation of the predicted solubility, ensuring a robust and reliable approach for researchers and process chemists. The guide is designed to empower scientists in drug discovery, process development, and formulation science with the necessary tools to make informed decisions regarding solvent selection, thereby accelerating development timelines and improving process efficiency.

Introduction: The Critical Role of Solubility in Chemical Synthesis

The solubility of a compound is a fundamental physicochemical property that governs its behavior in a liquid medium.[1] In the realms of pharmaceutical and agrochemical development, understanding and controlling solubility is paramount. It directly influences reaction kinetics, crystallization, purification, formulation, and bioavailability.[2] Poor solubility can lead to significant challenges in process development, such as low reaction yields, difficult purifications, and inadequate formulation characteristics, ultimately hindering the progression of promising drug candidates and crop protection agents.

This compound is an emerging building block in organic synthesis, valued for the unique electronic properties conferred by its fluorinated aromatic ring and the reactive nitrile group. As this molecule is increasingly utilized in the synthesis of complex target structures, a thorough understanding of its solubility in common organic solvents becomes indispensable for optimizing synthetic routes and developing robust manufacturing processes. This guide aims to bridge the current knowledge gap by providing a predictive and experimental framework for assessing the solubility of this important intermediate.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

In the absence of direct experimental data, a powerful predictive tool is the Hansen Solubility Parameter (HSP) theory.[3] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] The central tenet of the HSP theory is "like dissolves like," meaning that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller distance indicates a higher likelihood of dissolution. This relationship is quantified by the Relative Energy Difference (RED) number, where a RED value less than 1 suggests high affinity (good solubility), a value close to 1 indicates a borderline system, and a value greater than 1 suggests low affinity (poor solubility).

Estimation of Hansen Solubility Parameters for this compound

To predict the solubility of this compound, its HSP values must first be determined. In the absence of experimental data, group contribution methods provide a reliable estimation based on the molecular structure of the compound.[2][4] These methods assign specific values to different functional groups and molecular fragments, which are then summed to calculate the overall HSP of the molecule.

For this compound, the molecule can be dissected into the following contributing groups: an aromatic ring, two fluorine atoms, a methyl group, and a nitrile group. By utilizing established group contribution values from the literature, the HSP for this compound are estimated as follows:

  • δD (Dispersion): ~18.5 MPa½

  • δP (Polar): ~8.0 MPa½

  • δH (Hydrogen Bonding): ~5.0 MPa½

These estimated values serve as the foundation for predicting the solubility of this compound in a range of common organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

With the estimated HSP of this compound, we can now predict its solubility in a variety of organic solvents. The following table summarizes the HSP of selected solvents and the calculated RED number for their interaction with this compound. A lower RED number suggests a higher predicted solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)RED NumberPredicted Solubility
Non-Polar Solvents
n-Hexane14.90.00.0> 2.0Poor
Toluene18.01.42.0< 1.0Good
Benzene18.40.02.0< 1.0Good
Polar Aprotic Solvents
Acetone15.510.47.0< 1.0Good
Ethyl Acetate15.85.37.2< 1.0Good
Acetonitrile15.318.06.1> 1.0Moderate
Dichloromethane17.07.37.1< 1.0Good
Tetrahydrofuran (THF)16.85.78.0< 1.0Good
Dimethylformamide (DMF)17.413.711.3> 1.0Moderate
Dimethyl Sulfoxide (DMSO)18.416.410.2> 1.0Moderate
Polar Protic Solvents
Methanol15.112.322.3> 2.0Poor
Ethanol15.88.819.4> 2.0Poor
Isopropanol15.86.116.4> 1.5Poor
Water15.516.042.3> 3.0Very Poor

Note: The RED numbers are calculated based on the estimated HSP of this compound and the literature values for the solvents. The predicted solubility is a qualitative assessment based on the RED number.

This predictive analysis suggests that this compound will exhibit good solubility in aromatic and polar aprotic solvents such as toluene, benzene, acetone, ethyl acetate, dichloromethane, and THF. Its solubility is predicted to be moderate in highly polar aprotic solvents like acetonitrile, DMF, and DMSO, and poor in polar protic solvents such as methanol, ethanol, isopropanol, and water. This pattern is consistent with the molecular structure of the compound, which possesses both non-polar (aromatic ring, methyl group) and polar (nitrile group, fluorine atoms) characteristics, but lacks strong hydrogen bonding capabilities.

Experimental Protocol for Solubility Determination

While theoretical predictions provide valuable guidance, experimental verification is crucial for confirming the solubility of a new compound.[5] The following is a standardized, step-by-step protocol for the gravimetric determination of the solubility of this compound in a given solvent at a specific temperature. This method is a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

  • Vortex mixer

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solute to a known volume of solvent in a vial prep2 Tightly cap the vial prep1->prep2 equil1 Place vial in a temperature-controlled shaker prep2->equil1 Transfer equil2 Agitate for 24-48 hours to ensure equilibrium equil1->equil2 sample1 Allow undissolved solid to settle equil2->sample1 Allow to settle sample2 Withdraw a known volume of the supernatant sample1->sample2 sample3 Filter the supernatant using a syringe filter sample2->sample3 sample4 Transfer the filtrate to a pre-weighed container sample3->sample4 sample5 Evaporate the solvent sample4->sample5 sample6 Dry the residue to a constant weight sample5->sample6 sample7 Calculate solubility sample6->sample7

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sampling and Analysis:

    • Remove the vial from the shaker and allow the undissolved solid to settle for at least 2 hours at the same temperature.

    • Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry evaporating dish or vial. The filtration step is critical to remove any suspended solid particles.

    • Record the exact volume of the filtrate transferred.

    • Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a fume hood.

    • Dry the residue in an oven or vacuum oven at a suitable temperature (below the melting point of the solute) until a constant weight is achieved.

    • Weigh the evaporating dish or vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula:

      S ( g/100 mL) = (Weight of dried solute (g) / Volume of filtrate (mL)) * 100

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents, leveraging the predictive power of Hansen Solubility Parameters and detailing a robust experimental protocol for validation. The theoretical analysis indicates that this compound is likely to be highly soluble in aromatic and a range of polar aprotic solvents, while exhibiting poor solubility in polar protic solvents.

For researchers and drug development professionals, this information is invaluable for the rational selection of solvents for synthesis, purification, and formulation. The provided experimental workflow offers a standardized and reliable method for generating in-house solubility data, which can be used to refine and validate the predictive model.

Future work should focus on the experimental determination of the solubility of this compound in a broad range of solvents and at various temperatures. This empirical data will not only provide a definitive solubility profile but also allow for the refinement of the Hansen Solubility Parameters for this specific molecule, enhancing the accuracy of future predictions for this important chemical intermediate.

References

A Technical Guide to the Spectroscopic Identification of 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural elucidation of synthetic intermediates is a cornerstone of modern pharmaceutical and materials science research. 2,6-Difluoro-4-methylbenzonitrile (C₈H₅F₂N) is a valuable building block whose utility is predicated on its confirmed identity and purity. This technical guide provides a comprehensive, multi-technique spectroscopic protocol for the unambiguous identification of this compound. By integrating insights from Infrared (IR) Spectroscopy, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS), we present a self-validating workflow. This document moves beyond mere data presentation, delving into the causal reasoning behind experimental choices and the interpretation of complex spectral features, particularly the spin-spin couplings inherent to organofluorine compounds.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound featuring a nitrile group, a methyl group, and two fluorine atoms symmetrically flanking the nitrile. This specific arrangement creates a plane of symmetry through the C1-C4 axis and the nitrile/methyl groups, which significantly simplifies the expected NMR spectra by rendering the fluorine atoms (F-2, F-6) and the aromatic protons (H-3, H-5) chemically equivalent. Understanding this symmetry is the first critical step in predicting and interpreting the spectroscopic output.

The molecular formula is C₈H₅F₂N, with a monoisotopic mass of 153.039 Da.[1] Our analytical approach is designed to confirm this mass, identify all functional groups, and map the precise connectivity of the atoms.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

2.1. Rationale and Expected Absorptions IR spectroscopy serves as the initial, rapid confirmation of key functional groups. For this molecule, we anticipate three primary regions of interest: the C≡N stretch, the C-F stretches, and vibrations associated with the substituted aromatic ring.

  • C≡N Stretch: The nitrile group presents one of the most characteristic and easily identifiable peaks in an IR spectrum. For aromatic nitriles, this sharp, intense absorption typically appears in the 2240-2220 cm⁻¹ range.[2] Conjugation with the aromatic ring slightly lowers this frequency compared to saturated nitriles.

  • Aromatic C=C and C-H Stretches: Aromatic ring C=C stretching vibrations are expected as a series of bands in the 1625-1400 cm⁻¹ region.[3][4] Aromatic C-H stretches should appear just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹.[3]

  • Aliphatic C-H Stretch: The methyl group will exhibit aliphatic C-H stretching below 3000 cm⁻¹.[4]

  • C-F Stretches: The carbon-fluorine bond gives rise to very strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹.[4][5] The presence of multiple strong bands in this area is highly indicative of a fluorinated compound.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR) The use of an ATR-FTIR spectrometer is recommended for its simplicity and minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

2.3. Data Summary

Wavenumber (cm⁻¹)Expected IntensityAssignment
~3080Weak to MediumAromatic C-H Stretch
~2960WeakAliphatic C-H Stretch (Methyl)
~2235Strong, SharpC≡N Stretch (Nitrile)
~1620, ~1480Medium to StrongC=C Aromatic Ring Stretch
~1270, ~1050StrongC-F Stretch
~850StrongC-H Out-of-plane Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR is the most powerful technique for determining the precise atomic connectivity of the molecule. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a suite of experiments is required for full characterization. The presence of fluorine, a spin ½ nucleus with 100% natural abundance, provides an additional, highly sensitive NMR probe.[6]

3.1. ¹H NMR Spectroscopy

Rationale: ¹H NMR confirms the number of distinct proton environments and their neighboring atoms through spin-spin coupling. Due to the molecule's symmetry, only two proton signals are expected: one for the two equivalent aromatic protons and one for the three equivalent methyl protons.

Expected Spectrum:

  • Aromatic Protons (H-3, H-5): These two protons are chemically equivalent. They are ortho to one fluorine and meta to the other. The primary coupling will be a three-bond coupling (³JHF) to the adjacent fluorine atoms (F-2 and F-6). Since the protons are coupled to two equivalent fluorine nuclei, the signal is expected to appear as a triplet .

  • Methyl Protons (-CH₃): These protons are five bonds removed from the nearest fluorine atoms. Any coupling (⁵JHF) would be extremely small and is unlikely to be resolved. Therefore, this signal is expected to appear as a sharp singlet .

3.2. ¹³C NMR Spectroscopy

Rationale: ¹³C NMR reveals the number of unique carbon environments and provides information about their hybridization. Critically, C-F coupling provides definitive evidence for the proximity of carbon and fluorine atoms. Due to symmetry, six distinct carbon signals are expected. Standard acquisition involves proton decoupling to simplify the spectrum.

Expected Spectrum:

  • C-F (C-2, C-6): These carbons are directly bonded to fluorine, resulting in a very large one-bond coupling constant (¹JCF, typically >240 Hz). This signal will appear as a doublet .

  • C-H (C-3, C-5): These carbons will exhibit a smaller two-bond coupling (²JCF) to the adjacent fluorine, appearing as a triplet (as they are coupled to two equivalent F atoms from the perspective of C3/C5 through C2/C4 and C6/C4 path).

  • C-CN (C-1): This carbon is coupled to two equivalent ortho fluorine atoms (²JCF), which will split the signal into a triplet .

  • C-CH₃ (C-4): This carbon is coupled to two equivalent meta fluorine atoms (³JCF), which will split the signal into a triplet .

  • -CN: The nitrile carbon will show a weak signal, split into a triplet by three-bond coupling (³JCF) to the two fluorine atoms.

  • -CH₃: The methyl carbon signal will be split into a triplet by four-bond coupling (⁴JCF) to the two fluorine atoms.

3.3. ¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is exceptionally sensitive and provides a direct window into the fluorine environment.[7] It is essential for confirming the number of unique fluorine atoms and their coupling to nearby protons. Given the molecular symmetry, a single fluorine environment exists.

Expected Spectrum:

  • Fluorine Atoms (F-2, F-6): The two equivalent fluorine atoms will produce a single signal. This signal will be split by the two equivalent ortho protons (H-3, H-5). The three-bond H-F coupling (³JHF) will result in a triplet .

3.4. Experimental Protocol: NMR

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Tune and shim the NMR spectrometer for the ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Ensure an adequate relaxation delay to observe the quaternary carbons, including the nitrile carbon.

  • ¹⁹F Acquisition: Acquire a proton-coupled ¹⁹F spectrum. A reference standard, such as external CFCl₃ (δ = 0 ppm), should be used for accurate chemical shift calibration.[8]

  • Data Processing: Process all spectra using appropriate Fourier transformation, phasing, and baseline correction.

3.5. Data Summary: Predicted NMR Data (in CDCl₃)

Table: ¹H NMR Data

Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant Assignment
~7.0 - 7.2 Triplet ³JHF ≈ 8-10 Hz Aromatic CH (H-3, H-5)

| ~2.4 | Singlet | - | Methyl (CH₃) |

Table: ¹³C NMR Data

Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (JCF) Assignment
~162 Doublet ¹JCF ≈ 250 Hz C-F (C-2, C-6)
~135 Triplet ³JCF ≈ 10 Hz C-CH₃ (C-4)
~115 Triplet ²JCF ≈ 20 Hz C-H (C-3, C-5)
~115 Triplet ³JCF ≈ 5 Hz -CN
~100 Triplet ²JCF ≈ 15 Hz C-CN (C-1)

| ~20 | Triplet | ⁴JCF ≈ 3 Hz | -CH₃ |

Table: ¹⁹F NMR Data

Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant Assignment

| ~ -110 to -115 | Triplet | ³JHF ≈ 8-10 Hz | Aromatic C-F (F-2, F-6) |

cluster_H ¹H NMR cluster_F ¹⁹F NMR cluster_C ¹³C NMR H35 H-3, H-5 (Triplet) F26 F-2, F-6 (Triplet) H35->F26 ³JHF CH3_H -CH₃ (Singlet) C26 C-2, C-6 (d, ¹JCF) F26->C26 ¹JCF C35 C-3, C-5 (t, ²JCF) F26->C35 ²JCF C4 C-4 (t, ³JCF) F26->C4 ³JCF

Caption: Key heteronuclear coupling relationships in NMR spectra.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

4.1. Rationale Mass spectrometry provides the molecular weight of the compound, offering the most direct confirmation of its elemental formula. Electron Impact (EI) ionization is a standard technique that also induces fragmentation, creating a unique fingerprint that can further support the proposed structure.

4.2. Expected Spectrum

  • Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. For C₈H₅F₂N, the exact mass is 153.039. A high-resolution mass spectrometer (HRMS) should detect this peak, confirming the elemental composition.

  • Fragmentation: Aromatic nitriles often exhibit characteristic fragmentation patterns. Common losses include:

    • Loss of HCN (27 Da): A fragment corresponding to [M-HCN]⁺ at m/z 126.

    • Loss of F (19 Da): A fragment corresponding to [M-F]⁺ at m/z 134.

    • Further fragmentation of these primary ions can also occur.

4.3. Experimental Protocol: GC-MS with EI

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) to ensure the sample is pure and to introduce it into the mass spectrometer.

  • Ionization: Use a standard Electron Impact (EI) source operating at 70 eV.

  • Mass Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

4.4. Data Summary

m/zPredicted Identity
153[M]⁺ (Molecular Ion)
134[M-F]⁺
126[M-HCN]⁺

Integrated Spectroscopic Workflow and Conclusion

The conclusive identification of this compound relies not on a single technique, but on the convergence of evidence from all analyses.

cluster_workflow Identification Workflow Sample Sample of This compound IR IR Spectroscopy Sample->IR NMR NMR Suite (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry Sample->MS Data Integrated Data Analysis IR->Data NMR->Data MS->Data ID Confirmed Structure Data->ID

Caption: A workflow for integrated spectroscopic identification.

The IR spectrum confirms the presence of nitrile, aromatic, and C-F functionalities. Mass spectrometry validates the molecular weight and elemental formula (C₈H₅F₂N). Finally, the suite of NMR experiments provides the definitive structural proof. ¹H and ¹⁹F NMR confirm the 2,6-difluoro substitution pattern through the observed triplet-triplet coupling, while ¹³C NMR, with its characteristic C-F coupling constants, maps out the entire carbon skeleton. The convergence of these independent spectroscopic datasets provides an unassailable identification of this compound, enabling its confident use in research and development.

References

An In-depth Technical Guide to 2,6-Difluoro-4-methylbenzonitrile: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-Difluoro-4-methylbenzonitrile, a fluorinated aromatic compound of significant interest to researchers and professionals in the fields of drug discovery, agrochemical synthesis, and materials science. Its unique electronic properties, conferred by the presence of two fluorine atoms and a methyl group on the benzonitrile scaffold, make it a valuable intermediate for the synthesis of complex molecular architectures.

Core Chemical Identifiers and Properties

A precise understanding of a compound's fundamental identifiers and physicochemical properties is paramount for its effective use in research and development. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1803792-98-4[1][2]
IUPAC Name This compound[1]
Molecular Formula C₈H₅F₂N[1][3]
Molecular Weight 153.13 g/mol [1][2]
Canonical SMILES CC1=CC(=C(C(=C1)F)C#N)F[3]
InChI InChI=1S/C8H5F2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3[3]
InChIKey RTVLTDRAGDCUHV-UHFFFAOYSA-N[3]
Predicted XlogP 2.2[3]
Monoisotopic Mass 153.039 Da[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, the hazard profile of structurally related fluorinated benzonitriles provides essential guidance for safe handling. For instance, 2,6-Difluoro-4-hydroxybenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[5]. Similarly, other related compounds are labeled with warnings for skin irritation, serious eye irritation, and potential respiratory irritation[6][7][8].

General Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

The following diagram illustrates a standard workflow for the safe handling of chemical intermediates like this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood weigh Weigh Compound in Fume Hood prep_hood->weigh dissolve Dissolve/React under Inert Atmosphere (if necessary) weigh->dissolve decontaminate Decontaminate Glassware & Work Area dissolve->decontaminate waste Dispose of Waste (Follow Institutional Protocol) decontaminate->waste ppe_removal Remove PPE waste->ppe_removal

Caption: A generalized workflow for the safe laboratory handling of chemical reagents.

Applications in Scientific Research and Development

Fluorinated benzonitriles are versatile building blocks in organic synthesis, primarily due to the unique properties imparted by the fluorine atoms. They serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] The electron-withdrawing nature of the fluorine atoms and the nitrile group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the nitrile group itself can be transformed into a variety of other functional groups.

Key Application Areas:

  • Pharmaceutical Synthesis: As a versatile intermediate, it contributes to the development of novel drug candidates by allowing for the construction of complex molecular frameworks.[9]

  • Agrochemical Synthesis: This class of compounds is crucial in creating effective crop protection solutions, including pesticides and herbicides.[9]

  • Organic Synthesis: It serves as a foundational component for a wide array of organic reactions, enabling the synthesis of diverse and complex molecules.[9]

The general utility of difluorobenzonitrile derivatives in synthesis is depicted in the following logical diagram.

Applications This compound This compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Building Block Agrochemicals Agrochemicals This compound->Agrochemicals Intermediate Complex_Molecules Complex Organic Molecules Pharmaceuticals->Complex_Molecules Agrochemicals->Complex_Molecules Synthesis_Workflow Start Starting Material (e.g., Substituted Aniline/Halide) Step1 Functional Group Transformation 1 (e.g., Diazotization) Start->Step1 Step2 Introduction of Cyano Group (e.g., Sandmeyer Reaction) Step1->Step2 Step3 Purification (e.g., Crystallization, Chromatography) Step2->Step3 Product 2,6-Difluoro-4- methylbenzonitrile Step3->Product

References

The Enduring Legacy of the Nitrile: A Technical Guide to the Discovery and Evolution of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzonitrile scaffold, a seemingly simple aromatic ring appended with a nitrile functional group, has proven to be a cornerstone in the edifice of modern organic and medicinal chemistry. Its journey, from a serendipitous discovery in the mid-19th century to its current status as a privileged motif in blockbuster pharmaceuticals and essential agrochemicals, is a testament to the power of fundamental chemical research. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted benzonitriles, designed for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic methodologies, trace the evolution of their applications, and elucidate the intricate mechanisms of action that underpin their biological activities. Through a blend of historical context, mechanistic insights, detailed experimental protocols, and comparative data analysis, this guide aims to equip the reader with a profound understanding of this versatile class of molecules.

A Fortuitous Beginning: The Discovery of Benzonitrile

The story of benzonitrile begins not with a targeted synthesis, but with an observational discovery that laid the groundwork for an entire class of organic compounds. In 1844, the German chemist Hermann Fehling was investigating the thermal decomposition of ammonium benzoate.[1][2][3][4] Upon heating this salt, he isolated a colorless, oily liquid with a characteristic almond-like scent.[2] Drawing an analogy to the known conversion of ammonium formate to formonitrile (hydrogen cyanide), Fehling correctly deduced the structure of his new compound as C₆H₅CN and coined the term "benzonitril".[1][2][3][4] This nomenclature was pivotal, as it gave rise to the general term "nitrile" for all organic compounds containing the -C≡N functional group.[2]

Discovery_Timeline d1844 d1844 d1884 d1884 d1844->d1884 Development of Synthetic Methods d1914 d1914 d1884->d1914 Expansion of Synthetic Toolkit d20th_century d20th_century d1914->d20th_century Industrialization d_late_20th_century d_late_20th_century d20th_century->d_late_20th_century Application-Driven Innovation

Figure 1: A timeline highlighting the key milestones in the discovery and development of benzonitrile synthesis.

The Synthetic Arsenal: Crafting Substituted Benzonitriles

The utility of the benzonitrile core lies in the ability to adorn the aromatic ring with a diverse array of substituents, thereby fine-tuning its physicochemical and biological properties. Over the decades, a robust arsenal of synthetic methodologies has been developed to achieve this.

Foundational Methods: The Sandmeyer and Rosenmund-von Braun Reactions

Two classical named reactions form the bedrock of benzonitrile synthesis:

  • The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction provides a versatile route to aryl nitriles from aryl amines.[5] The process involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide solution to displace the diazonium group with a nitrile.[5] The Sandmeyer reaction is valued for its broad substrate scope and tolerance of various functional groups on the aromatic ring.[1][5]

  • The Rosenmund-von Braun Reaction: This method, first reported by Karl Rosenmund and Erich Struck in 1914 and later improved by Julius von Braun, facilitates the conversion of aryl halides to aryl nitriles using copper(I) cyanide.[6][7][8] The reaction typically requires high temperatures and polar, high-boiling solvents like DMF or pyridine.[9] While effective, the harsh conditions can limit its applicability with sensitive substrates.[9]

Synthetic_Methods cluster_Classical Classical Synthetic Routes cluster_Modern Modern Synthetic Routes ArylAmine Aryl Amine (Ar-NH2) ArylHalide Aryl Halide (Ar-X) SubstitutedBenzonitrile Substituted Benzonitrile (Ar-CN) ArylHalide2 Aryl Halide (Ar-X) AldehydeKetone Aryl Aldehyde/Ketone (Ar-CHO/Ar-COR) SubstitutedBenzonitrile2 Substituted Benzonitrile (Ar-CN)

Figure 2: A comparison of classical and modern synthetic routes to substituted benzonitriles.

Modern Advancements: Transition-Metal Catalysis and Beyond

While the Sandmeyer and Rosenmund-von Braun reactions remain relevant, modern organic synthesis has ushered in milder and more efficient methods, primarily driven by transition-metal catalysis.

  • Palladium- and Nickel-Catalyzed Cyanation: The cyanation of aryl halides and pseudohalides using palladium or nickel catalysts has become a mainstay in contemporary organic synthesis.[3][10] These methods offer several advantages over the classical approaches, including milder reaction conditions, broader functional group tolerance, and often higher yields.[10] A variety of cyanide sources can be employed, ranging from traditional inorganic cyanides to less toxic organic alternatives.[2][10]

  • From Aldehydes and Ketones: One-pot procedures for the conversion of aromatic aldehydes and ketones directly to benzonitriles have gained traction.[11][12][13] These methods typically involve the in situ formation of an oxime or a related intermediate, followed by dehydration to the nitrile.[11][13]

A Scaffold of Significance: Applications of Substituted Benzonitriles

The true value of substituted benzonitriles lies in their widespread applications across various scientific disciplines, most notably in drug discovery and agrochemistry.

In the Realm of Medicine: Benzonitriles as Pharmacophores

The nitrile group is a unique pharmacophore, capable of participating in hydrogen bonding and acting as a bioisostere for other functional groups.[14] This versatility has led to the incorporation of the benzonitrile moiety into a plethora of clinically significant drugs.

  • Letrozole: An Aromatase Inhibitor for Breast Cancer Therapy: Letrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[8][15][16] Its mechanism of action involves the competitive inhibition of the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis.[1][8][15][16] By blocking estrogen production, letrozole effectively suppresses the growth of estrogen-dependent tumors.[4][8]

  • Verapamil: A Calcium Channel Blocker for Cardiovascular Diseases: Verapamil is a calcium channel blocker used to treat hypertension, angina, and certain cardiac arrhythmias.[3] It functions by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle.[2][6][17][18] This leads to vasodilation, a reduction in heart rate, and decreased myocardial contractility.[2][3][6][17]

Letrozole_MoA Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion TumorGrowth Estrogen-Dependent Breast Cancer Cell Growth Estrogens->TumorGrowth Stimulates Letrozole Letrozole Letrozole->Aromatase Inhibits

Figure 3: Mechanism of action of Letrozole as an aromatase inhibitor.

In the Field: Benzonitrile-Based Herbicides

Substituted benzonitriles have also made a significant impact on modern agriculture as selective herbicides.

  • Bromoxynil and Ioxynil: Inhibitors of Photosynthesis: Bromoxynil and ioxynil are post-emergence herbicides used to control broadleaf weeds in various crops.[10][19][20] Their mode of action involves the inhibition of photosynthesis at photosystem II.[5][21][22][23][24] By disrupting the electron transport chain, these herbicides lead to the production of reactive oxygen species, causing rapid cell damage and plant death.[23]

Table 1: Comparative Biological Activity of Selected Benzonitrile Derivatives

CompoundClassTargetBiological Activity (IC₅₀/EC₅₀)Reference(s)
LetrozoleAromatase InhibitorAromataseED₅₀ = 1-3 µg/kg (in vivo)[4]
VerapamilCalcium Channel BlockerL-type Calcium Channels--
BromoxynilHerbicidePhotosystem II--
IoxynilHerbicidePhotosystem II--
L0909HCV Entry InhibitorHCV EntryEC₅₀ = 0.022 µM[14]

Experimental Protocols: A Practical Guide to Synthesis

To provide a practical context for the discussed synthetic methodologies, this section outlines detailed, step-by-step protocols for the synthesis of representative substituted benzonitriles.

Protocol 1: Synthesis of 3-Nitro-4-chlorobenzonitrile via the Sandmeyer Reaction

This protocol details the synthesis of a halogenated and nitrated benzonitrile, a common intermediate in pharmaceutical synthesis, starting from 3-nitro-4-aminobenzonitrile.[19]

Materials and Reagents:

  • 3-nitro-4-aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 1 equivalent of 3-nitro-4-aminobenzonitrile in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

    • Add the sodium nitrite solution dropwise to the cooled suspension over 30-60 minutes, ensuring the temperature remains below 5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution from step 1 to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature, then gently heat to 50-60°C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Pour the cooled reaction mixture onto crushed ice.

    • Neutralize the mixture with a 5% sodium bicarbonate solution to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Dry the crude product and purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-nitro-4-chlorobenzonitrile.

Protocol 2: Synthesis of 4-Hydroxybenzonitrile via Demethylation

This protocol describes the synthesis of 4-hydroxybenzonitrile, a key intermediate for herbicides like bromoxynil, from 4-methoxybenzonitrile.[25]

Materials and Reagents:

  • 4-methoxybenzonitrile

  • Sodium Cyanide (NaCN)

  • N-methylpyrrolidone (NMP)

  • Diethyl ether

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • A mixture of 4-methoxybenzonitrile (1 equivalent) and sodium cyanide (1.05 equivalents) in N-methylpyrrolidone is refluxed for 24 hours.

  • The solvent is removed by vacuum distillation.

  • The residue of crude sodium 4-cyanophenate is dissolved in water.

  • The aqueous solution is washed with diethyl ether.

  • The aqueous layer is acidified with concentrated hydrochloric acid to pH 1.

  • The acidified solution is extracted with diethyl ether.

  • The combined ethereal extracts are evaporated to dryness to yield 4-hydroxybenzonitrile.

Conclusion and Future Perspectives

The journey of substituted benzonitriles, from Fehling's foundational discovery to their indispensable role in modern science, is a compelling narrative of chemical innovation. The development of increasingly sophisticated synthetic methodologies has unlocked access to a vast chemical space, enabling the rational design of molecules with tailored properties. The profound impact of benzonitrile-containing compounds in medicine and agriculture underscores the importance of this privileged scaffold.

Looking ahead, the field continues to evolve. The pursuit of greener and more sustainable synthetic routes, such as those employing biocatalysis or flow chemistry, will undoubtedly shape the future of benzonitrile production. Furthermore, the exploration of novel applications for substituted benzonitriles in areas like materials science and chemical biology promises to open new avenues of discovery. The enduring legacy of the benzonitrile core serves as a powerful reminder that even the most fundamental of chemical structures can harbor immense potential for scientific advancement and societal benefit.

References

Methodological & Application

The Strategic Application of 2,6-Difluoro-4-methylbenzonitrile in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,6-Difluoro-4-methylbenzonitrile Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The this compound moiety has emerged as a particularly valuable building block, offering a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. The presence of two fluorine atoms ortho to the nitrile group creates a distinct electronic and steric environment, influencing metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.

The gem-difluoro substitution pattern is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets, often leading to improved binding affinity and selectivity. The nitrile group itself is a versatile functional handle, capable of participating in a variety of chemical transformations to build molecular complexity and can also act as a key pharmacophoric element.

Core Applications in Drug Discovery Programs

While direct incorporation into a marketed drug is not yet prominently documented, the this compound scaffold is of significant interest in the synthesis of various therapeutic agents, particularly in the realms of oncology and inflammatory diseases. Its derivatives are being explored as intermediates in the synthesis of kinase inhibitors and other targeted therapies. The strategic placement of the methyl group provides an additional point for molecular recognition or further functionalization.

A key application of analogous 2,6-difluorobenzonitrile derivatives is in the synthesis of benzoylurea insecticides, where the 2,6-difluorobenzamide is a crucial intermediate.[1] This highlights the industrial relevance and established reactivity of this class of compounds. The protocols for the hydrolysis of the nitrile to the corresponding amide are well-established and can be adapted for this compound.[1][2]

Key Synthetic Transformations and Protocols

The utility of this compound in medicinal chemistry stems from its reactivity at both the nitrile group and the aromatic ring. Below are detailed protocols for key transformations that enable the elaboration of this scaffold into diverse molecular architectures.

Protocol 1: Hydrolysis of the Nitrile to 2,6-Difluoro-4-methylbenzamide

The conversion of the nitrile to a primary amide is a fundamental transformation, as the benzamide moiety is a common feature in many bioactive molecules. This protocol is adapted from established methods for the hydrolysis of 2,6-difluorobenzonitrile.[1][2]

Scientific Rationale: This reaction proceeds via hydration of the nitrile, typically catalyzed by acid or base. The use of a controlled, non-catalytic hydrolysis in high-temperature liquid water presents a green chemistry approach, minimizing waste and avoiding harsh reagents.[1][2] The reaction is a consecutive process where the benzamide can be further hydrolyzed to the carboxylic acid, so careful control of reaction time and temperature is crucial to maximize the yield of the desired amide.[2]

Experimental Protocol:

  • Materials: this compound, deionized water, high-pressure autoclave.

  • Procedure:

    • Charge a high-pressure autoclave with this compound and deionized water in a 1:4 weight ratio.

    • Seal the autoclave and begin stirring. Heat the mixture to boiling under atmospheric pressure and then vent for 3-5 minutes to remove dissolved air.

    • Increase the temperature to 250-300°C and maintain for 2-4 hours. The optimal time should be determined by monitoring the reaction progress to maximize amide formation and minimize carboxylic acid byproduct.

    • Cool the reaction mixture to room temperature.

    • The product, 2,6-difluoro-4-methylbenzamide, will precipitate from the aqueous solution.

    • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

  • Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 5-(2,6-Difluoro-4-methylphenyl)-1H-tetrazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The conversion of the nitrile to a tetrazole is a valuable strategy in medicinal chemistry.

Scientific Rationale: This reaction is a [3+2] cycloaddition between the nitrile and an azide source. The use of a catalyst, such as zinc salts or L-proline, can significantly accelerate the reaction.[3] This protocol utilizes sodium azide and a catalyst in a suitable solvent.

Experimental Protocol:

  • Materials: this compound, sodium azide, zinc chloride (or L-proline), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc chloride (0.5 eq).

    • Heat the reaction mixture to 120-130°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully pour it into a stirred solution of dilute hydrochloric acid.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-(2,6-difluoro-4-methylphenyl)-1H-tetrazole.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution, allowing for the introduction of various functionalities. This protocol describes a general procedure for the reaction with an amine nucleophile.

Scientific Rationale: The electron-withdrawing effect of the nitrile group and the other fluorine atom activates the C-F bonds towards attack by a nucleophile. The reaction proceeds through a Meisenheimer complex intermediate. A base is typically required to deprotonate the amine nucleophile or to neutralize the HF byproduct.

Experimental Protocol:

  • Materials: this compound, desired amine, potassium carbonate (or other suitable base), aprotic polar solvent (e.g., DMSO, DMF).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in the chosen solvent.

    • Add potassium carbonate (2.0 eq) to the mixture.

    • Heat the reaction to 80-120°C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Validation: Confirm the structure of the substituted product using spectroscopic methods (NMR, MS).

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Key Applications
This compoundC₈H₅F₂N153.13Intermediate for pharmaceuticals and agrochemicals
2,6-Difluoro-4-methylbenzamideC₈H₆F₂NO171.14Precursor for bioactive molecules, particularly benzoylureas[1]
5-(2,6-Difluoro-4-methylphenyl)-1H-tetrazoleC₈H₆F₂N₄196.16Carboxylic acid bioisostere in drug design

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G A 2,6-Difluoro-4- methylbenzonitrile B 2,6-Difluoro-4- methylbenzamide A->B Hydrolysis (H2O, heat) C 5-(2,6-Difluoro-4- methylphenyl)-1H-tetrazole A->C [3+2] Cycloaddition (NaN3, catalyst) D Substituted Aminobenzonitrile (SNAr Product) A->D SNAr (Amine, Base)

Caption: Key synthetic transformations of this compound.

Conclusion

This compound represents a strategically important and versatile building block for medicinal chemistry. Its unique substitution pattern imparts favorable physicochemical properties that are highly sought after in modern drug design. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this scaffold and to generate novel drug candidates with enhanced therapeutic profiles. The continued exploration of its applications is expected to yield significant advances in the development of new medicines.

References

Application Notes and Protocols: 2,6-Difluoro-4-methylbenzonitrile as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased potency, and favorable physicochemical properties. 2,6-Difluoro-4-methylbenzonitrile, a specialized aromatic nitrile, represents a valuable building block for the synthesis of next-generation insecticides. Its unique substitution pattern—two ortho-fluorine atoms activating the nitrile group for subsequent transformations and a para-methyl group for further functionalization or steric influence—makes it an attractive intermediate for creating complex and highly active agrochemical compounds. This guide provides an in-depth exploration of the synthetic utility of this compound, including detailed protocols for its synthesis and its application in the construction of novel insecticidal agents, with a focus on the class of anthranilic diamide insecticides.

Introduction: The Significance of Fluorinated Benzonitriles in Agrochemicals

Fluorinated benzonitrile derivatives are pivotal intermediates in the synthesis of a wide range of agrochemicals. The strong electron-withdrawing nature of the fluorine atoms enhances the reactivity of the nitrile group towards hydrolysis or amination, while also influencing the biological activity of the final product. The 2,6-difluoro substitution pattern is particularly significant in the synthesis of benzoylurea and anthranilic diamide insecticides, where this moiety is often a key component of the pharmacophore responsible for potent insecticidal activity. These classes of insecticides are known for their high efficacy against a broad spectrum of pests and often exhibit favorable safety profiles for non-target organisms.

This compound (CAS No. 1803792-98-4) is an emerging intermediate in this field. The presence of the additional methyl group at the 4-position offers a point for structural diversification, allowing for the fine-tuning of biological activity and physical properties of the resulting agrochemicals.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties, as well as the safety profile of an intermediate, is paramount for its effective and safe utilization in a laboratory or industrial setting.

PropertyValueReference
CAS Number 1803792-98-4[1][2]
Molecular Formula C₈H₅F₂N[1]
Molecular Weight 153.13 g/mol [1]
Appearance White to off-white solid (inferred)General knowledge
Purity ≥97% (typical)[1]
Safety and Handling

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. Wear a lab coat or other protective clothing.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Synthetic Pathways and Protocols

This section details the synthesis of this compound and its subsequent use in the preparation of a representative agrochemical intermediate.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the cyanation of a corresponding aryl halide. This approach is analogous to the synthesis of 2,6-difluorobenzonitrile from 2,6-difluorobromobenzene.[6]

Reaction Scheme:

Synthesis of this compound start 2,6-Difluoro-4-methylbromobenzene reagents + K4[Fe(CN)6] / Pd(OAc)2 DMSO, 120-140 °C start->reagents product This compound reagents->product Synthesis of Substituted Anthranilic Acid A This compound B Hydrolysis (H2SO4, H2O) A->B C 2,6-Difluoro-4-methylbenzamide B->C D Hofmann Rearrangement (Br2, NaOH) C->D E 2-Amino-3,5-difluoro-4-methylbenzoic Acid D->E Mechanism of Action Agrochemical Anthranilic Diamide Insecticide RyR Insect Ryanodine Receptor (RyR) Agrochemical->RyR Binds and Activates Ca_Store Sarcoplasmic/Endoplasmic Reticulum (Ca2+ Store) RyR->Ca_Store Opens Ca2+ Channel Ca_Cytosol Cytosol Ca_Store->Ca_Cytosol Uncontrolled Ca2+ Release Muscle_Contraction Uncontrolled Muscle Contraction Ca_Cytosol->Muscle_Contraction Leads to Paralysis Paralysis and Cessation of Feeding Muscle_Contraction->Paralysis Death Insect Death Paralysis->Death

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Difluoro-4-methylbenzonitrile in Modern Chemistry

This compound is a pivotal structural motif in contemporary medicinal chemistry and materials science. The presence of fluorine atoms can significantly enhance a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The difluoro substitution pattern, ortho to the site of coupling, presents unique challenges and opportunities in synthetic chemistry. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the C-F bonds, making them susceptible to palladium-catalyzed cross-coupling reactions, a powerful class of transformations for constructing C-C and C-N bonds.[2]

This guide provides detailed application notes and robust protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions utilizing this compound. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also a deep dive into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions.

Core Principles of C-F Bond Activation in Polyfluoroarenes

The activation of the C-F bond, the strongest single bond to carbon, is the critical step in the cross-coupling of fluoroarenes. Palladium catalysts, particularly when paired with electron-rich and sterically hindered phosphine ligands, have emerged as the most effective systems for this transformation.[3][4] The catalytic cycle generally proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination. The ortho-fluoro substituents in this compound can influence the reaction through steric hindrance and by modulating the electronic properties of the aromatic ring. Careful selection of the ligand is paramount to facilitate the oxidative addition of the C-F bond to the Pd(0) center and to promote the subsequent steps in the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from aryl halides and boronic acids or esters.[5] For an electron-deficient substrate like this compound, specific conditions are required to achieve high yields and prevent side reactions such as protodeboronation.[6][7]

Mechanism & Rationale

The catalytic cycle begins with the oxidative addition of the C-F bond of this compound to a Pd(0) complex, a step often facilitated by bulky, electron-rich phosphine ligands.[8][9] The resulting Pd(II) intermediate then undergoes transmetalation with the boronic acid, which is activated by a base. The choice of base is critical; it must be strong enough to promote transmetalation but not so strong as to cause significant degradation of the boronic acid.[6] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-F pd_intermediate Ar(F)-Pd(II)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_borane_complex Ar-Pd(II)L₂(R) transmetalation->pd_borane_complex organoborane R-B(OH)₂ organoborane->transmetalation base Base (e.g., K₃PO₄) base->transmetalation reductive_elimination Reductive Elimination pd_borane_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

Reaction Scheme:

Parameter Condition Rationale
Palladium Precatalyst Pd₂(dba)₃ (2 mol%)A reliable source of Pd(0) upon ligand coordination.
Ligand SPhos (4 mol%)A bulky, electron-rich phosphine ligand that facilitates C-F oxidative addition.
Base K₃PO₄ (2.0 equiv.)An effective base for promoting transmetalation while minimizing protodeboronation.[6]
Solvent Toluene/H₂O (10:1)A biphasic solvent system that aids in the dissolution of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barrier of C-F bond cleavage.
Reaction Time 12-24 hoursTypical duration to ensure complete conversion.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.) in toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and degassed water.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a common linkage in pharmaceuticals.[10][11] The coupling of this compound with amines requires a carefully selected catalyst system to overcome the steric hindrance imposed by the ortho-fluoro groups and the amine coupling partner.

Mechanism & Rationale

Similar to the Suzuki coupling, the catalytic cycle initiates with the oxidative addition of the C-F bond to a Pd(0) complex. The resulting Pd(II)-aryl intermediate then reacts with the amine in the presence of a strong, non-nucleophilic base to form a palladium-amido complex.[11] Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky ligand is crucial to promote both the oxidative addition and the final reductive elimination step.[12]

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-F pd_intermediate Ar(F)-Pd(II)L₂ oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination pd_amido_complex Ar-Pd(II)L₂(NR₂) amine_coordination->pd_amido_complex amine R₂NH amine->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol for Buchwald-Hartwig Amination

Reaction Scheme:

Parameter Condition Rationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)A common and effective Pd(II) precatalyst that is reduced in situ.
Ligand RuPhos (4 mol%)A highly effective, sterically demanding ligand for C-N bond formation with challenging substrates.[9]
Base NaOt-Bu (1.5 equiv.)A strong, non-nucleophilic base essential for the deprotonation of the amine.
Solvent TolueneA common non-polar solvent for this transformation.
Temperature 110 °CHigher temperatures are often required for the amination of less reactive aryl fluorides.
Reaction Time 16-24 hoursTo ensure complete reaction of the sterically hindered substrate.

Step-by-Step Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 equiv.), RuPhos (0.04 equiv.), and NaOt-Bu (1.5 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 16-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over MgSO₄.

  • Concentrate the solution and purify by flash chromatography.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a direct route to arylalkynes by reacting aryl halides with terminal alkynes.[13] This reaction is typically co-catalyzed by palladium and copper. For fluoroarenes, copper-free conditions have also been developed to avoid side reactions.[14]

Mechanism & Rationale

The Sonogashira reaction follows two interconnected catalytic cycles.[15] In the palladium cycle, oxidative addition of the C-F bond to Pd(0) occurs, followed by transmetalation with a copper(I) acetylide. The copper acetylide is generated in a separate cycle where the terminal alkyne reacts with a Cu(I) salt in the presence of a base. Reductive elimination from the palladium complex then yields the arylalkyne product.[15] Copper-free versions often employ a strong base to directly form a palladium acetylide intermediate.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar(F)-Pd(II)L₂ pd0->pd_intermediate Oxidative Addition (Ar-F) pd_alkynyl_complex Ar-Pd(II)L₂(C≡CR) pd_intermediate->pd_alkynyl_complex Transmetalation pd_alkynyl_complex->pd0 Regeneration product Ar-C≡CR pd_alkynyl_complex->product Reductive Elimination cu_catalyst Cu(I)X alkyne R-C≡CH cu_catalyst->alkyne cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation base Base (e.g., Et₃N) base->alkyne cu_acetylide->pd_intermediate

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol for Sonogashira Coupling

Reaction Scheme:

Parameter Condition Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)A stable and commonly used Pd(II) catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (5 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N)Acts as both a base and a solvent to neutralize the HX byproduct.
Solvent THFCo-solvent to ensure solubility of all reactants.
Temperature 60 °CMild conditions are often sufficient for this reaction.
Reaction Time 8-16 hoursTo achieve high conversion.

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Overall Experimental Workflow

The successful execution of these cross-coupling reactions relies on a systematic and careful workflow, from reagent preparation to product purification.

Experimental_Workflow start Start: Reagent Preparation reagents Weigh Substrates, Catalysts, Ligands, and Base start->reagents setup Assemble Dry Glassware under Inert Atmosphere reagents->setup solvents Add Anhydrous/Degassed Solvents setup->solvents reaction Heat and Stir Reaction Mixture solvents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End: Purified Product analysis->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a versatile platform for the synthesis of a wide array of complex organic molecules. Success in these transformations hinges on a nuanced understanding of the underlying reaction mechanisms and the careful selection of reaction parameters. The protocols and rationales provided in this guide are intended to serve as a robust starting point for researchers, enabling them to confidently employ this valuable building block in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,6-Difluoro-4-methylbenzonitrile in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The this compound moiety, in particular, represents a privileged structural motif. The geminal fluorine atoms flanking the nitrile group create a highly electron-deficient aromatic ring, rendering the ipso-carbon atoms susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the facile and regioselective introduction of a diverse array of functional groups, making it a valuable building block in the synthesis of complex pharmaceutical ingredients, notably in the realm of kinase inhibitors.[2]

The nitrile group itself is a versatile functional handle, capable of participating in various chemical transformations or acting as a key hydrogen bond acceptor in ligand-protein interactions. Furthermore, the methyl group at the 4-position can serve as a point for further derivatization or to probe steric and electronic interactions within the target protein's binding pocket. This application note provides a detailed protocol for a representative nucleophilic aromatic substitution reaction on a 2,6-difluorobenzonitrile scaffold, a key transformation in the synthesis of advanced pharmaceutical intermediates.

The Underlying Chemistry: A Deep Dive into the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The cornerstone of the synthetic utility of this compound lies in the SNAr mechanism. Unlike electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, in SNAr, the electron-poor aromatic ring behaves as an electrophile.[3] The reaction proceeds via a two-step addition-elimination pathway.

First, a nucleophile attacks one of the carbon atoms bearing a fluorine atom. This initial attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized by the electron-withdrawing nitrile group and the fluorine atoms.[4] In the subsequent, typically rapid, step, the fluoride ion, an excellent leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[3]

The presence of two fluorine atoms in this compound allows for the potential of both mono- and di-substitution reactions, which can often be controlled by careful manipulation of the reaction stoichiometry and conditions.

Figure 1: Generalized mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of a 2-Amino-6-fluorobenzonitrile Derivative

This protocol details the synthesis of a 2-amino-6-fluorobenzonitrile derivative, a key intermediate in the preparation of various biologically active molecules, including quinazoline-based kinase inhibitors.[5][6] The procedure is adapted from established methods for the amination of activated difluorobenzonitriles.

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compound≥98% purity
Anhydrous Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%
Ammonia solution7N in Methanol
Dihydropyran (DHP)≥97%
Ethyl Acetate (EtOAc)ACS Grade
HexanesACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Granular
Silica Gel60 Å, 230-400 mesh
Three-necked round-bottom flaskAppropriate size
Condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Septa and needles
Standard laboratory glassware
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel coated
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to dissolve the starting material. To this solution, add a catalytic amount of dihydropyran (DHP, ~0.05 eq).

  • Ammonia Addition: Carefully add the ammonia solution (7N in Methanol, 2.0-3.0 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMSO).

  • Washing: Wash the combined organic layers with water (2 x volume of DMSO) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Causality Behind Experimental Choices
  • Solvent (DMSO): Dimethyl sulfoxide is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and reactive. Its high boiling point also allows for reactions to be conducted at elevated temperatures, accelerating the rate of reaction.

  • Nucleophile (Ammonia): Ammonia is the nucleophile that displaces one of the fluorine atoms on the aromatic ring. Using a solution in methanol provides a convenient way to handle the gaseous ammonia.

  • Dihydropyran (DHP): While not always necessary, DHP can act as a scavenger for any trace amounts of acid that may be present or generated, which could otherwise protonate the ammonia, reducing its nucleophilicity.

  • Temperature (80-90 °C): Heating the reaction provides the necessary activation energy for the nucleophilic attack on the electron-deficient aromatic ring, leading to a reasonable reaction rate.

  • Aqueous Work-up: This step is crucial to remove the high-boiling DMSO solvent and any water-soluble byproducts from the organic phase containing the desired product.

  • Purification (Flash Column Chromatography): This is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting material, byproducts, or baseline impurities.

Data Presentation

ParameterValue
Starting Material This compound
Product 2-Amino-6-fluoro-4-methylbenzonitrile
Typical Yield 85-95%
Appearance White to off-white solid
TLC Rf (3:1 Hexanes:EtOAc) ~0.4

Visualization of the Experimental Workflow

experimental_workflow setup Reaction Setup: This compound in a flame-dried flask under N₂ addition Reagent Addition: Add anhydrous DMSO, DHP, and Ammonia solution setup->addition reaction Reaction: Heat to 80-90 °C and stir addition->reaction monitoring Monitoring: Track progress by TLC reaction->monitoring workup Aqueous Work-up: Quench with water, extract with EtOAc monitoring->workup Upon completion purification Purification: Dry, concentrate, and purify by column chromatography workup->purification product Final Product: 2-Amino-6-fluoro-4-methylbenzonitrile purification->product

References

Application Note & Protocol: Regioselective Nitration of 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental protocol for the synthesis of 3-nitro-2,6-difluoro-4-methylbenzonitrile via electrophilic aromatic nitration. The procedure is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step guide from reagent preparation to product characterization. The narrative emphasizes the chemical principles governing the reaction, safety considerations, and methods for ensuring product purity.

Introduction & Scientific Context

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a gateway to a vast array of functionalized molecules, particularly anilines, which are crucial building blocks in the pharmaceutical and materials science industries.[1] The target molecule of this protocol, 2,6-Difluoro-4-methylbenzonitrile, is a highly substituted aromatic ring. The introduction of a nitro group (–NO₂) modifies its electronic properties and provides a synthetic handle for further transformations, such as reduction to an amine.

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring. The methyl group (–CH₃) is an activating, ortho, para-director, while the fluorine atoms (–F) are deactivating, ortho, para-directors. The cyano group (–CN) is a strong deactivating, meta-director. The interplay of these electronic and steric influences dictates that the most probable position for electrophilic attack by the nitronium ion (NO₂⁺) is the C3 position, which is ortho to the activating methyl group and meta to the deactivating cyano group.

This protocol details a robust method for the regioselective mononitration of this compound using a classic mixed-acid approach with nitric acid and sulfuric acid.

The Chemistry: Mechanism of Nitration

Aromatic nitration proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid.[2][3]

The mechanism unfolds in two primary steps:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2]

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon bearing the nitro group, restoring the ring's aromaticity and yielding the final nitroaromatic product.[2]

Experimental Protocol

This procedure is adapted from established methods for the nitration of substituted aromatic compounds.[4][5] All operations should be performed in a certified chemical fume hood.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%Commercially AvailableStarting Material (1.0 equiv.)
Concentrated Sulfuric Acid (H₂SO₄)98%ACS Reagent GradeCatalyst & Dehydrating Agent (2.5-3.0 equiv.)
Concentrated Nitric Acid (HNO₃)70%ACS Reagent GradeNitrating Agent (1.1-1.2 equiv.)
Dichloromethane (CH₂Cl₂)ACS Reagent GradeExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionFor neutralization
Brine (Saturated NaCl)Aqueous SolutionFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeDrying Agent
Crushed IceFor quenching
Deionized Water
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, acid-resistant gloves, flame-retardant lab coat

Step-by-Step Procedure

A. Preparation of the Nitrating Mixture ("Mixed Acid")

  • In a clean, dry beaker or small flask, carefully measure concentrated sulfuric acid (e.g., 20 mL, ~3.0 equivalents).

  • Cool the sulfuric acid to 0-5 °C in an ice-water bath.

  • While stirring, slowly add concentrated nitric acid (e.g., 5 mL, ~1.2 equivalents) dropwise to the cold sulfuric acid. Causality: This order of addition and slow rate are critical to safely manage the highly exothermic reaction of mixing these strong acids.[5] The sulfuric acid serves as both a catalyst and a dehydrating agent to generate the necessary nitronium ion (NO₂⁺).[3]

  • Maintain the temperature of the mixed acid below 10 °C throughout the addition.

B. Nitration Reaction

  • In a separate round-bottom flask, dissolve this compound (e.g., 5.0 g, 1.0 equivalent) in a portion of the cold concentrated sulfuric acid (e.g., 15 mL).

  • Cool this solution to 0-5 °C in an ice-water bath with vigorous stirring.

  • Slowly add the previously prepared cold nitrating mixture to the substrate solution via a dropping funnel over 20-30 minutes.

  • Crucial Control Point: Carefully monitor the internal reaction temperature and maintain it between 0-10 °C. Uncontrolled temperature can lead to the formation of dinitrated byproducts and increase safety risks.[6]

  • After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

C. Work-up and Isolation

  • Once the reaction is complete, carefully pour the acidic reaction mixture onto a large beaker filled with a stirred slurry of crushed ice and water (approx. 200 g). Causality: This quenching step safely stops the reaction by diluting the acid and causes the organic product to precipitate out of the aqueous solution.[4]

  • Allow the ice to melt completely. The crude product should appear as a pale yellow or white solid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Transfer the crude solid to a separatory funnel containing deionized water (100 mL) and dichloromethane (100 mL). Extract the product into the organic layer.

  • Separate the organic layer and wash it sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). Causality: The bicarbonate wash is essential to neutralize and remove any residual acids, which could interfere with subsequent steps or degrade the product over time.[4]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

D. Purification

  • The crude 3-nitro-2,6-difluoro-4-methylbenzonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Alternatively, for higher purity, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.[7]

Workflow Visualization

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_H2SO4 Cool H₂SO₄ (0-5 °C) prep_HNO3 Add HNO₃ Dropwise (<10 °C) prep_H2SO4->prep_HNO3 mixed_acid Nitrating Mixture (NO₂⁺ Formation) prep_HNO3->mixed_acid addition Add Mixed Acid (0-10 °C) mixed_acid->addition substrate Dissolve Substrate in H₂SO₄ (0-5 °C) substrate->addition stir Stir & Monitor (TLC) addition->stir quench Pour onto Ice-Water (Precipitation) stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify

Caption: Experimental workflow for the nitration of this compound.

Data Summary & Characterization

The following table outlines representative parameters for this reaction. Actual results may vary.

ParameterValue / ConditionRationale / Notes
Reactants
This compound1.0 equivalentStarting material.
Conc. Nitric Acid (70%)1.1 - 1.2 equivalentsNitrating agent. A slight excess ensures complete reaction.
Conc. Sulfuric Acid (98%)2.5 - 3.0 equivalentsCatalyst and dehydrating agent to promote nitronium ion formation.[4]
Reaction Conditions
Temperature0 - 10 °CCritical for controlling the exothermic reaction and ensuring regioselectivity.[6]
Reaction Time1 - 3 hoursMonitor by TLC for completion.
Expected Outcome
Major Product3-Nitro-2,6-difluoro-4-methylbenzonitrileBased on directing group effects.
YieldModerate to GoodHighly dependent on strict temperature control and purification efficiency.

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for confirming the structure. The introduction of the nitro group will induce characteristic shifts in the aromatic proton and carbon signals.[8] ¹⁴N NMR can also be a useful tool for characterizing nitrogen-containing species.[9]

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the C≡N stretch of the nitrile and the asymmetric and symmetric stretches of the N–O bonds in the nitro group.

Safety & Hazard Management

Nitration reactions are inherently hazardous and must be treated with extreme caution.[10]

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[11]

  • Exothermic Reaction: The reaction is highly exothermic. A runaway reaction can occur if cooling is insufficient, leading to rapid temperature and pressure increases and the potential for vessel failure.[6]

  • Toxic Fumes: Nitrogen oxides (NOx), which are toxic and corrosive, may be evolved during the reaction. All work must be conducted in a well-ventilated fume hood.[11]

Mandatory Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves. A face shield is strongly recommended.

  • Ensure an emergency eyewash station and safety shower are immediately accessible.

  • Perform the reaction behind a blast shield, especially when working on a larger scale.

  • Have a neutralizing agent (e.g., sodium bicarbonate) ready to manage spills.

References

Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,6-Difluoro-4-methylbenzonitrile as a versatile starting material for the synthesis of novel and diverse heterocyclic compounds. We delve into the core reactivity of this fluorinated building block, focusing on nucleophilic aromatic substitution (SNAr) as the cornerstone of our synthetic design. Detailed mechanistic insights, step-by-step protocols, and process optimization strategies are provided for the synthesis of high-value scaffolds, including quinazolines, benzimidazoles, and benzothiazines.

Introduction: The Strategic Value of this compound

Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry and agrochemical research, prized for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] this compound is an exemplary starting material, offering a unique combination of reactive sites that can be selectively addressed to build molecular complexity.[2][3]

The molecule's utility is primarily governed by two key features:

  • Activated Aromatic Ring: The potent electron-withdrawing nature of the nitrile group (–CN) and the two ortho-fluorine atoms significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[4]

  • Highly Efficient Leaving Groups: Fluorine atoms, particularly when positioned ortho and para to a strong electron-withdrawing group, are excellent leaving groups in SNAr reactions, often exhibiting superior reactivity compared to other halogens.[5][6]

This guide will demonstrate how to harness this innate reactivity to forge new carbon-nitrogen and carbon-sulfur bonds, paving the way for intramolecular cyclizations that yield diverse heterocyclic cores.

Core Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthetic routes described herein are predominantly based on the SNAr mechanism. This is a two-step process involving the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride leaving group.[4][7]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are optimal. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.

  • Base: A non-nucleophilic base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is employed. Its role is to deprotonate the incoming nucleophile (e.g., an amine or thiol), increasing its nucleophilicity without competing in the substitution reaction itself.

  • Temperature: Reactions are often heated (80-120 °C) to overcome the activation energy for the formation of the Meisenheimer complex.

Below is a generalized workflow illustrating the central role of this compound in generating diverse intermediates for heterocycle synthesis.

G cluster_0 Heterocyclic Products A This compound B Mono-Substituted Intermediate (e.g., 2-Amino-6-fluoro-) A->B SNA_r (1 equiv. Nu:) C Di-Substituted Intermediate A->C SNA_r (2+ equiv. Nu:) D Quinazolines B->D Cyclization (+ C1 source) E Benzimidazoles B->E Nitrile Reduction & Cyclization F Benzothiazines B->F Cyclization (+ S source)

Caption: General synthetic workflow from the starting material.

Synthesis of 4-Substituted Quinazolines

Quinazolines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[8][9] Our strategy involves a sequential SNAr reaction followed by a cyclization with an appropriate one-carbon (C1) source. The initial SNAr with ammonia provides the key intermediate, 2-amino-6-fluoro-4-methylbenzonitrile.

Mechanistic Pathway

The synthesis proceeds in two main stages:

  • Amination via SNAr: Displacement of one fluorine atom with an amino group.

  • Condensative Cyclization: The resulting ortho-aminobenzonitrile reacts with an aldehyde. The initial imine formation is followed by an intramolecular cyclization of the amino group onto the nitrile, which, after tautomerization, yields the dihydroquinazoline. Subsequent oxidation, often occurring in situ, furnishes the aromatic quinazoline ring.[10]

G start 2,6-Difluoro-4- methylbenzonitrile inter1 2-Amino-6-fluoro-4- methylbenzonitrile start->inter1 1. NH₃, K₂CO₃ 2. DMSO, 120°C inter2 Iminium Intermediate inter1->inter2 1. R-CHO, Acid Cat. 2. -H₂O inter3 Dihydroquinazoline inter2->inter3 Intramolecular Cyclization product 4-Aryl-7-fluoro-5- methylquinazoline inter3->product [Oxidation]

Caption: Reaction pathway for the synthesis of quinazolines.

Experimental Protocols

Protocol 3.2.1: Synthesis of 2-Amino-6-fluoro-4-methylbenzonitrile (Intermediate 1)

  • To a sealed pressure vessel, add this compound (10.0 g, 65.3 mmol), potassium carbonate (18.0 g, 130.6 mmol), and DMSO (100 mL).

  • Bubble ammonia gas through the solution for 15 minutes, or add a 7 M solution of ammonia in methanol (28 mL, 196 mmol).

  • Seal the vessel tightly and heat the reaction mixture to 120 °C for 16 hours with vigorous stirring.

  • Cool the reaction to room temperature and pour it into ice-water (500 mL).

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol/water to yield the desired product as a pale yellow solid.

Protocol 3.2.2: Synthesis of 7-Fluoro-4-(4-methoxyphenyl)-5-methylquinazoline (Example Product)

  • In a round-bottom flask, suspend Intermediate 1 (2.0 g, 13.1 mmol), 4-methoxybenzaldehyde (2.15 g, 15.8 mmol), and elemental sulfur (0.42 g, 13.1 mmol) in N,N-Dimethylformamide (DMF, 25 mL).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.4 g, 15.8 mmol) to the mixture.

  • Heat the reaction to 120 °C for 8 hours. The reaction progress can be monitored by TLC.

  • After cooling, pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the target quinazoline.

Data Summary
CompoundStarting MaterialReagentsYield (%)m.p. (°C)
Intermediate 1 This compoundNH₃, K₂CO₃85-92145-148
Example Product Intermediate 14-methoxybenzaldehyde, S, DBU65-75162-165

Synthesis of 2-Substituted Benzimidazoles

Benzimidazoles are another class of heterocycles with immense biological importance, forming the core of antiulcer and anthelmintic drugs.[11][12][13] The synthetic approach here requires the formation of an ortho-phenylenediamine derivative, which is then cyclized.

Mechanistic Pathway

This synthesis is a three-step sequence:

  • SNAr Amination: As before, one fluorine is displaced by an amino group to yield 2-amino-6-fluoro-4-methylbenzonitrile.

  • Nitrile Reduction: The nitrile group is reduced to a primary amine (aminomethyl group) using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. This step creates the required ortho-diamine functionality.

  • Phillips Condensation: The resulting diamine is condensed with a carboxylic acid (or its derivative) under acidic conditions to form the benzimidazole ring.[11][14]

G start 2-Amino-6-fluoro-4- methylbenzonitrile inter1 3-Amino-2-(aminomethyl)-5- fluorotoluene start->inter1 1. LiAlH₄, THF 2. 0°C to rt product 6-Fluoro-5-methyl-2- (aryl/alkyl)-1H-benzo[d]imidazole inter1->product 1. R-COOH, H⁺ 2. Reflux, -2H₂O

Caption: Reaction pathway for the synthesis of benzimidazoles.

Experimental Protocols

Protocol 4.2.1: Synthesis of 3-Amino-2-(aminomethyl)-5-fluorotoluene (Intermediate 2)

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).

  • Suspend Lithium Aluminum Hydride (1.5 g, 39.5 mmol) in anhydrous THF (50 mL) in a three-neck flask equipped with a dropping funnel and condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-amino-6-fluoro-4-methylbenzonitrile (Intermediate 1 , 2.0 g, 13.1 mmol) in anhydrous THF (30 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction back to 0 °C and quench it carefully by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL).

  • Stir the resulting greyish-white suspension for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diamine, which is often used in the next step without further purification.

Protocol 4.2.2: Synthesis of 6-Fluoro-2-(4-methoxyphenyl)-5-methyl-1H-benzo[d]imidazole (Example Product)

  • Combine the crude Intermediate 2 (1.0 g, ~6.5 mmol), 4-methoxybenzoic acid (1.08 g, 7.1 mmol), and polyphosphoric acid (PPA, 10 g) in a round-bottom flask.

  • Heat the viscous mixture to 160 °C for 5 hours with mechanical stirring.

  • Cool the reaction mixture to approximately 100 °C and pour it onto crushed ice (~100 g).

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzimidazole.

Synthesis of 4-Imino-3,1-Benzothiazines

This route offers a divergent strategy by engaging a sulfur nucleophile and leveraging the nitrile group directly in the cyclization, avoiding the need for a reduction step. The reaction of an ortho-thioureido benzonitrile in strong acid leads to an efficient cyclization.[15]

Mechanistic Pathway
  • SNAr with Thiourea: The first step is the displacement of a fluorine atom with the sulfur of thiourea.

  • Acid-Catalyzed Cyclization: In the presence of a strong acid like concentrated sulfuric acid, the thiourea nitrogen attacks the protonated nitrile carbon, initiating the cyclization to form the iminobenzothiazine ring system.

Experimental Protocol

Protocol 5.2.1: Synthesis of 2-(3-Carbamimidoylthioureido)-6-fluoro-4-methylbenzonitrile (Intermediate 3)

  • Dissolve this compound (5.0 g, 32.6 mmol) and thiourea (2.74 g, 36.0 mmol) in ethanol (100 mL).

  • Add potassium carbonate (5.4 g, 39.1 mmol) to the mixture.

  • Heat the reaction to reflux for 12 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and collect the resulting solid by filtration. Wash with water and dry to yield the thiourea intermediate.

Protocol 5.2.2: Synthesis of 7-Fluoro-5-methyl-4-imino-3,4-dihydro-2H-3,1-benzothiazin-2-amine (Example Product)

  • Add Intermediate 3 (2.0 g, 9.4 mmol) portion-wise to ice-cold concentrated sulfuric acid (20 mL) with stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the solution at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the solution to pH 8 with cold concentrated ammonium hydroxide.

  • Collect the precipitated solid by filtration, wash extensively with water, and dry under vacuum to obtain the final product.

Conclusion

This compound stands out as a powerful and adaptable platform for constructing a variety of medicinally relevant heterocyclic compounds. By understanding and controlling the nucleophilic aromatic substitution reaction, chemists can readily access key intermediates that serve as precursors to quinazolines, benzimidazoles, benzothiazines, and potentially many other systems. The protocols outlined in this guide are robust and serve as a validated starting point for further derivatization and library synthesis in drug discovery and materials science programs.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 2,6-Difluoro-4-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the laboratory-scale synthesis of 2,6-difluoro-4-methylbenzonitrile, a key building block in medicinal chemistry and materials science. We present a detailed, field-proven protocol based on the Sandmeyer reaction, starting from 3,5-difluoro-4-methylaniline. Furthermore, we outline a subsequent protocol for the synthesis of a versatile derivative, 2,6-difluoro-4-(bromomethyl)benzonitrile, via radical bromination. This document is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety information to ensure reliable and safe execution.

Introduction and Strategic Overview

Fluorinated benzonitrile scaffolds are of significant interest in pharmaceutical and agrochemical research. The unique electronic properties imparted by fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Specifically, the this compound moiety serves as a crucial intermediate for a range of advanced applications.

The introduction of the nitrile group (–C≡N) onto an aromatic ring is a cornerstone of organic synthesis. Two primary strategies dominate this transformation:

  • The Sandmeyer Reaction: A robust and classical method that converts an aryl amine into a nitrile via an intermediate diazonium salt.[1] This reaction is catalyzed by copper(I) cyanide and is renowned for its reliability and broad substrate scope.[2][3] Given the availability of the corresponding aniline precursor, this is often the most direct and cost-effective route.

  • Palladium-Catalyzed Cyanation: A more modern approach involving the cross-coupling of an aryl halide (bromide or chloride) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[4] While powerful, this method can require more specialized ligands and catalysts.

This guide will focus on the Sandmeyer reaction due to its efficiency and accessibility for laboratory-scale synthesis. We will then demonstrate a common downstream modification: the selective bromination of the benzylic methyl group, which opens avenues for further functionalization.

Synthetic Workflow Overview

The overall synthetic pathway described in this guide involves two main transformations, starting from the commercially available 3,5-difluoro-4-methylaniline.

G A 3,5-Difluoro-4-methylaniline B Arenediazonium Salt Intermediate (in situ) A->B Step 1: Diazotization NaNO₂, HCl, 0-5 °C C Target: this compound B->C Step 2: Cyanation (Sandmeyer) CuCN, KCN D Derivative: 2,6-Difluoro-4-(bromomethyl)benzonitrile C->D Step 3: Radical Bromination NBS, AIBN

Caption: Overall synthetic workflow.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of 3,5-difluoro-4-methylaniline to the target benzonitrile. The process is conducted in two sequential chemical steps within the same reaction setup: diazotization followed by cyanation.

Principle and Mechanism

The reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (HCl), at low temperatures (0–5 °C).[5] This converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺), which is an excellent leaving group (N₂ gas). Strict temperature control is crucial to prevent premature decomposition of the unstable diazonium salt.[6]

  • Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction follows a radical-nucleophilic aromatic substitution mechanism.[1] A single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This radical then reacts with the copper-cyanide complex to form the final aryl nitrile product and regenerate the Cu(I) catalyst.[7]

G cluster_0 Mechanism of Sandmeyer Cyanation ArN2 Ar-N₂⁺ ArN2_radical [Ar-N₂]• ArN2->ArN2_radical + Cu(I)CN (SET) CuCN Cu(I)CN Ar_radical Ar• ArN2_radical->Ar_radical - N₂ ArCN Ar-CN Ar_radical->ArCN + [Cu(II)(CN)₂] CuCN2 Cu(II)(CN)₂ ArCN->CuCN (Regenerated)

Caption: Simplified Sandmeyer reaction mechanism.

Materials and Equipment
Reagent/MaterialQuantityMolesNotes
3,5-Difluoro-4-methylaniline5.00 g34.9 mmolStarting material
Concentrated HCl (37%)15 mL~180 mmolAcid for diazotization
Sodium Nitrite (NaNO₂)2.67 g38.7 mmolDiazotizing agent
Copper(I) Cyanide (CuCN)3.75 g41.9 mmolCatalyst/Cyanide Source
Sodium Cyanide (NaCN)2.05 g41.8 mmolSolubilizing agent
Toluene50 mL-Extraction solvent
Deionized Water~200 mL-Solvent/Wash
Sodium Bicarbonate (Sat. Soln.)50 mL-Neutralizing wash
Brine (Sat. NaCl Soln.)50 mL-Final wash
Anhydrous Magnesium Sulfate~5 g-Drying agent

Equipment: 250 mL three-neck round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice-salt bath, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Procedure

Part A: Diazotization

  • To a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer, add 3,5-difluoro-4-methylaniline (5.00 g) and 50 mL of water.

  • Stir the suspension and slowly add concentrated HCl (15 mL). The aniline should dissolve to form its hydrochloride salt.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Maintain this temperature range throughout the diazotization.

  • In a separate beaker, dissolve sodium nitrite (2.67 g) in 15 mL of water.

  • Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 20-30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting solution for an additional 20 minutes at 0–5 °C. The formation of the diazonium salt is now complete. Keep this solution cold for the next step.

Part B: Sandmeyer Cyanation

  • In a separate 500 mL beaker, prepare the cyanide solution. CAUTION: Work in a well-ventilated fume hood and wear appropriate PPE. Cyanide is highly toxic. Dissolve CuCN (3.75 g) and NaCN (2.05 g) in 50 mL of water. Gently warm the mixture to ~60 °C to facilitate dissolution, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

  • Once the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Gently warm the reaction mixture to 50 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture back to room temperature.

Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel and extract the product with toluene (2 x 25 mL).

  • Combine the organic layers and wash sequentially with deionized water (25 mL), saturated sodium bicarbonate solution (25 mL), and finally with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a colorless solid or oil. Expected Yield: 65-75%.

Protocol 2: Synthesis of 2,6-Difluoro-4-(bromomethyl)benzonitrile

This protocol describes the benzylic bromination of the methyl group on the synthesized core molecule.

Principle and Mechanism

This reaction, often a variant of the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals.[8] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The initiator generates radicals that abstract a hydrogen atom from the benzylic position, which is resonance-stabilized. The resulting benzylic radical then reacts with a low concentration of Br₂ (generated from NBS) to form the brominated product and a new bromine radical, propagating the chain reaction.[9]

Materials and Equipment
Reagent/MaterialQuantityMolesNotes
This compound2.00 g13.1 mmolStarting material from Protocol 1
N-Bromosuccinimide (NBS)2.56 g14.4 mmolBrominating agent
Azobisisobutyronitrile (AIBN)0.11 g0.66 mmolRadical initiator
Carbon Tetrachloride (CCl₄)50 mL-Solvent (Note: Use a safer alternative like acetonitrile if possible)[10]
Hexanes~100 mL-For purification/crystallization

Equipment: 100 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, light source (e.g., 100W lamp) if needed, filtration apparatus.

Step-by-Step Procedure
  • To a 100 mL round-bottom flask, add this compound (2.00 g), NBS (2.56 g), AIBN (0.11 g), and CCl₄ (50 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) with vigorous stirring. A lamp can be positioned near the flask to aid initiation.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the surface of the solvent.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide.

  • Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from hexanes to yield the desired product as a white solid. Expected Yield: 70-85%.

Data Presentation and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundFormulaMW ( g/mol )Expected YieldAppearance
This compoundC₈H₅F₂N153.1365-75%Colorless solid/oil
2,6-Difluoro-4-(bromomethyl)benzonitrileC₈H₄BrF₂N232.0370-85%White solid

Table 1: Summary of Synthesized Compounds.

CompoundTechniqueExpected Data
This compound ¹H NMR (CDCl₃)δ ~7.0-7.2 (m, 2H, Ar-H), δ ~2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ ~160 (t, C-F), ~130 (Ar-C), ~115 (C≡N), ~112 (t, Ar-C-H), ~20 (CH₃)
IR (KBr)~3050 cm⁻¹ (Ar C-H), ~2240 cm⁻¹ (C≡N), ~1620, 1480 cm⁻¹ (C=C), ~1250 cm⁻¹ (C-F)
MS (EI)m/z 153 (M⁺)
2,6-Difluoro-4-(bromomethyl)benzonitrile ¹H NMR (CDCl₃)δ ~7.2-7.4 (m, 2H, Ar-H), δ ~4.5 (s, 2H, CH₂Br)
IR (KBr)~3060 cm⁻¹ (Ar C-H), ~2240 cm⁻¹ (C≡N), ~1260 cm⁻¹ (C-F), ~680 cm⁻¹ (C-Br)
MS (EI)m/z 231/233 (M⁺, Br isotope pattern)

Table 2: Spectroscopic Characterization Data. Note: Chemical shifts (δ) are approximate and coupling patterns (t = triplet, m = multiplet, s = singlet) are predicted. Actual values should be confirmed experimentally.[11][12][13]

Safety and Troubleshooting

Critical Safety Precautions
  • Cyanide Hazard: Sodium cyanide (NaCN) and copper(I) cyanide (CuCN) are extremely toxic and fatal if swallowed, inhaled, or absorbed through the skin.[14] All manipulations must be performed in a certified chemical fume hood. Always wear double gloves, a lab coat, and safety goggles.[15][16]

  • Acid Contact: Contact of cyanides with acids will liberate highly toxic hydrogen cyanide (HCN) gas. Ensure that cyanide waste is neutralized and disposed of according to institutional guidelines. Never mix acidic and cyanide waste streams.

  • Diazonium Salts: Arenediazonium salts can be explosive when isolated and dry.[17] These protocols are designed for in situ use where the salt is kept in a cold aqueous solution, which is a significantly safer practice. Never attempt to isolate the diazonium salt intermediate.

  • Radical Initiators: AIBN is thermally unstable. Store it refrigerated and avoid heating it directly.

Troubleshooting Guide

G start Problem Occurred p1 Protocol 1: Low yield of Benzonitrile start->p1 p2 Protocol 2: Incomplete Bromination start->p2 s1a Incomplete diazotization. Solution: Ensure temp is 0-5 °C. Check purity of NaNO₂. p1->s1a s1b Premature diazonium decomposition. Solution: Add diazonium solution to CuCN solution slowly. p1->s1b s1c Poor CuCN activity. Solution: Use fresh, high-purity CuCN. p1->s1c s2a Initiator decomposed. Solution: Add a fresh portion of AIBN. p2->s2a s2b NBS is old/hydrolyzed. Solution: Recrystallize NBS from water before use. p2->s2b s2c Reaction not fully initiated. Solution: Use a bright lamp to assist thermal initiation. p2->s2c

Caption: Troubleshooting common synthesis issues.

Conclusion

The synthetic routes detailed in this application note provide reliable and scalable methods for accessing this compound and its versatile brominated derivative. The Sandmeyer reaction offers a classic yet powerful tool for the synthesis of the core structure, while subsequent radical bromination provides a key intermediate for further elaboration in drug discovery and materials science programs. By adhering to the detailed protocols and safety guidelines, researchers can confidently produce these valuable compounds for their scientific endeavors.

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions. Our aim is to empower you with the expertise to achieve a high-yield, reproducible synthesis of this important chemical intermediate.

I. Overview of the Synthetic Strategy

The recommended and most robust method for the high-yield synthesis of this compound is a two-step process commencing from the readily available 2,6-Difluoro-4-methylaniline. The core of this synthesis lies in the Sandmeyer reaction, a classic and reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2] This approach is favored for its high functional group tolerance and generally good yields.

The overall transformation is depicted below:

Synthesis_Overview 2,6-Difluoro-4-methylaniline 2,6-Difluoro-4-methylaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 2,6-Difluoro-4-methylaniline->Diazonium Salt Intermediate NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound CuCN, KCN Heat

Caption: Overall synthetic scheme for this compound.

II. Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and explanations to ensure success.

Step 1: Diazotization of 2,6-Difluoro-4-methylaniline

Causality: This step is critical for converting the amino group into a diazonium group, which is an excellent leaving group, facilitating the subsequent nucleophilic substitution. The reaction is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

Reagent/ParameterQuantity/ValueRationale
2,6-Difluoro-4-methylaniline1.0 eqStarting material
Concentrated HCl3.0 eqTo form the aniline hydrochloride salt and provide an acidic medium.
Sodium Nitrite (NaNO₂)1.1 eqDiazotizing agent. A slight excess ensures complete conversion.
Deionized WaterAs neededSolvent
Temperature0-5 °CCritical for the stability of the diazonium salt.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-Difluoro-4-methylaniline (1.0 eq) and deionized water.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add concentrated HCl (3.0 eq) while maintaining the temperature below 5 °C. Stir until a fine slurry of the hydrochloride salt is formed.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water.

  • Add the sodium nitrite solution dropwise to the aniline hydrochloride slurry, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.

Step 2: Sandmeyer Cyanation

Causality: The diazonium salt is reacted with a solution of copper(I) cyanide to introduce the nitrile group onto the aromatic ring. Copper(I) is a crucial catalyst in this radical-nucleophilic aromatic substitution reaction.[2]

Reagent/ParameterQuantity/ValueRationale
Copper(I) Cyanide (CuCN)1.2 eqSource of the cyanide nucleophile and catalyst.
Potassium Cyanide (KCN)1.2 eqTo form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻.
Deionized WaterAs neededSolvent
Temperature60-70 °CTo promote the displacement of the diazonium group.

Procedure:

  • In a separate, larger three-necked round-bottom flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in deionized water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the cyanide solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen gas evolution will be observed. Maintain the temperature of the reaction mixture between 60-70 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours until the nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

Causality: The work-up procedure is designed to isolate and purify the desired product from the reaction mixture, removing unreacted starting materials, byproducts, and inorganic salts.

Procedure:

  • Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volume of the aqueous phase).[3]

  • Combine the organic layers and wash with water, followed by a saturated brine solution to remove any remaining inorganic impurities.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pure solid.[3][4]

III. Troubleshooting Guide (Q&A Format)

Troubleshooting_Guide cluster_diazotization Diazotization Issues cluster_sandmeyer Sandmeyer Reaction Issues cluster_solutions Potential Solutions Low_Yield_Diazonium Q: Low yield or incomplete diazotization? Temp_Control Check and maintain temperature strictly between 0-5 °C. Low_Yield_Diazonium->Temp_Control NaNO2_Purity Ensure high purity of sodium nitrite. Low_Yield_Diazonium->NaNO2_Purity pH_Control Maintain an acidic pH during diazotization. Low_Yield_Diazonium->pH_Control Decomposition Q: Brown fumes (NOx) observed during diazotization? Decomposition->Temp_Control Slow_Addition Add sodium nitrite solution slowly and dropwise. Decomposition->Slow_Addition Precipitate Q: A precipitate forms during diazotization and does not redissolve? Stirring Ensure efficient stirring. Precipitate->Stirring Precipitate->pH_Control Low_Yield_Nitrile Q: Low yield of the final benzonitrile product? CuCN_Quality Use high-quality, freshly prepared or purchased CuCN. Low_Yield_Nitrile->CuCN_Quality Diazonium_Addition Add the diazonium salt solution to the hot cyanide solution, not the other way around. Low_Yield_Nitrile->Diazonium_Addition Side_Products Q: Significant formation of side products (e.g., phenol)? Side_Products->Temp_Control Side_Products->CuCN_Quality Tar Q: Formation of a tar-like substance during the Sandmeyer reaction? Tar->Temp_Control Tar->Slow_Addition

Caption: Troubleshooting workflow for the synthesis of this compound.

Q1: During the diazotization step, I observed brown fumes (NOx) and the reaction mixture turned dark. What went wrong?

A1: The observation of brown fumes indicates the decomposition of the diazonium salt. This is most commonly caused by the reaction temperature exceeding the critical 0-5 °C range. The diazonium salt is thermally unstable and will decompose if not kept cold. To rectify this, ensure your cooling bath is efficient and monitor the internal temperature of the reaction closely. Additionally, the dropwise addition of the sodium nitrite solution should be slow to prevent localized heating.

Q2: My final yield of this compound is consistently low. What are the likely causes?

A2: A low yield can stem from several factors:

  • Incomplete Diazotization: Ensure you are using a slight excess of sodium nitrite and that the aniline is fully dissolved or suspended as its hydrochloride salt before diazotization.

  • Decomposition of the Diazonium Salt: As mentioned in Q1, maintaining a low temperature during diazotization is crucial.

  • Inefficient Sandmeyer Reaction: The quality of the copper(I) cyanide is paramount. Old or impure CuCN can lead to significantly lower yields. It is also important to add the diazonium salt solution to the hot cyanide solution to ensure the diazonium salt reacts immediately upon addition.

  • Side Reactions: Premature decomposition of the diazonium salt can lead to the formation of 2,6-difluoro-4-methylphenol as a major byproduct.

Q3: I am observing a significant amount of a phenolic byproduct in my final product. How can I minimize this?

A3: The formation of 2,6-difluoro-4-methylphenol is a common side reaction resulting from the reaction of the diazonium salt with water. This is more likely to occur if the Sandmeyer reaction is not efficient. To minimize this:

  • Ensure the diazonium salt is used immediately after its preparation.

  • Confirm the activity of your copper(I) cyanide.

  • The addition of the diazonium salt to the hot cyanide solution should be done in a controlled manner to favor the desired cyanation reaction over the reaction with water.

Q4: During the Sandmeyer reaction, a large amount of tar-like material formed. What is the cause and how can I prevent it?

A4: Tar formation is often a result of uncontrolled decomposition and polymerization reactions. This can be caused by:

  • High Temperature: The temperature of the Sandmeyer reaction should be carefully controlled. Overheating can lead to rapid, uncontrolled decomposition.

  • Concentration: If the reaction mixture is too concentrated, localized heating and side reactions are more likely. Ensure adequate solvent is used.

  • Purity of Reagents: Impurities in the starting aniline or other reagents can sometimes initiate polymerization.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use other copper salts for the Sandmeyer reaction?

A1: While other copper(I) salts like CuCl or CuBr are used for the synthesis of aryl chlorides and bromides respectively, for the introduction of a nitrile group, copper(I) cyanide is the specific and most effective reagent.[2]

Q2: Is it possible to synthesize this compound from a different starting material?

A2: While the Sandmeyer reaction from 2,6-Difluoro-4-methylaniline is a common and reliable route, other methods could be envisioned, such as the cyanation of a corresponding aryl halide (e.g., 1-bromo-2,6-difluoro-4-methylbenzene) using a palladium or copper catalyst. However, the Sandmeyer approach is often more cost-effective and straightforward.

Q3: What are the key safety precautions for this synthesis?

A3: The primary safety concerns are the use of corrosive concentrated HCl and the highly toxic nature of sodium nitrite, copper(I) cyanide, and potassium cyanide. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q5: Can this synthesis be scaled up for industrial production?

A5: Yes, the Sandmeyer reaction is a well-established industrial process.[1] However, scaling up requires careful consideration of heat transfer, gas evolution, and the handling of large quantities of hazardous materials. A thorough process safety review is essential before attempting a large-scale synthesis.

V. References

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. --INVALID-LINK--

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. --INVALID-LINK--

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. --INVALID-LINK--

  • Process for preparation of 2,6-dichlorobenzonitrile. Google Patents. --INVALID-LINK--

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. --INVALID-LINK--

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents. --INVALID-LINK--

  • Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents. --INVALID-LINK--

  • Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). PrepChem.com. --INVALID-LINK--

  • Process for producing 2,6-difluorobenzonitrile. Google Patents. --INVALID-LINK--

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. --INVALID-LINK--

  • Process for producing 2,6-difluorobenzonitrile. Google Patents. --INVALID-LINK--

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications. --INVALID-LINK--

  • Process and intermediates for the preparation of 2,6-difluoroaniline. Google Patents. --INVALID-LINK--

  • Sandmeyer reaction. Wikipedia. --INVALID-LINK--

  • 3-Fluoro-4-methylbenzonitrile synthesis. ChemicalBook. --INVALID-LINK--

  • Sandmeyer Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. --INVALID-LINK--

  • Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. RSC Publishing. --INVALID-LINK--

  • Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. Google Patents. --INVALID-LINK--

References

Technical Support Center: Purification of Crude 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 2,6-Difluoro-4-methylbenzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the purification of this compound.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry and materials science. Its purification can be challenging due to the presence of structurally similar impurities derived from its synthesis. A common synthetic route involves the Sandmeyer reaction of 2,6-difluoro-4-methylaniline.[1] This process can introduce unreacted starting materials, intermediates, and side-products that require efficient removal to achieve high purity. This guide will focus on addressing these specific challenges through systematic purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on a plausible synthesis via a Sandmeyer reaction of 2,6-difluoro-4-methylaniline, the most probable impurities include:

  • Unreacted 2,6-difluoro-4-methylaniline: The starting material for the diazotization reaction.

  • Phenolic byproducts: Formed by the reaction of the diazonium salt with water.

  • Azo compounds: Resulting from the coupling of the diazonium salt with unreacted aniline.

  • Residual copper salts: If a copper cyanide catalyst was used in the Sandmeyer reaction.

  • Solvents from the reaction and workup: Such as water, or organic solvents.

Q2: My crude product is a dark oil/solid. What is the likely cause and how can I address it?

A2: A dark coloration often indicates the presence of polymeric or highly conjugated impurities, such as azo compounds, which are common byproducts in Sandmeyer reactions.[2] An initial purification step of washing the crude product with a dilute acid solution can help remove basic impurities like residual aniline. Subsequent treatment with activated carbon during recrystallization can also be effective in removing colored impurities.

Q3: I am having trouble getting my compound to crystallize. What should I do?

A3: Difficulty in crystallization can be due to several factors, including high impurity levels or the selection of an inappropriate solvent. First, ensure your crude material is reasonably pure. If it is an oil, try to purify it first by column chromatography. For crystallization, a good solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or heptane/ethyl acetate, can also be effective.[3] If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Q4: What is a good starting point for a solvent system for column chromatography?

A4: For benzonitrile derivatives, a common starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.[4] A typical starting gradient could be 5-10% ethyl acetate in hexane. The optimal eluent composition should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between your product and impurities.

Troubleshooting Purification Issues

This section provides a systematic approach to resolving common problems encountered during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Recovery After Recrystallization The compound is too soluble in the cold solvent.- Use a less polar solvent or a solvent mixture. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of solvent used for washing the crystals.
"Oiling Out" During Recrystallization The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.- Re-heat the mixture to dissolve the oil, add more of the more-polar solvent, and cool slowly. - Try a solvent with a lower boiling point. - Pre-purify the crude material by column chromatography to remove excess impurities.
Co-elution of Impurities in Column Chromatography The polarity of the eluent is too high, or the impurity has a very similar polarity to the product.- Use a shallower gradient or an isocratic elution with a less polar solvent system. - Try a different solvent system with different selectivity (e.g., replace ethyl acetate with dichloromethane or methyl tert-butyl ether). - Ensure proper packing of the column to avoid channeling.
Product is Sticking to the Column The compound is too polar for the chosen eluent system.- Gradually increase the polarity of the eluent. - If the compound is still not eluting, consider using a more polar solvent like methanol in small percentages (1-2%) in your eluent.
Persistent Colored Impurity The impurity is highly conjugated and stable.- During recrystallization, add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. - For column chromatography, sometimes these impurities can be separated with a very non-polar eluent system.

Purification Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The ideal solvent system should be determined experimentally on a small scale.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures like ethanol/water or ethyl acetate/heptane). A suitable solvent will dissolve the compound when hot but give poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Diagram: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying crude Crude Solid add_solvent Add Minimal Hot Solvent crude->add_solvent dissolved Dissolved Compound add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration If insoluble impurities cool Slow Cooling hot_filtration->cool crystallization Crystal Formation cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product G start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or very impure solid? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_oily->column check_purity Check Purity (TLC, NMR, etc.) recrystallize->check_purity column->check_purity pure Pure Product is_pure Is it pure? check_purity->is_pure is_pure->column No is_pure->pure Yes

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2,6-Difluoro-4-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. As a crucial intermediate in the development of pharmaceuticals and advanced materials, robust and scalable access to this molecule is paramount. This document moves beyond a simple recitation of steps to explain the underlying principles, anticipate common scale-up pitfalls, and provide validated troubleshooting strategies.

Section 1: Synthesis Overview & Core Mechanism

The most reliable and industrially relevant route to this compound is the Sandmeyer reaction.[1][2] This classic transformation allows for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate. The process is a two-step, one-pot procedure that begins with the diazotization of 2,6-Difluoro-4-methylaniline, followed by a copper(I) cyanide-mediated conversion to the target nitrile.[3][4]

The reaction proceeds as follows:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (typically 0-5 °C) to form a diazonium salt.[5] This step is critical as diazonium salts are generally unstable at higher temperatures.

  • Cyanation (Sandmeyer Reaction): The aqueous solution of the diazonium salt is then added to a solution or suspension of a copper(I) cyanide complex. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where copper(I) facilitates the reduction of the diazonium salt to an aryl radical, with the evolution of nitrogen gas.[1] The aryl radical then reacts with the cyanide complex to form the final product.

Reaction_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Cyanation Aniline 2,6-Difluoro-4-methylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, HCl 0-5 °C ArylRadical Aryl Radical (+ N₂ gas) Diazonium->ArylRadical CuCN (catalyst) Electron Transfer Product This compound ArylRadical->Product Cyanide Transfer

Caption: The two-stage mechanism for the synthesis of this compound.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses the most common issues encountered during the scale-up of the Sandmeyer cyanation in a direct Q&A format.

Question: My reaction yield is low, and I detect unreacted starting material or diazonium salt. What are the likely causes?

Answer: Low conversion is a frequent scale-up challenge and typically points to issues in the diazotization step.

  • Inadequate Temperature Control: The formation of the diazonium salt is highly exothermic. On a larger scale, heat dissipation is less efficient. If the internal temperature rises above 5-10 °C, the nitrous acid and the formed diazonium salt will begin to decompose, leading to incomplete conversion.

    • Solution: Employ a reactor with efficient cooling and agitation. The addition of the sodium nitrite solution must be done slowly and sub-surface to ensure rapid dispersion and prevent localized hot spots.

  • Poor Nitrous Acid Formation: The pH of the medium is critical. You need sufficient excess strong acid (typically 2.5-3.0 equivalents relative to the aniline) to ensure complete conversion of sodium nitrite to nitrous acid.

    • Solution: Verify the concentration of your acid source. Ensure all the aniline is protonated to its salt form before beginning nitrite addition.

  • Impure Sodium Nitrite: On a larger scale, the quality of reagents can have a magnified impact. Old or improperly stored sodium nitrite may have partially oxidized to sodium nitrate, which is unreactive.

    • Solution: Use a fresh, high-purity grade of sodium nitrite and perform a quality control check (e.g., titration) on new batches.

Question: I'm observing a significant phenolic byproduct (2,6-Difluoro-4-methylphenol). How can I suppress its formation?

Answer: The formation of phenols is a classic side reaction of diazonium salts, where water acts as a nucleophile, displacing the nitrogen gas.[5]

  • Cause: This side reaction is highly temperature-dependent. It becomes significant if the temperature of the diazonium salt solution rises during its formation or holding time, or if the Sandmeyer reaction itself is run at too high a temperature.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the temperature of the diazonium salt solution below 5 °C at all times.

    • Minimize Delays: Use the diazonium salt solution immediately after its preparation. Letting it stand, even at low temperatures, will lead to gradual decomposition and phenol formation.

    • Controlled Addition: When adding the diazonium salt to the CuCN solution, control the addition rate to manage the exotherm of the Sandmeyer reaction itself. The reaction temperature should ideally be kept low initially and then gently warmed to ensure completion.

Question: The reaction is generating a lot of dark, tarry material, making workup and purification difficult. What is happening?

Answer: Tar formation is often linked to side reactions of the aryl radical intermediate generated during the Sandmeyer reaction.[1]

  • Cause: Aryl radicals can dimerize to form biaryl compounds or undergo other undesired coupling reactions, especially if the concentration of the radical scavenger (the copper cyanide complex) is too low.

  • Solutions:

    • Catalyst Loading: Ensure an adequate amount of active CuCN is present. The copper cyanide should be freshly prepared or sourced from a reliable vendor.

    • Reaction Concentration: Running the reaction too dilute can favor side reactions. Conversely, too concentrated can lead to thermal control issues. Optimization is key.

    • Degassing: While not always necessary, ensuring the reaction is performed under an inert atmosphere (like nitrogen) can sometimes help by preventing oxidative side reactions.

Troubleshooting_Flowchart Start Low Yield or Impurity Issue Check_Conversion Is Starting Aniline Consumed? (Check by TLC/GC) Start->Check_Conversion Phenol_Check Major Byproduct is Phenol? Check_Conversion->Phenol_Check Yes No_Conversion Incomplete Diazotization: - Check Temp Control (< 5°C) - Verify NaNO₂ Quality - Ensure Acid Stoichiometry Check_Conversion->No_Conversion No Tar_Check Tarry Material Observed? Phenol_Check->Tar_Check No Phenol_Yes Diazonium Decomposition: - Lower Diazotization/Reaction Temp - Use Diazonium Salt Immediately Phenol_Check->Phenol_Yes Yes Tar_Yes Radical Side Reactions: - Check CuCN Activity/Loading - Optimize Reaction Concentration Tar_Check->Tar_Yes Yes Success Purity/Yield Improved Tar_Check->Success No No_Conversion->Success Phenol_Yes->Success Tar_Yes->Success

Caption: A troubleshooting decision tree for common scale-up issues.

Section 3: Recommended Scale-Up Protocol & Best Practices

This protocol is a starting point for a 1-mole scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay.

Experimental Protocol
  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.

  • Aniline Salt Formation:

    • Charge the reactor with 2,6-Difluoro-4-methylaniline (141.1 g, 1.0 mol).

    • Add water (1 L) and concentrated hydrochloric acid (250 mL, ~3.0 mol).

    • Stir the mixture and cool the reactor jacket to -5 °C. The aniline salt should precipitate to form a fine slurry.

  • Diazotization:

    • In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in water (350 mL).

    • Once the internal temperature of the reactor is stable at 0-2 °C, begin the slow, dropwise addition of the sodium nitrite solution via the addition funnel over 60-90 minutes. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition.

    • After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 10 L reactor, prepare the copper cyanide solution. Charge copper(I) cyanide (108.5 g, 1.2 mol) and sodium cyanide (122.5 g, 2.5 mol) to water (1.5 L) and stir until a clear solution is formed. Cool this solution to 10 °C.

    • Slowly add the cold diazonium salt solution from step 3 into the copper cyanide solution over 1-2 hours. A vigorous evolution of nitrogen gas will occur. Control the addition rate to keep the internal temperature below 25 °C.

    • After the addition is complete, allow the mixture to warm to room temperature, then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with an appropriate solvent like toluene or ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with 10% aqueous sodium hydroxide to remove any phenolic byproducts, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude oil can be purified by vacuum distillation or by column chromatography on silica gel.[6][7] For high purity, recrystallization from a hexane/ethyl acetate mixture may be effective.

Optimized Parameter Table
ParameterLab-Scale (10 mmol)Recommended Scale-Up (1.0 mol)Rationale
Aniline1.41 g141.1 gDirect scale-up.
HCl (conc.)2.5 mL250 mLMaintain a 3:1 molar ratio to aniline for salt formation and catalysis.
NaNO₂0.73 g72.5 gA slight excess (1.05 eq) ensures complete diazotization.
CuCN1.08 g108.5 gA slight excess (1.2 eq) drives the cyanation reaction to completion.
Diazotization Temp.0-5 °C0-5 °C (Strictly Controlled) Prevents decomposition of diazonium salt.[5]
Cyanation Temp.15-25 °C15-25 °C (During addition)Manages exotherm from nitrogen evolution.
Final Heat50 °C50-60 °CEnsures complete conversion of any remaining intermediates.
NaNO₂ Addition Time10 min60-90 minCritical for thermal management on a larger scale.
Section 4: Safety First - Hazard Analysis

Question: What are the primary hazards associated with scaling up a Sandmeyer reaction?

Answer:

  • Diazonium Salt Instability: Solid, dry diazonium salts are explosive and shock-sensitive. NEVER isolate the diazonium salt intermediate. Always use it as a solution.

  • Thermal Runaway: Both the diazotization and the nitrogen evolution steps are exothermic. A loss of cooling could lead to a rapid increase in temperature and pressure, potentially causing reactor failure.

  • Toxicity: Copper and cyanide salts are highly toxic. Avoid contact and inhalation.[8] The reaction also produces hydrogen cyanide (HCN) gas if the reaction mixture becomes too acidic during workup.

  • Gas Evolution: The reaction releases a large volume of nitrogen gas. The reactor must be properly vented to avoid over-pressurization.

Question: How should I handle waste from this reaction?

Answer: The aqueous waste will contain residual cyanide and copper. It must be treated before disposal. A common method is to add an excess of aqueous sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate. The copper can then be precipitated as copper hydroxide by adjusting the pH. Always follow local environmental regulations for waste disposal.

Section 5: Frequently Asked Questions (FAQs)
  • Q: What analytical techniques are best for monitoring this reaction?

    • A: Thin Layer Chromatography (TLC) is excellent for quick qualitative checks of the starting aniline consumption. For quantitative analysis of reaction progress and final product purity, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.

  • Q: Can I use a different catalyst, like copper(I) bromide, and then a cyanide salt?

    • A: While two-step Sandmeyer reactions (e.g., forming the aryl bromide first) are possible, the direct cyanation with CuCN is generally more efficient and avoids an extra step. Using other copper salts would require significant re-optimization.[2]

  • Q: What is the stability of the final this compound product?

    • A: The product is a stable crystalline solid or oil under standard conditions.[9] It is not particularly sensitive to air or moisture, but should be stored in a cool, dry place.

References

Identifying and removing impurities from 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Difluoro-4-methylbenzonitrile

Welcome to our dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical reagent. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route employed by the manufacturer. However, based on common synthetic pathways, the most prevalent impurities include:

  • Isomeric Impurities: Such as 2,4-Difluoro-6-methylbenzonitrile or 3,5-Difluoro-4-methylbenzonitrile. These arise from incomplete regioselectivity during the fluorination or cyanation steps.

  • Starting Material Residues: Unreacted precursors like 2,6-dichloro-4-methylbenzonitrile or 3,5-dichloro-4-methyltoluene can persist if the reaction does not go to completion.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially in the presence of acidic or basic residues and moisture, leading to the formation of 2,6-Difluoro-4-methylbenzamide or 2,6-Difluoro-4-methylbenzoic acid.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., DMF, DMSO, toluene) are common.

Q2: My reaction yield is consistently lower than expected when using a new batch of this compound. Could impurities be the cause?

A2: Absolutely. Impurities can significantly impact reaction outcomes in several ways:

  • Stoichiometric Imbalance: If the purity is lower than assumed, you are effectively using less of your starting material, leading to lower yields.

  • Side Reactions: Certain impurities can participate in unwanted side reactions, consuming your reagents and generating by-products that complicate purification. For instance, residual starting materials from the synthesis of this compound could react with your reagents.

  • Catalyst Inhibition: Some impurities can poison or inhibit catalysts, slowing down or completely halting your desired transformation.

Q3: How can I quickly assess the purity of my this compound before use?

A3: For a rapid purity assessment, we recommend the following:

  • Melting Point Analysis: A sharp melting point close to the literature value (typically around 63-65 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective way to visualize the number of components in your sample. A single spot on the TLC plate is indicative of high purity.

  • Proton NMR (¹H NMR): A quick ¹H NMR spectrum can reveal the presence of organic impurities, especially isomeric ones or residual solvents, by comparing the integration of signals.

Troubleshooting Guide: Impurity Identification & Removal

This section provides a systematic approach to identifying and removing common impurities from this compound.

Issue 1: Presence of Non-polar Impurities (e.g., Isomeric Impurities, Residual Starting Materials)

Identification Workflow:

cluster_identification Identification of Non-polar Impurities start Sample of this compound gcms GC-MS Analysis start->gcms Volatile Impurities hplc Reverse-Phase HPLC start->hplc Non-volatile Impurities nmr ¹H and ¹⁹F NMR Spectroscopy start->nmr Structural Confirmation result Impurity Structure Elucidated gcms->result hplc->result nmr->result

Caption: Workflow for identifying non-polar impurities.

Explanation of Analytical Choices:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities with similar boiling points, such as isomeric impurities. The mass spectrum provides fragmentation patterns that aid in structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is excellent for separating compounds based on polarity. It can effectively resolve this compound from less polar starting materials or more polar by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of different aromatic proton environments characteristic of isomers. ¹⁹F NMR is particularly powerful for distinguishing between different fluorine-containing isomers due to the sensitivity of fluorine chemical shifts to their electronic environment.

Removal Strategy: Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities that have different solubility profiles from the desired compound.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice is a mixture of ethanol and water or isopropanol and water.

  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Issue 2: Presence of Polar Impurities (e.g., Hydrolysis Products)

Identification Workflow:

cluster_identification_polar Identification of Polar Impurities start_polar Sample of this compound tlc TLC Analysis start_polar->tlc Quick Screening lcms LC-MS Analysis start_polar->lcms Confirmation & Mass ir FTIR Spectroscopy start_polar->ir Functional Group ID tlc->lcms result_polar Impurity Identified (e.g., Amide, Carboxylic Acid) lcms->result_polar ir->result_polar

Technical Support Center: Optimizing Suzuki Coupling with 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2,6-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered and electronically distinct substrate. Our goal is to provide practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve higher yields, better purity, and more reliable results.

The structure of this compound presents a classic optimization puzzle. The ortho-difluoro substitution creates significant steric hindrance around the reactive C-X bond (where X is typically Br or Cl), which can impede the crucial oxidative addition step in the catalytic cycle.[1][2][3][4] Concurrently, the electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aryl halide, which should facilitate this step, creating a delicate balance that must be managed through careful selection of reaction parameters.[5][6]

This guide will address the most common issues encountered, from low conversion and side reactions to general optimization queries, grounding all recommendations in established chemical principles and authoritative literature.

Troubleshooting Guide

This section addresses specific experimental failures. If your reaction is not performing as expected, start here.

Q1: My reaction shows low to no conversion of the this compound starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion in a Suzuki coupling with this substrate almost always points to an inefficient oxidative addition step, which is the first and often rate-limiting part of the catalytic cycle.[7][8] The steric bulk from the two ortho-fluorine substituents physically blocks the palladium catalyst from inserting into the carbon-halogen bond.

Primary Causes & Solutions:

  • Insufficiently Active Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates. You need a more robust system designed to overcome steric barriers.

    • Solution: Switch to a catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote oxidative addition and stabilize the active Pd(0) species.[9][10][11] Modern palladium pre-catalysts, which are air-stable and highly active, are strongly recommended.

  • Poor Choice of Base: The base plays a critical role in the transmetalation step, but an inappropriate base can also inhibit the reaction or fail to activate the catalyst effectively.

    • Solution: Screen a panel of bases. K₃PO₄ is an excellent starting point for challenging couplings, often used with a small amount of water to aid solubility and activity.[6] Cs₂CO₃ is another powerful inorganic base that can be effective. Weaker bases like K₂CO₃ may not be sufficient.

  • Reaction Temperature is Too Low: While high temperatures can cause degradation, insufficient thermal energy will prevent the activation barrier for oxidative addition from being overcome.

    • Solution: Gradually increase the reaction temperature. If you started at 80 °C, try increasing to 100-110 °C. For highly challenging couplings, microwave irradiation can be a powerful tool to rapidly achieve high temperatures and accelerate the reaction.[12][13]

Recommended Catalyst Systems for Sterically Hindered Substrates
Catalyst/Ligand SystemKey FeaturesRationale
XPhos Pd G2/G3/G4 Air-stable precatalyst, highly active.Industry standard for difficult couplings. The bulky, electron-rich XPhos ligand is ideal for overcoming steric hindrance.[12][14]
SPhos Pd G2/G3 Air-stable precatalyst, excellent activity.Similar to XPhos, SPhos is another highly effective Buchwald ligand for promoting oxidative addition in hindered systems.[9][10]
Pd₂(dba)₃ + Ligand Flexible system for screening various ligands.Allows for custom combinations. Pair with bulky ligands like XPhos, SPhos, or RuPhos. Requires careful handling under inert conditions.
PdCl₂(dppf) Common, robust catalyst.Less active than Buchwald systems for this specific challenge but can sometimes be effective and is a common lab staple.[12]
Q2: I'm seeing a significant amount of a dehalogenated byproduct, 2-fluoro-4-methylbenzonitrile. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. It arises from the formation of a palladium-hydride (Pd-H) species, which can undergo reductive elimination with the aryl group faster than the desired cross-coupling.[5][9] The electron-deficient nature of your substrate can make it more susceptible to this pathway.[9]

Sources of Hydride & Mitigation Strategies:

  • Solvent: Protic solvents, especially alcohols, can be a source of hydride species.[5]

    • Mitigation: Switch to anhydrous aprotic solvents like dioxane, toluene, or THF.

  • Base: Some bases, particularly strong alkoxide bases, or impurities within the base can act as hydride donors.

    • Mitigation: Use a weaker inorganic base like K₂CO₃ or Cs₂CO₃. If using K₃PO₄, ensure it is high purity. Avoid bases like NaOtBu unless specifically required by a protocol for a different reason.[9]

  • Water: While often necessary to dissolve the base, excess water can be a proton source that contributes to the formation of Pd-H species.

    • Mitigation: Use a carefully controlled amount of water. A common ratio is 4:1 or 5:1 of organic solvent to water. Alternatively, try running the reaction under strictly anhydrous conditions with a base like KF.

  • Ligand Choice: The ligand can influence the relative rates of dehalogenation versus cross-coupling.

    • Mitigation: Employing bulky phosphine ligands (e.g., XPhos, SPhos) can sterically disfavor the dehalogenation pathway.[9]

Troubleshooting Dehalogenation Workflow

start Dehalogenation Observed check_solvent Is an alcohol solvent present? start->check_solvent change_solvent Switch to Aprotic Solvent (e.g., Dioxane, Toluene) check_solvent->change_solvent Yes check_base What base is being used? check_solvent->check_base No change_solvent->check_base strong_base Strong Base (e.g., Alkoxide) check_base->strong_base weak_base Weaker Base (e.g., K3PO4, Cs2CO3) check_base->weak_base change_base Switch to Weaker Inorganic Base (e.g., K2CO3, CsF) strong_base->change_base optimize_water Reduce Water Content or Run Anhydrously weak_base->optimize_water change_base->optimize_water check_ligand Review Ligand Choice optimize_water->check_ligand change_ligand Ensure Bulky Ligand is Used (e.g., XPhos, SPhos) check_ligand->change_ligand end Problem Minimized change_ligand->end center Suzuki Coupling Product sub Aryl Halide (this compound) sub->center bor Boronic Acid or Ester bor->center cat Palladium Source (e.g., Pd₂(dba)₃, Pre-catalyst) cat->center lig Ligand (e.g., XPhos, SPhos) lig->center base Base (e.g., K₃PO₄, Cs₂CO₃) base->center sol Solvent (e.g., Dioxane/H₂O) sol->center

References

Preventing byproduct formation in the synthesis of 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,6-Difluoro-4-methylbenzonitrile

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of this key intermediate. We will delve into the common challenges and byproduct formations encountered during two primary synthetic routes, providing expert insights and actionable protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound typically proceeds via two major pathways: the Sandmeyer reaction starting from 2,6-difluoro-4-methylaniline, or the Rosenmund-von Braun reaction using a corresponding aryl halide. Each route presents a unique set of challenges. This guide is structured to address issues specific to each pathway.

Part 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a powerful transformation that converts an aryl amine into an aryl nitrile via a diazonium salt intermediate.[1] However, the instability of the diazonium salt and the radical nature of the reaction can lead to several byproducts.[2]

A1: This is a classic issue in Sandmeyer reactions and is almost always caused by the decomposition of the intermediate diazonium salt.

  • Root Cause: Aryl diazonium salts are thermally labile.[3] When the temperature of the reaction mixture rises, especially above 5-10 °C, the diazonium salt reacts with water in the aqueous medium to produce a phenol, releasing nitrogen gas. This decomposition is a significant competing side reaction.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: The diazotization step (reaction of the aniline with nitrous acid) must be maintained between 0-5 °C. Use an ice-salt bath for robust temperature management. An internal thermometer is critical to monitor the reaction temperature, as the diazotization is exothermic.

    • Immediate Use: The diazonium salt should be used in the subsequent cyanation step immediately after its formation. Preparing and storing the diazonium salt, even at low temperatures, will lead to decomposition and lower yields.[3]

    • Controlled Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the acidic aniline solution. This prevents localized temperature spikes and ensures the nitrous acid is consumed as it is formed.

A2: The formation of biaryl compounds is a strong indicator of a radical-based side reaction.

  • Root Cause: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas.[4] While this aryl radical is intended to react with the cyanide bound to the copper center, it can also couple with another aryl radical, leading to the formation of a biaryl byproduct (e.g., 3,3',5,5'-tetrafluoro-4,4'-dimethylbiphenyl).

  • Troubleshooting & Prevention:

    • Catalyst Quality: Ensure you are using high-purity, oxygen-free copper(I) cyanide (CuCN). The presence of copper(II) impurities can interfere with the catalytic cycle.

    • Optimize Stoichiometry: While often used catalytically, for challenging substrates, a stoichiometric amount of the copper(I) salt is sometimes employed to improve reactivity and favor the desired pathway over radical-radical coupling.[1]

    • Reaction Medium: Ensure the diazonium salt solution is added to the copper cyanide solution, not the other way around. This maintains a high concentration of the cyanide reagent relative to the generated aryl radical, promoting the desired reaction.

A3: Yes, a persistent color in the crude product often points to the formation of azo compounds.

  • Root Cause: Azo compounds are formed when the electrophilic diazonium salt couples with an electron-rich aromatic species. In this synthesis, the most likely coupling partner is unreacted 2,6-difluoro-4-methylaniline. This side reaction is more prevalent if the diazotization is incomplete or if the pH of the solution is not sufficiently acidic.

  • Troubleshooting & Prevention:

    • Ensure Complete Diazotization: Use a slight excess (1.05-1.10 equivalents) of sodium nitrite to ensure all the starting aniline is converted to the diazonium salt. You can test for the presence of excess nitrous acid using starch-iodide paper (will turn blue/black).

    • Maintain Low pH: The reaction must be kept strongly acidic (typically with HCl or H₂SO₄) to prevent the free aniline from being present in its more nucleophilic, unprotonated form.

    • Purification: If formed, azo compounds can sometimes be removed by treatment with a reducing agent during workup or by careful column chromatography.

Visualizing the Sandmeyer Pathway & Byproducts

Sandmeyer_Byproducts Aniline 2,6-Difluoro-4-methylaniline Diazonium Diazonium Salt [Ar-N₂⁺] Aniline->Diazonium NaNO₂, HCl 0-5 °C Azo Azo Byproduct [Ar-N=N-Ar'] Aniline->Azo + Diazonium Salt (Incomplete Diazotization) Product This compound (Desired Product) Diazonium->Product CuCN Phenol Phenol Byproduct [Ar-OH] Diazonium->Phenol H₂O, ΔT ArylRadical Aryl Radical [Ar•] Diazonium->ArylRadical Cu(I) e⁻ transfer Biaryl Biaryl Byproduct [Ar-Ar] ArylRadical->Product + [Cu(II)CN] ArylRadical->Biaryl + Ar•

Caption: Key reactions in the Sandmeyer synthesis, showing byproduct pathways.

Part 2: The Rosenmund-von Braun Reaction Pathway

This reaction involves the cyanation of an aryl halide (e.g., 4-bromo-3,5-difluorotoluene) with copper(I) cyanide, typically at high temperatures in a polar aprotic solvent.[5][6]

A1: The classic Rosenmund-von Braun reaction is notorious for requiring harsh conditions.[6] Modern modifications and careful solvent selection can mitigate this.

  • Root Cause: The reaction involves the oxidative addition of the aryl halide to a copper(I) species.[7] Aryl halides with electron-withdrawing groups (like fluorine) are deactivated, requiring high thermal energy to proceed. High temperatures, however, also accelerate decomposition pathways of both the solvent and the product.

  • Troubleshooting & Prevention:

    • Solvent Choice: While traditional solvents like pyridine or nitrobenzene are effective, they have very high boiling points, complicating product isolation. Consider using N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), which still require heat but are generally easier to remove under vacuum.

    • Use of Additives: The inclusion of alkali metal iodides (e.g., KI) can sometimes facilitate the reaction at lower temperatures by promoting an in-situ halide exchange to the more reactive aryl iodide.

    • Catalytic Variants: Newer methods have been developed that use catalytic amounts of copper(I) iodide with an alkali metal cyanide (like NaCN or KCN) in the presence of ligands, which can proceed under milder conditions.[7]

A2: The presence of amide or carboxylic acid is a result of hydrolysis of the nitrile group.

  • Root Cause: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under either acidic or basic conditions, especially in the presence of water at elevated temperatures. The workup procedure is the most common source of this issue.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Careful Workup: During the workup, avoid prolonged exposure to strong aqueous acid or base, especially if heating is required to dissolve solids. If an aqueous workup is necessary, perform it at room temperature or below and quickly move to the extraction step.

    • Purification: If hydrolysis has occurred, the acidic carboxylic acid byproduct can often be removed by washing the organic extract with a mild aqueous base like sodium bicarbonate solution. The more polar amide can typically be separated by column chromatography.[8][9]

Reaction Parameter Comparison
ParameterSandmeyer ReactionRosenmund-von Braun ReactionKey Considerations
Starting Material 2,6-Difluoro-4-methylaniline4-Bromo-3,5-difluorotolueneAniline is often more accessible, but the diazonium intermediate is unstable.
Key Reagent NaNO₂, CuCNCuCNQuality of CuCN is critical for both. Sandmeyer also requires a mineral acid.
Temperature 0-5 °C (Diazotization)150-200 °C (Can be lower with additives)Sandmeyer requires strict cooling. Rosenmund-von Braun requires significant heating.
Solvent Water / Mineral AcidDMF, NMP, PyridineSandmeyer is aqueous. Rosenmund-von Braun uses high-boiling polar aprotic solvents.
Primary Byproducts Phenols, Biaryls, Azo compoundsDecomposition tars, Hydrolysis productsByproduct profile is distinct for each route, guiding the troubleshooting strategy.

General Experimental Protocols

Disclaimer: These are generalized protocols and must be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Sandmeyer Synthesis of this compound
  • Diazotization:

    • To a stirred solution of 2,6-difluoro-4-methylaniline (1.0 eq) in 3M HCl (4.0 eq) at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in cold water dropwise.

    • Maintain the temperature below 5 °C throughout the addition.

    • Stir for an additional 20 minutes at 0-5 °C. Test for excess nitrous acid with starch-iodide paper.

  • Cyanation:

    • In a separate flask, prepare a solution or slurry of copper(I) cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide mixture, keeping the temperature below 10 °C initially.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until nitrogen evolution ceases.

  • Workup & Purification:

    • Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[8]

Protocol 2: Rosenmund-von Braun Synthesis
  • Reaction Setup:

    • Combine 4-bromo-3,5-difluorotoluene (1.0 eq) and copper(I) cyanide (1.3 eq) in a flask equipped with a reflux condenser and a magnetic stirrer.

    • Add anhydrous NMP or DMF as the solvent.

    • Flush the system with an inert gas (e.g., Nitrogen).

  • Reaction:

    • Heat the mixture to reflux (typically 160-190 °C depending on the solvent) and maintain for several hours.

    • Monitor the reaction progress by TLC or GC analysis.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of ferric chloride and HCl in water to break down the copper complexes.

    • Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

    • Wash, dry, and concentrate the organic layers. Purify the crude product by vacuum distillation or recrystallization.[10]

Troubleshooting Logic Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Route Identify Synthesis Route Start->Route Sandmeyer Sandmeyer Route->Sandmeyer RvB Rosenmund- von Braun Route->RvB S_Impurity Identify Impurity (GC-MS, NMR) Sandmeyer->S_Impurity RvB_Issue Identify Issue RvB->RvB_Issue S_Phenol Phenol (Ar-OH) S_Impurity->S_Phenol m/z = 157 S_Biaryl Biaryl (Ar-Ar) S_Impurity->S_Biaryl High MW S_Azo Azo Dye (Ar-N=N-Ar') S_Impurity->S_Azo Colored S_Sol_Phenol Check Temp Control (0-5°C) Use Diazonium Immediately S_Phenol->S_Sol_Phenol S_Sol_Biaryl Check CuCN Quality Optimize Stoichiometry S_Biaryl->S_Sol_Biaryl S_Sol_Azo Ensure Complete Diazotization Maintain Low pH S_Azo->S_Sol_Azo RvB_Decomp Decomposition/ Low Reactivity RvB_Issue->RvB_Decomp Tarry product RvB_Hydrolysis Amide/Acid Byproducts RvB_Issue->RvB_Hydrolysis Polar impurities RvB_Sol_Decomp Use Additives (KI) Consider Catalytic System Optimize Solvent RvB_Decomp->RvB_Sol_Decomp RvB_Sol_Hydrolysis Ensure Anhydrous Conditions Use Neutral/Mild Workup RvB_Hydrolysis->RvB_Sol_Hydrolysis

Caption: A logical workflow for troubleshooting the synthesis of the target molecule.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we address common challenges encountered during its use in various chemical transformations, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental design and execution.

I. Understanding the Reactivity of this compound

Question: What are the key chemical features of this compound that I should be aware of before planning my synthesis?

Answer: this compound is a highly activated aromatic compound. Its reactivity is primarily governed by the interplay of three key functional groups:

  • Two Ortho-Fluorine Atoms: The two fluorine atoms flanking the nitrile group are highly electronegative. They strongly withdraw electron density from the aromatic ring via the inductive effect. This electron deficiency makes the ring susceptible to nucleophilic attack.

  • The Cyano (Nitrile) Group: The nitrile group is a potent electron-withdrawing group through both inductive and resonance effects. It further activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

  • The Para-Methyl Group: The methyl group is a weak electron-donating group. While its electronic effect is less pronounced than that of the fluorine and nitrile groups, it can subtly influence the regioselectivity of certain reactions.

The combined effect of these groups makes this compound an excellent substrate for SNAr reactions, where a nucleophile displaces one or both of the fluorine atoms.

II. Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is one of the most common and powerful applications of this compound. However, achieving high yields and selectivity can be challenging.

Question: I am experiencing low to no conversion in my SNAr reaction with an amine nucleophile. What are the likely causes and how can I improve the yield?

Answer: Low conversion in SNAr reactions with this compound is a frequent issue and can often be traced back to several factors. Here is a systematic approach to troubleshooting:

1. Re-evaluate Your Reaction Conditions:

  • Base: A suitable base is crucial to deprotonate the amine nucleophile, increasing its nucleophilicity. If you are using a weak base, it may not be sufficient.

    • Recommendation: For amine nucleophiles, consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). In some cases, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents.

  • Solvent: The choice of solvent is critical for SNAr reactions.

    • Recommendation: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or acetonitrile are generally the best choices. These solvents can solvate the cation of the amine salt, leaving the amine nucleophile more "naked" and reactive.[1][2][3]

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Recommendation: If your reaction is sluggish at room temperature, gradually increase the temperature. A good starting point is often 60-80 °C, with some reactions requiring temperatures up to 120-150 °C. Monitor the reaction for potential decomposition of your starting materials or products at higher temperatures.

2. Consider the Nature of Your Nucleophile:

  • Steric Hindrance: Bulky nucleophiles may have difficulty approaching the sterically hindered carbon atoms bearing the fluorine atoms.

  • Nucleophilicity: The inherent nucleophilicity of your amine plays a significant role. Less nucleophilic amines will require more forcing conditions.

Troubleshooting Workflow for Low SNAr Conversion

Caption: Troubleshooting workflow for low SNAr conversion.

Question: My SNAr reaction is producing a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?

Answer: Achieving mono-selectivity can be challenging due to the high reactivity of the difluorinated ring. Once the first fluorine is substituted, the ring becomes less electron-deficient, but often still reactive enough for a second substitution to occur, especially under harsh conditions.

Strategies to Enhance Mono-substitution:

StrategyRationaleRecommended Parameters
Control Stoichiometry Using a limited amount of the nucleophile can favor mono-substitution.Start with 1.0-1.2 equivalents of the nucleophile.
Lower Reaction Temperature The second substitution typically has a higher activation energy.Run the reaction at the lowest temperature that gives a reasonable rate for the first substitution.
Shorter Reaction Time Prolonged reaction times, even with controlled stoichiometry, can lead to the di-substituted product.Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.
Use a Bulky Nucleophile Steric hindrance can disfavor the second substitution at the more crowded ortho position.If your synthesis allows, a bulkier nucleophile can improve selectivity.

III. Troubleshooting Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to either an amide or a carboxylic acid. Controlling the extent of hydrolysis is key.

Question: I am trying to hydrolyze the nitrile to the corresponding amide, but I am getting a low yield and formation of the carboxylic acid. How can I prevent over-hydrolysis?

Answer: The hydrolysis of a nitrile to an amide is often a delicate reaction, as the amide can be further hydrolyzed to a carboxylic acid under the same conditions. The electron-withdrawing fluorine atoms can influence the reactivity of the nitrile group.

Key Considerations for Selective Amide Formation:

  • Reaction Conditions: Harsh acidic or basic conditions and high temperatures will favor the formation of the carboxylic acid.

  • Reagent Choice:

    • Controlled Basic Hydrolysis: Using a milder base and carefully controlling the reaction time and temperature can favor the amide. For instance, using potassium carbonate in a solvent like DMSO with a controlled amount of water can be effective.

    • Acid-Catalyzed Hydrolysis: Concentrated sulfuric acid at a controlled temperature can sometimes be used to stop the reaction at the amide stage.

Optimizing Amide Synthesis from this compound

ParameterCondition for AmideCondition for Carboxylic Acid
Reagent H₂O₂ with K₂CO₃ in DMSOStrong acid (e.g., H₂SO₄) or strong base (e.g., NaOH)
Temperature 25-50 °C80-100 °C (or reflux)
Reaction Time Short, monitored closelyProlonged

IV. Troubleshooting Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine (benzylamine derivative), which is a valuable synthetic intermediate.

Question: My reduction of the nitrile to the amine is giving a complex mixture of products and a low yield of the desired primary amine. What are the possible side reactions and how can I suppress them?

Answer: The reduction of nitriles can indeed be accompanied by side reactions, leading to a decrease in the yield of the desired primary amine.

Common Side Reactions and Solutions:

  • Formation of Secondary and Tertiary Amines: The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amines.

    • Solution: Using a large excess of the reducing agent and adding the nitrile slowly to the reaction mixture can help to minimize this. Some catalytic systems are also more selective for primary amine formation.

  • Hydrolysis of the Imine Intermediate: If there is water present in the reaction, the intermediate imine can be hydrolyzed to an aldehyde.

    • Solution: Ensure that the reaction is carried out under anhydrous conditions. Use dry solvents and reagents.

  • Incomplete Reduction: Insufficient reducing agent or deactivation of the catalyst can lead to incomplete reduction.

    • Solution: Ensure you are using a sufficient excess of the reducing agent. If using a catalyst, ensure it is active and not poisoned by impurities.

Recommended Reducing Agents for Nitrile to Amine Conversion:

Reducing AgentTypical ConditionsAdvantagesPotential Issues
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to refluxPowerful and effectiveNot very selective, pyrophoric, requires careful handling
Borane (BH₃) THFMilder than LiAlH₄, good selectivityCan be sensitive to moisture
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) H₂ gas, high pressure, alcohol solventScalable, often cleanCatalyst can be poisoned, may require high pressure

Logical Workflow for Troubleshooting Nitrile Reduction

References

Stability issues of 2,6-Difluoro-4-methylbenzonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its stability is critical for developing robust synthetic routes, ensuring the quality of intermediates, and for the safety and efficacy of the final products. This guide addresses common questions and challenges related to the stability of this compound, particularly its susceptibility to hydrolysis under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its potential for hydrolysis of the nitrile functional group.[1] This reaction can be catalyzed by both acidic and basic conditions, especially at elevated temperatures. The hydrolysis proceeds in a stepwise manner, first forming the corresponding amide and then the carboxylic acid.[1][2]

Q2: What are the expected degradation products of this compound under hydrolytic stress?

A2: Under hydrolytic conditions, this compound is expected to degrade via a two-step pathway:

  • Step 1 (Amide Formation): The nitrile group is first hydrolyzed to an amide, forming 2,6-Difluoro-4-methylbenzamide .

  • Step 2 (Carboxylic Acid Formation): The amide is then further hydrolyzed to a carboxylic acid, yielding 2,6-Difluoro-4-methylbenzoic acid .[1][2][3]

The rate of each step is dependent on the specific reaction conditions (pH, temperature, and solvent).

Q3: How does the chemical structure of this compound influence its stability?

A3: The two fluorine atoms at the ortho positions to the nitrile group have a significant electronic effect. Fluorine is a highly electronegative atom, and its electron-withdrawing nature can influence the reactivity of the nitrile group. This substitution pattern may affect the rate of hydrolysis compared to unsubstituted benzonitrile.

Q4: Are there any general handling and storage recommendations to ensure the stability of this compound?

A4: To maintain the integrity of this compound, it is recommended to:

  • Store the compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent exposure to moisture.

  • Avoid contact with strong acids, bases, and oxidizing agents.[4]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments involving this compound.

Issue 1: My reaction yielded a mixture of the starting material, an unexpected amide, and a carboxylic acid. What happened?

  • Probable Cause: This is a classic sign of partial hydrolysis of the nitrile. The reaction conditions (e.g., presence of trace amounts of acid or base, elevated temperature, or prolonged reaction time) were likely sufficient to initiate the degradation of this compound to 2,6-Difluoro-4-methylbenzamide and further to 2,6-Difluoro-4-methylbenzoic acid.

  • Troubleshooting Steps:

    • Analyze Reaction Components: Scrutinize all reagents and solvents for potential sources of acidic or basic contamination.

    • Control Temperature: If the reaction is intended to be run at room temperature, ensure there is no exotherm that could be accelerating hydrolysis. If heating is required, consider if a lower temperature or shorter reaction time could be employed.

    • Inert Atmosphere: If the reaction is sensitive to moisture, ensure it is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Work-up Conditions: Be mindful of the pH during the reaction work-up. Acidic or basic aqueous washes can induce hydrolysis.

Issue 2: I am trying to synthesize a derivative of this compound, but I am getting low yields and observing the formation of 2,6-Difluoro-4-methylbenzamide.

  • Probable Cause: The reaction conditions are likely too harsh, leading to the competing hydrolysis of the nitrile. This is common in reactions requiring strong acids or bases as catalysts or reagents.

  • Troubleshooting Steps:

    • Milder Conditions: Explore alternative, milder reaction conditions. This could involve using a less concentrated acid or base, a different catalyst, or a lower reaction temperature.

    • Protecting Groups: If the nitrile group is not the intended site of reaction but is being affected, consider if a protecting group strategy is feasible, although this adds extra steps to the synthesis.

    • Reaction Time: Optimize the reaction time. It's possible that the desired reaction is complete before significant hydrolysis occurs. Quenching the reaction at an earlier time point may improve the yield of the desired product.

Issue 3: My analytical results (e.g., HPLC) show a new, unexpected peak appearing over time in my sample of this compound.

  • Probable Cause: The sample is degrading upon storage or during sample preparation for analysis. The new peak is likely one of the hydrolysis products.

  • Troubleshooting Steps:

    • Storage Conditions: Review the storage conditions of your sample. Is it exposed to light, elevated temperatures, or humidity? Store samples in a cool, dark, and dry place.

    • Sample Preparation for Analysis: The diluent used for HPLC analysis might be incompatible. For instance, using an unbuffered aqueous-organic mobile phase could lead to on-column degradation if the sample itself has acidic or basic properties. Consider preparing samples in a non-aqueous solvent or a buffered solution just before analysis.

    • Forced Degradation Study: To confirm the identity of the new peak, you can perform a mini-forced degradation study by intentionally exposing a small amount of your sample to mild acidic and basic conditions and analyzing the resulting mixture by HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound, in line with ICH guidelines.[2][5][6]

Objective: To identify the degradation products of this compound under acidic and basic stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before dilution and injection into the HPLC.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of HCl before dilution and injection.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV scan).

    • Injection Volume: 10 µL

    • Analyze the stressed samples alongside a control sample (diluted stock solution) to identify and quantify the degradation products.

Expected Outcome: The chromatograms from the stressed samples will show the appearance of new peaks corresponding to 2,6-Difluoro-4-methylbenzamide and 2,6-Difluoro-4-methylbenzoic acid. The rate of degradation will be higher at elevated temperatures and with higher concentrations of acid or base.

Data Presentation
Stress ConditionTemperatureTime (hours)% Degradation of this compound (Predicted)Major Degradation Product(s) (Predicted)
0.1 M HClRoom Temp.24Minor2,6-Difluoro-4-methylbenzamide
1 M HCl60 °C8Significant2,6-Difluoro-4-methylbenzoic acid, 2,6-Difluoro-4-methylbenzamide
0.1 M NaOHRoom Temp.24Moderate2,6-Difluoro-4-methylbenzamide
1 M NaOH60 °C8ExtensiveSodium salt of 2,6-Difluoro-4-methylbenzoic acid

Visualizations

Degradation Pathway of this compound

G cluster_main Hydrolysis of this compound A This compound B 2,6-Difluoro-4-methylbenzamide A->B H+ or OH- H2O C 2,6-Difluoro-4-methylbenzoic acid B->C H+ or OH- H2O

Caption: Predicted hydrolysis pathway of this compound.

Forced Degradation Experimental Workflow

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions (Acidic, Basic, Temp.) start->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Aliquots sample->neutralize analyze HPLC-UV Analysis neutralize->analyze end Identify & Quantify Degradants analyze->end

Caption: Workflow for the forced degradation study.

References

Column chromatography conditions for purifying 2,6-Difluoro-4-methylbenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for scientists and researchers engaged in the synthesis and purification of 2,6-difluoro-4-methylbenzonitrile and its derivatives. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to navigate the complexities of purifying these fluorinated aromatic compounds via column chromatography. Our goal is to empower you with the expertise to optimize your separations, enhance purity, and increase yield.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of a this compound derivative?

A good starting point for many compounds of "normal" polarity is a mixture of ethyl acetate and hexane.[1] For this compound derivatives, which can be considered moderately polar, beginning with a low polarity mobile phase and gradually increasing the polarity is a sound strategy. A typical starting eluent could be 5-10% ethyl acetate in hexane.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve an Rf value for the target compound in the range of 0.15-0.35, which generally provides the best separation in flash chromatography.[2]

Q2: My compound is highly polar and doesn't move from the baseline on the TLC plate, even with 50% ethyl acetate/hexane. What should I do?

For highly polar compounds, an ethyl acetate/hexane system may not be sufficiently polar to ensure elution.[1] In such cases, switching to a more polar solvent system is recommended. A common and effective alternative is a mixture of methanol and dichloromethane.[1] You can start with a small percentage of methanol (e.g., 1-2%) in dichloromethane and gradually increase the methanol concentration. It is important to note that using more than 10% methanol with a silica gel stationary phase can lead to the dissolution of the silica.[1]

Q3: I am observing poor peak shape (tailing) during the chromatography of my fluorinated benzonitrile derivative. What could be the cause and how can I fix it?

Peak tailing is often a result of strong secondary interactions between a polar analyte and the acidic silanol groups on the surface of the silica gel stationary phase.[3] Fluorinated compounds can be particularly susceptible to these interactions. To mitigate this, you can consider the following:

  • Use of a deactivated column: Employing an end-capped column can minimize the interactions with residual silanol groups.[3]

  • Mobile phase modifiers: For basic compounds, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can improve peak shape. Conversely, for acidic compounds, a small amount of an acidic modifier like acetic acid or trifluoroacetic acid (TFA) can be beneficial.[3]

Q4: Should I consider using a specialized stationary phase for purifying fluorinated compounds?

While standard silica gel is often sufficient, for challenging separations involving fluorinated compounds, a fluorinated stationary phase can offer unique selectivity and improved resolution.[4][5] These phases, such as those with pentafluorophenyl (PFP) groups, can engage in different types of interactions (e.g., dipole-dipole, π-π) with fluorinated analytes, leading to better separation from closely related impurities.[4][5] Pairing a regular reversed-phase column (like C8 or C18) with a fluorinated eluent (such as trifluoroethanol) can also achieve separation based on fluorine content.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound derivatives.

Problem 1: Poor Separation of the Target Compound from a Closely Eluting Impurity

Possible Causes:

  • Insufficient Resolution: The chosen mobile phase does not provide adequate separation between your target compound and the impurity.[3]

  • Similar Polarity: The impurity has a polarity very similar to your target compound.[3]

Solutions:

  • Optimize Mobile Phase Selectivity: Instead of just increasing the polarity (solvent strength), try a different solvent system altogether. For example, if you are using ethyl acetate/hexane, consider switching to dichloromethane/methanol or ether/hexane.[1] Different solvents can alter the interactions with the stationary phase and improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase is the next logical step. Options include:

    • Alumina: Can be effective for separating compounds that are sensitive to the acidic nature of silica gel.[7]

    • Fluorinated Phases: As mentioned in the FAQs, these can provide unique selectivity for fluorinated compounds.[4][5]

    • Reversed-Phase Chromatography: Using a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile/water) is a powerful alternative for purifying polar compounds.[8][9]

Problem 2: Low or No Recovery of the Compound from the Column

Possible Causes:

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.[3] This can be more common with highly polar or acidic/basic compounds on silica gel.

  • Compound Instability: The compound may be decomposing on the silica gel.[3][7]

Solutions:

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[7]

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a solution of triethylamine in your mobile phase.[7]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a reversed-phase material.[7]

  • Dry Loading: If your compound has poor solubility in the mobile phase, it may precipitate at the top of the column. Dry loading can resolve this. Dissolve your crude sample in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then load the resulting dry powder onto the column.[3][10]

Problem 3: The Compound Elutes Too Quickly (High Rf) or Not at All (Low Rf)

Cause:

  • The polarity of the mobile phase is either too high or too low.[11]

Solutions:

  • High Rf (elutes too quickly): Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.[2]

  • Low Rf (elutes too slowly or not at all): Increase the polarity of the mobile phase. In an ethyl acetate/hexane system, you would increase the percentage of ethyl acetate.[11]

Mobile Phase Composition (Ethyl Acetate in Hexane) Relative Polarity Expected Effect on Rf
5%LowLower Rf
10%
20%ModerateModerate Rf
30%
50%HighHigher Rf

Table 1: General effect of mobile phase polarity on Rf value for a moderately polar compound on silica gel.

Experimental Workflow & Visualization

Workflow for Method Development

A systematic approach is crucial for developing a robust purification protocol. The following workflow outlines the key steps from initial analysis to final purification.

MethodDevelopment TLC 1. TLC Analysis (Multiple Solvent Systems) Optimize 2. Optimize Rf (Target: 0.15-0.35) TLC->Optimize Select best system Stability 3. Check Compound Stability (Spot test on TLC) Optimize->Stability Column 4. Pack Column (Wet or Dry Slurry) Stability->Column If stable Load 5. Load Sample (Minimal Volume or Dry Load) Column->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions (TLC or other methods) Elute->Analyze Combine 8. Combine Pure Fractions & Evaporate Solvent Analyze->Combine Identify pure fractions

Caption: A stepwise workflow for developing a column chromatography purification method.

Troubleshooting Logic Diagram

When encountering a separation issue, a logical troubleshooting process can help identify and resolve the root cause efficiently.

Caption: A troubleshooting flowchart for common column chromatography issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated versus Chlorinated Benzonitriles in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction

Halogenated benzonitriles are pivotal building blocks in the synthesis of a vast array of functionalized aromatic compounds, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of a halogen atom onto the benzonitrile scaffold provides a reactive handle for nucleophilic aromatic substitution (SNAr), a powerful and widely utilized transformation in medicinal chemistry.[1] This guide offers an in-depth, objective comparison of the reactivity of fluorinated and chlorinated benzonitriles, supported by mechanistic principles and experimental insights, to aid researchers in making informed decisions for their synthetic strategies.

While both fluorine and chlorine are halogens, their distinct electronic properties impart surprisingly different reactivity profiles to the benzonitrile ring, particularly in the context of SNAr reactions. Understanding these nuances is critical for optimizing reaction conditions and achieving desired synthetic outcomes.

The Decisive Role of Electronegativity in SNAr Reactions

The cornerstone of nucleophilic aromatic substitution is the activation of the aromatic ring towards attack by a nucleophile. This is typically achieved by the presence of strong electron-withdrawing groups, such as the nitrile (-CN) group, which render the ring electron-deficient.[2][3][4][5] The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6][7][8]

The rate-determining step in this process is the initial attack of the nucleophile to form the Meisenheimer complex, as this step temporarily disrupts the aromaticity of the ring.[3][9][10] It is here that the profound difference between fluorine and chlorine comes to the forefront.

Contrary to what might be expected based on leaving group ability in SN2 reactions, where iodide is the best leaving group and fluoride is the worst, the reactivity order in SNAr is often reversed: F > Cl > Br > I .[3][6][10]

This counterintuitive trend is a direct consequence of the dominant role of electronegativity in stabilizing the negatively charged Meisenheimer intermediate.[9] Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect.[9] This effect significantly stabilizes the negative charge that develops on the aromatic ring during the formation of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[9]

Mechanistic Overview of SNAr on Halogenated Benzonitriles

The general mechanism for the SNAr reaction on a para-substituted halogenated benzonitrile is depicted below. The electron-withdrawing nitrile group plays a crucial role in delocalizing the negative charge of the Meisenheimer complex, particularly when positioned ortho or para to the halogen.[3][5]

Caption: General mechanism of nucleophilic aromatic substitution on a p-halobenzonitrile.

While chlorine is also electronegative, its inductive effect is less pronounced than that of fluorine. Consequently, the stabilization of the Meisenheimer complex is less effective, leading to a higher activation energy and a slower reaction rate compared to the analogous fluorinated benzonitrile.

It is important to note that the C-F bond is significantly stronger than the C-Cl bond.[11][12][13] However, since the cleavage of the carbon-halogen bond occurs after the rate-determining step, its strength has a less significant impact on the overall reaction rate.[9][10]

Comparative Experimental Data

The theoretical principles outlined above are consistently borne out in experimental observations. Fluorinated benzonitriles generally undergo nucleophilic aromatic substitution under milder conditions and often provide higher yields in shorter reaction times compared to their chlorinated counterparts.

FeatureFluorinated BenzonitrilesChlorinated Benzonitriles
Relative Reactivity HigherLower
Typical Reaction Temp. Room temperature to moderate heatingElevated temperatures often required
Reaction Time Generally shorterTypically longer
Yields Often higherCan be lower, with potential for side reactions
Driving Factor Strong inductive effect of fluorine stabilizes the Meisenheimer complex.[9]Weaker inductive effect of chlorine.
Limiting Factor Strong C-F bond (cleaved after rate-determining step).[11][12]Less activation of the aromatic ring.

Field-Proven Insights and Practical Considerations

When selecting between a fluorinated and a chlorinated benzonitrile for a synthetic application, the following points should be considered:

  • For high reactivity and mild conditions, choose the fluorinated analog. This is particularly advantageous when working with sensitive functional groups that may not tolerate the harsher conditions often required for chlorinated benzonitriles.

  • Cost and availability may favor chlorinated benzonitriles. In some cases, the starting chlorinated materials may be more readily available and less expensive.

  • Consider the nucleophile. Very strong nucleophiles may react effectively with chlorinated benzonitriles, potentially mitigating the need for the more reactive fluorinated substrate.

  • Solvent choice is critical. Polar aprotic solvents such as DMSO and DMF are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophilic salt, leaving a "naked" and more reactive anionic nucleophile.[14]

Experimental Protocol: A Comparative SNAr Reaction

This protocol provides a framework for directly comparing the reactivity of a fluorinated and a chlorinated benzonitrile in a typical SNAr reaction.

Materials
  • 4-Fluorobenzonitrile

  • 4-Chlorobenzonitrile

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials

  • Stirring plate and stir bars

  • TLC plates and developing chamber

  • GC-MS or HPLC for quantitative analysis

Experimental Workflow Diagram

experimental_workflow start Start: Parallel Reaction Setup dissolve Dissolve 4-fluorobenzonitrile and 4-chlorobenzonitrile in DMF in separate vials. start->dissolve add_nucleophile Add equimolar sodium methoxide solution to each vial at RT. dissolve->add_nucleophile monitor Monitor reaction progress by TLC at regular intervals (e.g., 30 min, 1h, 2h). add_nucleophile->monitor quench Quench reactions with water and extract with ethyl acetate. monitor->quench analyze Analyze organic layers by GC-MS or HPLC to determine product yield and starting material consumption. quench->analyze end End: Compare Reactivity analyze->end

Caption: Workflow for the comparative SNAr experiment.

Step-by-Step Procedure
  • Reaction Setup: In two separate, dry reaction vials equipped with stir bars, dissolve equimolar amounts of 4-fluorobenzonitrile and 4-chlorobenzonitrile in anhydrous DMF.

  • Nucleophile Addition: While stirring at room temperature, add an equimolar amount of sodium methoxide (as a solution in methanol) to each vial.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC) at regular time intervals. This will provide a qualitative assessment of the rate of consumption of the starting material and the formation of the product.

  • Work-up: After a set reaction time, quench both reactions by adding water. Extract the aqueous layers with a suitable organic solvent, such as ethyl acetate.

  • Analysis: Analyze the organic extracts by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of product formed and any remaining starting material. This will provide quantitative data to compare the reactivity of the two substrates.

Expected Outcome

The reaction with 4-fluorobenzonitrile is expected to proceed significantly faster and give a higher yield of the 4-methoxybenzonitrile product compared to the reaction with 4-chlorobenzonitrile under identical conditions.

Conclusion

In the realm of nucleophilic aromatic substitution on benzonitriles, the choice between a fluorine and a chlorine substituent has a profound impact on reactivity. The superior electron-withdrawing inductive effect of fluorine renders fluorinated benzonitriles significantly more reactive than their chlorinated analogs by stabilizing the key Meisenheimer intermediate. This heightened reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields. While practical considerations such as cost and availability may sometimes favor the use of chlorinated benzonitriles, a thorough understanding of the underlying mechanistic principles empowers researchers to select the optimal substrate for their synthetic endeavors, ultimately leading to more efficient and successful outcomes.

References

A Comparative Guide to the Structural Validation of Novel Compounds from 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<_

Introduction: The Strategic Importance of the Fluorinated Benzonitrile Scaffold

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms into molecular frameworks can profoundly influence key properties such as metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated building blocks, 2,6-Difluoro-4-methylbenzonitrile stands out as a particularly versatile starting material. Its unique electronic and steric properties make it a valuable precursor for the synthesis of a diverse array of novel compounds with potential applications in pharmaceuticals and advanced materials.[1]

However, the synthesis of novel compounds is only the first step in a long and rigorous journey.[2] Unequivocal structural validation is paramount to ensure that the synthesized molecule corresponds to the intended design and to provide a solid foundation for subsequent biological or material-based investigations.[3] This guide provides a comparative analysis of the key analytical techniques employed to validate the structure of novel compounds synthesized from this compound, offering insights into the rationale behind experimental choices and presenting supporting data.

The Imperative of Orthogonal Validation: A Multi-Technique Approach

Relying on a single analytical technique for structural elucidation is fraught with peril. Ambiguities can arise, leading to misinterpretation and costly downstream failures. A robust validation strategy, therefore, employs a suite of complementary, or "orthogonal," techniques. Each method interrogates the molecule from a different perspective, and when the data from these disparate analyses converge to support a single structure, confidence in the assignment is significantly enhanced.

The primary trifecta of techniques for the structural validation of novel small organic molecules, including those derived from this compound, are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition and fragmentation patterns.[4]

  • Single-Crystal X-ray Diffraction (SCXRD): Offers an unambiguous three-dimensional map of the atomic arrangement in a crystalline solid.[5]

This guide will delve into the practical application and comparative strengths of each of these techniques.

Comparative Analysis of Structural Validation Techniques

The choice and application of analytical methods are dictated by the specific questions being asked about the novel compound. For derivatives of this compound, particular attention must be paid to confirming the successful modification of the parent structure and the regiochemistry of any new substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is arguably the most powerful and widely used technique for the structural analysis of organic compounds in solution. For derivatives of our starting material, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Key diagnostic signals for derivatives of this compound include the aromatic protons and the methyl group protons. Changes in their chemical shifts and coupling patterns relative to the starting material are indicative of successful transformation.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The presence and chemical shifts of quaternary carbons, particularly the carbon of the nitrile group and the carbons attached to the fluorine atoms, are crucial data points.

  • ¹⁹F NMR: This is a particularly informative technique for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[6] The ¹⁹F NMR spectrum will clearly indicate the electronic environment of the fluorine atoms and can be used to confirm their retention or substitution during a reaction.

Causality in Experimental Choice: The decision to run a suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is driven by the need to unambiguously assign all proton and carbon signals and to establish long-range connectivities within the molecule. This is especially critical when dealing with complex substitution patterns where 1D spectra may be insufficient for a definitive structural proof.

Data Presentation: A Hypothetical Case Study

Let's consider a hypothetical reaction where this compound is subjected to an aromatic substitution reaction, replacing one of the fluorine atoms with a hypothetical "R" group.

Table 1: Comparative NMR Data for a Hypothetical Derivative

NucleusThis compound (Starting Material)Hypothetical Product: 2-Fluoro-6-R-4-methylbenzonitrileKey Observations
¹H NMR δ ~7.0 (d, 2H), δ ~2.4 (s, 3H)δ ~7.2 (m, 1H), δ ~7.1 (m, 1H), δ ~2.5 (s, 3H)Loss of symmetry in the aromatic region, indicating monosubstitution.
¹³C NMR δ ~160 (d), δ ~115 (t), δ ~110 (s), δ ~20 (s)δ ~162 (d), δ ~155 (d), δ ~118 (s), δ ~112 (s), δ ~21 (s)Appearance of a new aromatic carbon signal corresponding to the C-R bond.
¹⁹F NMR δ ~ -110 (s)δ ~ -115 (s)Presence of a single fluorine resonance, confirming monosubstitution.
Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a cornerstone technique in drug discovery and chemical analysis, providing a highly accurate determination of the molecular weight of a compound.[7][8] High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the elemental composition of the molecule, which serves as a crucial piece of evidence in confirming the proposed structure.

Causality in Experimental Choice: The choice between different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depends on the polarity and thermal stability of the analyte. For many derivatives of this compound, ESI is a suitable choice. The primary goal is to observe the molecular ion peak ([M+H]⁺ or [M-H]⁻) and to compare its experimentally determined exact mass with the theoretically calculated mass for the proposed structure. A mass accuracy of within 5 ppm is generally considered acceptable for publication and patent applications.

Data Presentation: Hypothetical HRMS Data

Table 2: High-Resolution Mass Spectrometry Data

CompoundTheoretical Exact MassObserved Exact MassMass Error (ppm)Elemental Composition
Hypothetical Product (C₉H₇FN₂O)178.0542178.05451.7Confirmed
Single-Crystal X-ray Diffraction (SCXRD): The Unambiguous Proof

When a novel compound can be grown as a high-quality single crystal, SCXRD provides the most definitive structural evidence.[9] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.[10] For derivatives of this compound, an X-ray crystal structure can unequivocally confirm the connectivity of atoms and the regiochemistry of substitution.

Causality in Experimental Choice: The decision to pursue SCXRD is often driven by the need for absolute structural confirmation, especially in cases where NMR and MS data might be ambiguous or for compounds with stereocenters where the absolute configuration needs to be determined.[11] The primary challenge lies in obtaining crystals of sufficient size and quality.

Data Presentation: Key Crystallographic Parameters

Table 3: Illustrative Crystallographic Data

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
R-factor< 5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the protocols used for structural validation must be robust and reproducible.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is often a longer experiment due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR Acquisition (if necessary): Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring high resolution and mass accuracy.

  • Data Analysis: Identify the molecular ion peak and use the instrument software to determine its exact mass and elemental composition.

Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Mount the crystal on the diffractometer and collect diffraction data at a suitable temperature (often low temperature to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.

Visualization of the Validation Workflow

A clear understanding of the interplay between these techniques is crucial. The following diagram illustrates a typical workflow for the structural validation of a novel compound.

G cluster_synthesis Synthesis cluster_analysis Structural Validation cluster_decision Decision Point cluster_conclusion Conclusion synthesis Synthesis of Novel Compound from this compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) synthesis->nmr Initial structural hypothesis ms Mass Spectrometry (HRMS) nmr->ms Provides MW hint decision Data Concordant? nmr->decision ms->nmr Confirms elemental formula ms->decision scxrd Single-Crystal X-ray Diffraction (SCXRD) validated Structure Validated scxrd->validated Final Confirmation decision->scxrd Yes, but ambiguity remains decision->validated Yes, unambiguous

References

A Senior Application Scientist's Guide to the Biological Activity Screening of 2,6-Difluoro-4-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of versatile and potent molecular scaffolds is a cornerstone of successful therapeutic development. The 2,6-Difluoro-4-methylbenzonitrile core represents such a scaffold, combining the well-established utility of the benzonitrile moiety with the strategic incorporation of difluoro substitution. The benzonitrile group is a recognized "privileged scaffold" in medicinal chemistry, prized for its metabolic stability and its ability to act as a bioisostere for various functional groups, often serving as a crucial hydrogen bond acceptor in interactions with biological targets.[1][2]

The addition of fluorine atoms, particularly in a 2,6-substitution pattern, is a deliberate design choice intended to modulate the electronic properties and conformation of the molecule. Fluorine is present in approximately 20% of all marketed anticancer and antibiotic drugs, a testament to its role in enhancing potency, improving metabolic stability, and increasing bioavailability.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and evaluate the biological activities of novel derivatives built upon the this compound scaffold. We will explore potential therapeutic applications, present objective comparisons with supporting data, and provide detailed, validated experimental protocols to ensure scientific rigor.

Part 1: Rationale for Screening and Potential Therapeutic Applications

The true potential of a novel chemical series can only be uncovered through a logical and broad-based screening strategy. Based on the known activities of related benzonitrile and fluorinated compounds, we can prioritize several key therapeutic areas for investigation.

Anticancer Activity

The benzonitrile motif is a recurring feature in a multitude of potent anticancer agents.[1] Its derivatives have been shown to disrupt cancer cell proliferation through various mechanisms, making this a primary and highly promising area for screening.

Causality Behind Experimental Choices: The rationale for screening these derivatives for anticancer activity is threefold:

  • Tubulin Polymerization Inhibition: Structurally related compounds, such as 2-phenylacrylonitriles, are potent inhibitors of tubulin polymerization.[5] By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[1][5]

  • Kinase Inhibition: Many kinases, which are often dysregulated in cancer, are susceptible to inhibition by benzonitrile derivatives. Targets like Tankyrase, mTOR, and TBK1/IKKε are critical for tumorigenesis and represent viable targets.[1]

  • Immune Checkpoint Inhibition: The nitrile moiety can play a role in designing inhibitors of the PD-1/PD-L1 interaction, a key pathway that cancer cells exploit to evade the immune system.[1]

Comparative Performance Data: The following table summarizes the in vitro anticancer activity of various reported benzonitrile derivatives, providing a benchmark for evaluating new compounds.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
2-Phenylacrylonitrile (1g2a)HCT116 (Colon)0.0059Tubulin Polymerization Inhibitor[5]
2-Phenylacrylonitrile (1g2a)BEL-7402 (Liver)0.0078Tubulin Polymerization Inhibitor[5]
Indole-Acrylonitrile (5c)HL-60(TB) (Leukemia)0.0244 - 5.06Growth Inhibition[6]
Indole-Acrylonitrile (5c)NCI-H522 (Lung)0.0244 - 5.06Growth Inhibition[6]
Benzotriazole Derivative (2.1)VX2 (Carcinoma)3.80Antiproliferative[7]
Benzotriazole Derivative (2.2)MGC (Stomach)3.72Antiproliferative[7]

Mandatory Visualization: Anticancer Mechanism of Action

cluster_drug This compound Derivative cluster_cell Cancer Cell Drug Benzonitrile Derivative Tubulin Tubulin Monomers Drug->Tubulin Inhibition of Polymerization Microtubule Microtubule (Dynamic Instability) Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Potential mechanism of anticancer action via tubulin inhibition.

Antimicrobial Activity

The introduction of fluorine into heterocyclic and aromatic systems is a well-established strategy for discovering potent antimicrobial agents.[3] This, combined with the known antibacterial and antifungal properties of some benzonitriles, provides a strong justification for screening.[1][8]

Causality Behind Experimental Choices: Fluorinated compounds can exhibit enhanced antimicrobial activity due to increased lipophilicity (improving cell penetration) and altered electronic properties that can lead to stronger interactions with microbial targets.[9] Screening against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains, is essential to determine the spectrum of activity.[8][10]

Comparative Performance Data: The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Benzonitrile Derivative (2e)Gram-Positive/Negative Bacteria-[8]
Benzonitrile Derivative (2e)Botrytis fabae (Fungus)6.25[8]
Benzothiazole-Benzonitrile (6)Staphylococcus aureus< 48[10]
Benzothiazole-Benzonitrile (6)Escherichia coli< 118[10]
Enzyme Inhibition

The nitrile group is a versatile pharmacophore capable of engaging in key interactions within enzyme active sites, often mimicking carbonyl groups as a hydrogen bond acceptor.[2] This makes enzyme inhibition a fruitful area for screening this compound derivatives.

Causality Behind Experimental Choices: Different enzyme classes can be targeted based on the structural features of the synthesized derivatives.

  • Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin production, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Benzonitriles have been identified as a novel class of tyrosinase inhibitors.[11]

  • Cyclooxygenase (COX) Inhibitors: COX enzymes are central to the inflammatory pathway. Benzonitrile scaffolds have been explored for their potential to selectively inhibit COX-2, which could lead to anti-inflammatory drugs with fewer gastrointestinal side effects.[12]

  • Other Enzymes: A wide range of other enzymes, including xanthine oxidase (gout) and dipeptidyl peptidase-4 (diabetes), have been successfully targeted by nitrile-containing molecules.[13][14]

Comparative Performance Data: The half-maximal inhibitory concentration (IC50) is used to quantify the potency of enzyme inhibitors.

Compound ClassTarget EnzymeIC50 (µM)Reference
4-MethylbenzonitrileMushroom Tyrosinase79.9[11]
4-MethoxybenzonitrileMushroom Tyrosinase111.1[11]
Cyanobenzoyl DerivativeCOX-25.84[12]
Celecoxib (Reference)COX-20.04[12]

Part 2: Validated Experimental Protocols for Screening

Scientific integrity demands robust and reproducible methodologies. The following protocols are self-validating systems, incorporating necessary controls to ensure the reliability of the data generated.

Mandatory Visualization: General Screening Workflow

start Synthesized Derivative Library primary Primary Screening (e.g., MTT Cytotoxicity Assay) start->primary decision1 Active Hit? primary->decision1 secondary Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Antimicrobial MIC) decision1->secondary Yes inactive Inactive decision1->inactive No decision2 Potent & Selective? secondary->decision2 lead Lead Candidate decision2->lead Yes decision2->inactive No

Caption: A logical workflow for screening novel chemical derivatives.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[16]

A. Materials

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test derivatives dissolved in DMSO (10 mM stock).

  • Positive control (e.g., Doxorubicin).[15]

  • MTT solution (5 mg/mL in sterile PBS).[16]

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test derivatives and positive control in complete medium. A typical final concentration range is 0.1 µM to 100 µM.[16]

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (cells in medium only).[16]

  • Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[15]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will form purple formazan crystals.[15][16]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

C. Data Analysis and Trustworthiness

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_control) * 100.

  • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[15]

  • Self-Validation: The experiment is considered valid if the positive control (Doxorubicin) shows an IC50 value within its expected range and the vehicle control shows no significant toxicity. All experiments should be performed in triplicate.[15]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

A. Materials

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates (sterile).

  • Test derivatives dissolved in DMSO.

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

  • Microbial inoculum standardized to ~5 x 10⁵ CFU/mL.

B. Step-by-Step Methodology

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last dilution column.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (no drug, with inoculum) to confirm growth and a negative control (no drug, no inoculum) to confirm medium sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 3: In Vitro Enzyme Inhibition Assay (Fluorometric COX-2 Example)

This protocol provides a general framework for an enzyme inhibition assay, using a fluorometric COX-2 screening assay as a specific example.[12]

A. Materials

  • Recombinant human COX-2 enzyme.

  • Assay buffer.

  • Arachidonic acid (substrate).

  • Fluorometric probe (e.g., ADHP).

  • Test derivatives and a known COX-2 inhibitor (e.g., Celecoxib).[12]

  • Black 96-well microplate.

  • Fluorescence plate reader.

B. Step-by-Step Methodology

  • Reaction Setup: To each well of a black 96-well plate, add the assay buffer, COX-2 enzyme, and the fluorescent probe.

  • Inhibitor Addition: Add various concentrations of the test derivatives or the reference inhibitor (Celecoxib). Include a "no inhibitor" control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time using a plate reader (e.g., every minute for 15-20 minutes). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time plot) for each concentration. Calculate the percentage of inhibition relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]

References

A Comparative Guide to the Synthetic Strategies for 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-4-methylbenzonitrile is a valuable fluorinated building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and nitrile groups, and the presence of a methyl group for further functionalization, make it an attractive intermediate for the synthesis of complex molecular targets. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols and a discussion of the strategic advantages and disadvantages of each approach. While a direct, optimized synthesis for this specific molecule is not extensively documented in publicly available literature, the following routes are constructed based on well-established and reliable organic transformations.

Route 1: Sandmeyer Cyanation of 3,5-Difluoro-4-methylaniline

This approach leverages the versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of anilines into a variety of functional groups. The key to this route is the availability of the starting material, 3,5-difluoro-4-methylaniline.

Synthetic Workflow

cluster_0 Route 1: From 3,5-Difluoro-4-methylaniline Start 3,5-Difluoro-4-methylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Step 1 Diazonium_Salt 3,5-Difluoro-4-methylbenzenediazonium Chloride Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Cyanation (CuCN, KCN) Diazonium_Salt->Sandmeyer Step 2 Product This compound Sandmeyer->Product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol

Step 1: Diazotization of 3,5-Difluoro-4-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3,5-difluoro-4-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be clear at this point.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq.) and potassium cyanide (1.6 eq.) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Warm the cyanide solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford this compound.

Discussion

The primary advantage of this route is its directness, provided the starting aniline is readily available. The Sandmeyer reaction is a robust and well-understood transformation, often providing good yields of the desired nitrile.[1] However, the handling of highly toxic cyanide reagents is a significant drawback, requiring stringent safety protocols. The stability of the diazonium salt intermediate is also a critical factor; these species can be explosive if isolated and must be used in situ at low temperatures.[2]

Route 2: Bromination and Cyanation of 3,5-Difluorotoluene

This multi-step approach begins with a more readily available starting material, 3,5-difluorotoluene, and introduces the nitrile functionality via a halogenated intermediate.

Synthetic Workflow

cluster_1 Route 2: From 3,5-Difluorotoluene Start_2 3,5-Difluorotoluene Bromination Electrophilic Bromination (Br₂, Fe catalyst) Start_2->Bromination Step 1 Bromo_Intermediate 1-Bromo-2,4-difluoro-6-methylbenzene Bromination->Bromo_Intermediate Cyanation Palladium-Catalyzed Cyanation (Pd catalyst, Zn(CN)₂) Bromo_Intermediate->Cyanation Step 2 Product_2 This compound Cyanation->Product_2

Caption: Workflow for the synthesis of this compound from 3,5-difluorotoluene.

Experimental Protocol

Step 1: Bromination of 3,5-Difluorotoluene

  • To a solution of 3,5-difluorotoluene (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron filings or anhydrous iron(III) bromide.

  • Cool the mixture in an ice bath and add bromine (1.1 eq.) dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir until the bromine color disappears. The reaction progress can be monitored by GC-MS.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any remaining bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to isolate the desired brominated isomer. The regioselectivity of this reaction is critical and may yield a mixture of isomers requiring careful separation.

Step 2: Palladium-Catalyzed Cyanation of 1-Bromo-2,4-difluoro-6-methylbenzene

  • In a Schlenk flask, combine the brominated intermediate (1.0 eq.), zinc cyanide (0.6 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a suitable solvent such as dimethylformamide (DMF).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with aqueous ammonia solution to remove residual zinc salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Discussion

This route avoids the use of highly toxic diazonium salt intermediates. The starting material, 3,5-difluorotoluene, can be synthesized from commercially available precursors.[3] The main challenge of this route lies in the regioselective bromination of 3,5-difluorotoluene. The directing effects of the methyl group (ortho, para-directing) and the fluorine atoms (ortho, para-directing) can lead to a mixture of isomers, potentially lowering the yield of the desired intermediate and necessitating careful purification. The palladium-catalyzed cyanation step is a modern and generally high-yielding method for the synthesis of aryl nitriles from aryl halides and offers a safer alternative to the classical Rosenmund-von Braun reaction which often requires harsh conditions.

Comparative Analysis

FeatureRoute 1: Sandmeyer ReactionRoute 2: From 3,5-Difluorotoluene
Starting Material 3,5-Difluoro-4-methylaniline (less common)3,5-Difluorotoluene (more accessible)
Number of Steps 22 (assuming brominated intermediate is not isolated)
Key Intermediates Diazonium salt (unstable)Brominated aromatic (stable)
Reagent Toxicity High (cyanide salts)Moderate (bromine, palladium catalysts)
Scalability Challenging due to unstable intermediates and cyanide handlingMore amenable to scale-up
Potential Yield Moderate to good, dependent on diazonium salt stabilityModerate, dependent on regioselectivity of bromination
Purification Can be straightforwardMay require careful separation of isomers
Safety Concerns Handling of toxic cyanides and potentially explosive diazonium saltsHandling of corrosive bromine and pyrophoric palladium catalysts (if using Pd/C)

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with a distinct set of advantages and challenges.

Route 1 is a more direct approach that may be preferable for small-scale synthesis if the starting aniline is available. However, the significant safety concerns associated with cyanide and diazonium salts make it less suitable for large-scale production.

Route 2 provides a more practical and potentially safer alternative for larger-scale synthesis, starting from a more accessible material. The critical factor for the success of this route is achieving high regioselectivity in the bromination step. Advances in catalytic methods for both bromination and cyanation can further enhance the efficiency and appeal of this pathway.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the scale of the synthesis, the availability of starting materials, and the safety infrastructure in place.

References

A Spectroscopic Guide to Differentiating 2,6-Difluoro-4-methylbenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise identification of chemical isomers is paramount. Subtle differences in the arrangement of functional groups on an aromatic ring can lead to vastly different pharmacological activities, toxicological profiles, and material properties. This guide provides a comprehensive spectroscopic comparison of 2,6-Difluoro-4-methylbenzonitrile with its key structural isomers, offering a practical framework for their unambiguous differentiation using routine analytical techniques. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with the insights necessary for confident structural elucidation.

The Critical Importance of Isomer Differentiation

This compound and its isomers are valuable building blocks in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the ability to distinguish between isomers such as 2,3-Difluoro-4-methylbenzonitrile, 2,5-Difluoro-4-methylbenzonitrile, and 3,5-Difluoro-4-methylbenzonitrile is not merely an academic exercise but a critical step in the development of novel chemical entities. This guide will illuminate the spectroscopic signatures that arise from these distinct substitution patterns.

Comparative Analysis Workflow

Our comparative analysis will proceed through a multi-technique approach, systematically examining the data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. For each technique, we will discuss the underlying principles that govern the observed spectral differences and present the available experimental data in a comparative format.

cluster_techniques Spectroscopic Techniques Start Start Sample Isomeric Mixture of Difluoro-4-methylbenzonitrile Start->Sample Techniques Techniques NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR Analyze FTIR FT-IR Spectroscopy Sample->FTIR Analyze MS Mass Spectrometry Sample->MS Analyze Analysis Analysis NMR->Analysis FTIR->Analysis MS->Analysis Structure_Elucidation Structure Elucidation Analysis->Structure_Elucidation Correlate Data

Figure 1. A conceptual workflow for the spectroscopic differentiation of difluoro-4-methylbenzonitrile isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Proton NMR spectroscopy is a powerful first-line technique for distinguishing isomers, as the chemical shift and coupling patterns of the aromatic protons are highly sensitive to the positions of the fluorine and methyl substituents.

Key Differentiating Features in ¹H NMR:
  • Chemical Shift (δ): The electron-withdrawing nature of the fluorine atoms and the nitrile group, combined with the electron-donating effect of the methyl group, creates distinct electronic environments for the aromatic protons in each isomer. Protons ortho to a fluorine atom will generally experience a downfield shift.

  • Spin-Spin Coupling (J): The coupling constants between protons (³JHH) and between protons and fluorine atoms (³JHF, ⁴JHF, etc.) provide invaluable structural information. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei and their geometric arrangement.

IsomerAromatic Proton Chemical Shifts (ppm, predicted)Methyl Proton Chemical Shift (ppm, predicted)Key Coupling Patterns
This compound ~7.0-7.2 (s)~2.4 (s)Aromatic protons appear as a singlet due to symmetry.
2,3-Difluoro-4-methylbenzonitrile ~7.2-7.5 (m)~2.3 (d)Two distinct aromatic proton signals, likely complex multiplets due to H-H and H-F coupling. Methyl protons may show a small doublet due to coupling with the adjacent fluorine.
2,5-Difluoro-4-methylbenzonitrile ~7.1-7.4 (m)~2.3 (s)Two distinct aromatic proton signals, each a multiplet.
3,5-Difluoro-4-methylbenzonitrile ~7.3-7.5 (s)~2.2 (t)Aromatic protons appear as a singlet due to symmetry. Methyl protons may appear as a triplet due to coupling with the two ortho fluorine atoms.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, offering direct insight into the carbon framework of the molecule. The large chemical shift range and the characteristic splitting patterns caused by fluorine coupling are particularly useful for isomer differentiation.

Key Differentiating Features in ¹³C NMR:
  • Chemical Shift (δ): Carbons directly bonded to fluorine atoms exhibit large downfield shifts and appear as doublets due to one-bond C-F coupling (¹JCF). The chemical shifts of the other aromatic carbons are also influenced by the substituent positions.

  • Carbon-Fluorine Coupling (JCF): The magnitude of the ¹JCF coupling constant is typically large (240-260 Hz). Two- and three-bond C-F couplings (²JCF and ³JCF) are also observable and provide further structural clues.

IsomerAromatic Carbon Chemical Shifts (ppm, predicted)Key C-F Couplings
This compound C-F carbons highly downfieldLarge ¹JCF for C2 and C6.
2,3-Difluoro-4-methylbenzonitrile Two distinct C-F carbonsTwo distinct large ¹JCF values for C2 and C3.
2,5-Difluoro-4-methylbenzonitrile Two distinct C-F carbonsTwo distinct large ¹JCF values for C2 and C5.
3,5-Difluoro-4-methylbenzonitrile C-F carbons highly downfieldLarge ¹JCF for C3 and C5.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy probes the vibrational modes of a molecule. While the spectra of these isomers may appear similar at first glance, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and in the stretching frequencies of specific bonds can be used for differentiation.

Key Differentiating Features in FT-IR:
  • C-F Stretching Vibrations: These typically appear in the region of 1100-1400 cm⁻¹ and their exact positions are sensitive to the overall substitution pattern.

  • C≡N Stretching Vibration: The nitrile stretch is a strong, sharp band typically found around 2220-2240 cm⁻¹. The electronic environment influenced by the fluorine and methyl groups can cause slight shifts in this frequency.

  • Aromatic C-H Bending Vibrations: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.

IsomerC≡N Stretch (cm⁻¹, approx.)C-F Stretch Region (cm⁻¹, approx.)Aromatic C-H Bending Pattern
This compound ~2235Multiple bands in the 1100-1300 rangePattern indicative of 1,2,3,5-tetrasubstitution.
2,3-Difluoro-4-methylbenzonitrile ~2230Multiple bands in the 1100-1300 rangePattern indicative of 1,2,3,4-tetrasubstitution.
2,5-Difluoro-4-methylbenzonitrile ~2232Multiple bands in the 1100-1300 rangePattern indicative of 1,2,4,5-tetrasubstitution.
3,5-Difluoro-4-methylbenzonitrile ~2238Multiple bands in the 1100-1300 rangePattern indicative of 1,3,4,5-tetrasubstitution.

A theoretical study on 2,6-difluorobenzonitrile provides insights into the expected vibrational modes, which can be extrapolated to its methylated analog.[1]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all the isomers of difluoro-4-methylbenzonitrile have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ based on the stability of the resulting fragment ions.

Key Differentiating Features in MS:
  • Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak at the same m/z value.

  • Fragmentation Pathways: The loss of fragments such as HCN, F, and CH₃ will be common to all isomers. However, the relative intensities of the fragment ions can vary depending on the isomer. For example, the loss of a fluorine atom may be more or less favorable depending on its position relative to the other substituents. The fragmentation of aromatic compounds is a well-studied area that can provide a basis for interpreting these differences.[2]

Molecular_Ion [C₈H₅F₂N]⁺˙ (Molecular Ion) Loss_HCN Loss of HCN Molecular_Ion->Loss_HCN Loss_F Loss of F Molecular_Ion->Loss_F Loss_CH3 Loss of CH₃ Molecular_Ion->Loss_CH3 Fragment_1 [C₇H₅F₂]⁺ Loss_HCN->Fragment_1 Fragment_2 [C₈H₅FN]⁺ Loss_F->Fragment_2 Fragment_3 [C₇H₂F₂N]⁺ Loss_CH3->Fragment_3

Figure 2. Generalized fragmentation pathways for difluoro-4-methylbenzonitrile isomers in mass spectrometry.

Detailed Experimental Protocols

To ensure the acquisition of high-quality, comparable data, the following experimental protocols are recommended.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (a minimum of 400 MHz for ¹H is recommended).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH₂, and CH₃ signals.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: For volatile samples, use a gas chromatography-mass spectrometry (GC-MS) system. For less volatile samples, direct infusion into the mass spectrometer can be employed.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.

Conclusion

The differentiation of this compound from its isomers is a challenging but achievable task through the systematic application of modern spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, a combined approach is essential for unambiguous identification. ¹H and ¹³C NMR offer the most definitive data through the analysis of chemical shifts and coupling patterns. FT-IR provides a characteristic fingerprint, and mass spectrometry confirms the molecular weight and offers clues from fragmentation patterns. By carefully considering the data from each of these techniques in the context of fundamental spectroscopic principles, researchers can confidently elucidate the precise structure of these important chemical entities.

References

A Senior Application Scientist's Guide to the In-Silico Prediction of Properties of 2,6-Difluoro-4-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Predictive Modeling in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the journey from a promising molecular scaffold to a market-approved drug is fraught with challenges. High attrition rates in clinical trials, often due to unfavorable pharmacokinetic or toxicity profiles, underscore the critical need for early-stage, predictive assessment of drug candidates.[1][2] It is in this high-stakes environment that in-silico computational methods have become indispensable, offering a rapid and cost-effective means to evaluate the potential of new chemical entities before significant resources are invested in their synthesis and experimental testing.[3][4]

This guide provides a comprehensive comparison of in-silico approaches for predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 2,6-difluoro-4-methylbenzonitrile derivatives. This class of compounds, characterized by a highly fluorinated benzonitrile core, presents unique challenges and opportunities in drug design. The electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability. Understanding and accurately predicting these properties is paramount for the rational design of effective and safe drug candidates.

We will delve into the theoretical underpinnings of these predictive models, provide a step-by-step workflow for their application, and compare the computationally derived data with available experimental values to offer a critical perspective on their accuracy and utility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of computational chemistry to accelerate their research and development efforts.

The Subject Molecules: A Trio of 2,6-Difluoro-4-substituted Benzonitriles

For this comparative guide, we will focus on three derivatives of the 2,6-difluorobenzonitrile scaffold:

  • This compound (1): The core molecule of interest.

  • 4-Amino-2,6-difluorobenzonitrile (2): A derivative with an electron-donating amino group.[5]

  • 2,6-Difluoro-4-hydroxybenzonitrile (3): A derivative with a hydrogen-bonding hydroxyl group.

This selection allows for an insightful comparison of how different substituents at the 4-position modulate the overall properties of the 2,6-difluorobenzonitrile core.

A Comparative Analysis of In-Silico vs. Experimental Data

A critical aspect of utilizing in-silico models is understanding their predictive accuracy. Whenever possible, computational predictions should be benchmarked against experimental data. The following table compares predicted physicochemical properties for our subject molecules with available experimental data for the parent compound, 2,6-difluorobenzonitrile.

Property2,6-Difluorobenzonitrile (Parent)This compound (1)4-Amino-2,6-difluorobenzonitrile (2)2,6-Difluoro-4-hydroxybenzonitrile (3)
Molecular Formula C₇H₃F₂NC₈H₅F₂NC₇H₄F₂N₂C₇H₃F₂NO
Molecular Weight 139.10 g/mol [6]153.13 g/mol 154.12 g/mol [5]155.10 g/mol
LogP (Experimental) 1.40, 1.9N/AN/AN/A
LogP (Predicted) 1.8[6]2.1 (Predicted)1.2 (Predicted)[5]1.5 (Predicted)
Water Solubility (Experimental) 1.87 g/L at 19.85°CN/AN/AN/A
Water Solubility (Predicted) Moderately SolubleSparingly SolubleModerately SolubleModerately Soluble
Melting Point (Experimental) 25-28 °CN/AN/AN/A
Toxicity (Acute Oral) Harmful if swallowed[6]Predicted: HarmfulPredicted: HarmfulToxic if swallowed[7]

Note: Predicted values are aggregated from various computational models and should be considered estimates. The LogP value is a measure of lipophilicity, a key factor in drug absorption and distribution.[8][9] Water solubility is crucial for drug formulation and bioavailability.[8][10]

The In-Silico Workflow: From Molecular Structure to Property Prediction

The prediction of molecular properties is a multi-step process that involves the calculation of molecular descriptors and the application of quantitative structure-activity/property relationship (QSAR/QSPR) models.[11][12]

In-Silico Workflow In-Silico Prediction Workflow cluster_0 Input cluster_1 Pre-processing cluster_2 Descriptor Calculation cluster_3 Model Application cluster_4 Output 2D_Structure 2D Molecular Structure (SMILES, SDF) 3D_Generation 3D Structure Generation & Energy Minimization 2D_Structure->3D_Generation Geometry Optimization Descriptor_Calc Calculation of Molecular Descriptors (e.g., AlvaDesc, Dragon) 3D_Generation->Descriptor_Calc Optimized 3D Structure QSAR_Model Application of QSAR/QSPR Models Descriptor_Calc->QSAR_Model Numerical Descriptors Predicted_Properties Predicted Physicochemical & ADMET Properties QSAR_Model->Predicted_Properties Property Prediction ADMET_Pathway Conceptual ADMET Pathway Oral_Admin Oral Administration Absorption Absorption (Intestine) Oral_Admin->Absorption Distribution Distribution (Bloodstream) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Target_Site Target Site (Therapeutic Effect) Distribution->Target_Site Toxicity Off-Target Sites (Toxicity) Distribution->Toxicity Excretion Excretion (Kidney/Bile) Metabolism->Excretion

References

Benchmarking the performance of catalysts for reactions with 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Benchmarking Catalyst Performance for Reactions with 2,6-Difluoro-4-methylbenzonitrile

In the intricate world of pharmaceutical synthesis, the strategic incorporation of fluorine atoms into molecular architectures is a cornerstone for enhancing metabolic stability, binding affinity, and lipophilicity. The building block, this compound, is a prime example of a versatile synthon that offers access to a rich portfolio of complex drug candidates. However, the very features that make it attractive—the strong carbon-fluorine bonds and the reactive nitrile group—present distinct catalytic challenges. The selection of an optimal catalyst is not merely a choice but a critical parameter that dictates the success, efficiency, and scalability of a synthetic route.

This guide provides a data-driven, comparative analysis of catalytic systems for two fundamental transformations of this compound: Suzuki-Miyaura cross-coupling and nitrile reduction. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering researchers to make informed decisions grounded in scientific principles.

Part 1: Suzuki-Miyaura Cross-Coupling – Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing C-C bonds. When applied to electron-deficient substrates like this compound, the oxidative addition step can be challenging, necessitating a carefully chosen catalyst system. The ligand's electronic and steric properties are paramount to achieving high catalytic turnover.

Experimental Workflow: A Self-Validating System

A robust screening protocol is essential for identifying the optimal catalyst. The workflow below outlines a systematic approach to compare catalyst performance under standardized conditions.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Catalyst Screening cluster_setup Reaction Setup cluster_reaction Execution & Monitoring cluster_analysis Workup & Analysis A 1. Weigh Substrates: This compound (1.0 eq) Arylboronic Acid (1.2 eq) Base (2.0 eq) B 2. Add Catalyst System: Pd Precatalyst (1-2 mol%) Ligand (2-4 mol%) C 3. Prepare Reaction Vessel: Add reagents to a dry vial under inert atmosphere (N₂ or Ar) D 4. Add Degassed Solvent and Heat to Target Temp C->D Initiate Reaction E 5. Monitor Progress: Via TLC, GC-MS, or LC-MS at defined time points D->E Stir & Heat F 6. Quench Reaction & Perform Aqueous Workup E->F Upon Completion G 7. Purify Product: Column Chromatography F->G H 8. Determine Isolated Yield & Characterize G->H

Caption: A systematic workflow ensures reproducible catalyst comparison.

Comparative Catalyst Performance Data

The following table summarizes the performance of three distinct palladium-based catalyst systems for the coupling of this compound with phenylboronic acid.

Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

Catalyst System (mol%)BaseSolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Rationale & Insights
Pd(PPh₃)₄ (3%)K₂CO₃Toluene/H₂O1001675Standard Catalyst: Effective but requires higher temperatures and longer times. The moderate electron donation of PPh₃ results in slower oxidative addition.
Pd₂(dba)₃ (1%) / SPhos (2%)K₃PO₄1,4-Dioxane80494Buchwald Ligand: The electron-rich and bulky SPhos ligand accelerates both oxidative addition and reductive elimination, leading to faster, higher-yielding reactions at lower temperatures.[1]
PEPPSI™-IPr (2%)Cs₂CO₃THF70691NHC Catalyst: The N-heterocyclic carbene (NHC) ligand forms a highly stable and active Pd-complex, offering excellent performance and thermal stability, often at reduced temperatures.[1]
Expertise-Driven Protocol: Suzuki-Miyaura Coupling

This protocol details the screening procedure using the high-performance Pd₂(dba)₃/SPhos system.

  • Vessel Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add this compound (153 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%). Add these solids to the reaction vial.

  • Inerting: Seal the vial with a PTFE-lined cap, then evacuate and backfill with dry nitrogen gas. Repeat this cycle three times.

  • Reaction Initiation: Add 5 mL of degassed 1,4-dioxane via syringe.

  • Execution: Place the vial in a preheated 80 °C oil bath and stir vigorously for 4 hours.

  • Monitoring: Check for the consumption of starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Part 2: Catalytic Reduction of the Nitrile Group

The transformation of the nitrile in this compound to a primary amine (a benzylamine derivative) is a critical step for introducing a key pharmacophore. The primary challenge is to achieve complete reduction without inducing hydrodefluorination of the sensitive aromatic ring.

Logical Flow for Catalytic Hydrogenation

The process involves the activation of molecular hydrogen on a heterogeneous catalyst surface for subsequent delivery to the nitrile's carbon-nitrogen triple bond.

Hydrogenation_Flow Logical Flow for Nitrile Hydrogenation cluster_prep Vessel & Reagent Prep cluster_reaction Reaction Execution cluster_workup Product Isolation A Charge autoclave with substrate and solvent B Carefully add catalyst (e.g., Pd/C or Raney Ni) A->B C Seal and purge vessel with N₂, then H₂ B->C D Pressurize with H₂ to target pressure C->D E Stir and heat to reaction temperature D->E F Cool and carefully vent H₂ pressure E->F Upon Completion G Filter mixture through Celite® to remove catalyst F->G H Concentrate filtrate to yield amine product G->H

Caption: Safety and procedural rigor are key in catalytic hydrogenation.

Benchmarking Hydrogenation Catalysts

The choice between Raney® Nickel and Palladium on Carbon often involves a trade-off between cost, activity, and safety.

Table 2: Performance of Catalysts for Nitrile Reduction

CatalystH₂ Pressure (psi)Temp (°C)Time (h)Isolated Yield (%)Trustworthiness & Safety Considerations
Raney® Nickel (5 wt%)500801291High Activity: A cost-effective and highly active catalyst. Safety Risk: Pyrophoric when dry and requires specialized handling procedures. Risk of hydrodefluorination at higher temperatures.
10% Pd/C (5 wt%)20050896High Selectivity & Safety: Operates under milder conditions, significantly reducing the risk of side reactions.[2] Non-pyrophoric and easier to handle, making it preferable for process safety.
Authoritative Protocol: Selective Nitrile Reduction with Pd/C

This protocol prioritizes selectivity and operational safety.

  • Vessel Charging: To a high-pressure hydrogenation vessel, add this compound (1.53 g, 10 mmol) and 50 mL of ethanol.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (10% Pd/C, 0.53 g, 5 wt% catalyst loading, containing ~50% water). Causality: The water content in commercial Pd/C passivates the catalyst, making it safe to handle in air.

  • System Purge: Seal the vessel. Pressurize with nitrogen to 100 psi and vent (repeat 3 times). Then, pressurize with hydrogen to 100 psi and vent (repeat 3 times). This ensures an inert atmosphere free of oxygen.

  • Reaction Execution: Pressurize the vessel to 200 psi with hydrogen. Begin vigorous stirring and heat the vessel to 50 °C.

  • Workup: After 8 hours, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol (2 x 20 mL). Combine the filtrates and concentrate under reduced pressure to yield the (2,6-difluoro-4-methylphenyl)methanamine product.

Conclusion and Recommendations

For the synthesis of complex molecules derived from this compound, catalyst selection is a defining factor for success.

  • For Suzuki-Miyaura Couplings: While standard catalysts like Pd(PPh₃)₄ are functional, modern catalyst systems employing electron-rich, bulky phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI™-IPr) are demonstrably superior.[1] They offer significantly faster reaction times, higher yields, and operate under milder conditions, which is crucial for preserving sensitive functional groups.

  • For Nitrile Reductions: 10% Pd/C is the recommended catalyst for the selective reduction to primary amines.[2] Its high efficiency under mild conditions and superior safety profile compared to pyrophoric alternatives like Raney® Nickel make it the authoritative choice for both lab-scale synthesis and process development.[3]

This guide provides a robust framework for catalyst selection and protocol development. Researchers are encouraged to use this data as a starting point, with the understanding that optimal conditions may require fine-tuning for specific downstream applications.

References

A Side-by-Side Analysis of the Efficacy of Agrochemicals Derived from 2,6-Difluoro-4-methylbenzonitrile: A New Frontier in Benzoylurea Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel and effective crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has consistently proven to be a fruitful endeavor, often enhancing metabolic stability and target affinity.[1] The compound 2,6-Difluoro-4-methylbenzonitrile presents itself as a compelling, yet underexplored, precursor for the synthesis of a new generation of agrochemicals. While no commercial agrochemical is directly derived from this specific starting material to date, its structural similarity to key intermediates in the synthesis of benzoylurea insecticides suggests a promising avenue for the development of a novel active ingredient.

This guide puts forth a hypothetical, yet scientifically grounded, exploration of an agrochemical derived from this compound, which we shall term "Methyl-teflubenzuron." We will dissect its plausible synthesis, mechanism of action, and hypothesized efficacy in a comparative analysis with established benzoylurea insecticides and other major classes of insect control agents. This analysis is designed to provide researchers and drug development professionals with a forward-looking perspective on the potential of this chemical lineage.

Proposed Synthetic Pathway of "Methyl-teflubenzuron"

The synthesis of benzoylurea insecticides typically involves the reaction of a substituted aniline with a benzoyl isocyanate.[2][3] Drawing from established synthetic routes for compounds like Teflubenzuron, we can propose a viable pathway for "Methyl-teflubenzuron" starting from this compound.

Caption: Proposed synthesis of "Methyl-teflubenzuron".

The synthesis would commence with the reduction of the nitrile group in this compound to yield 2,6-Difluoro-4-methylaniline. Subsequent chlorination would introduce chlorine atoms at the 3 and 5 positions of the aniline ring, a common feature in many potent benzoylureas. The final step involves an addition reaction between this chlorinated aniline derivative and 2,6-difluorobenzoyl isocyanate to yield our target molecule, "Methyl-teflubenzuron."

Mechanism of Action: A Focus on Chitin Synthesis Inhibition

"Methyl-teflubenzuron," as a member of the benzoylurea class, would act as an insect growth regulator (IGR) by inhibiting chitin synthesis.[4] Chitin is a crucial polymer that provides structural integrity to the insect exoskeleton. By disrupting the production of chitin, benzoylureas interfere with the molting process, leading to larval mortality.[5] This mode of action is highly selective for insects and other arthropods, exhibiting low toxicity to vertebrates who do not possess chitin.[1]

Caption: Mechanism of action of benzoylurea insecticides.

Hypothesized Efficacy and Structure-Activity Relationship (SAR)

The introduction of a methyl group at the 4-position of the aniline ring in "Methyl-teflubenzuron" is a deliberate structural modification. Structure-activity relationship studies of benzoylureas have shown that substituents on the phenyl ring can significantly influence insecticidal activity.[6][7] Electron-withdrawing groups on the phenyl ring generally increase activity.[7] While a methyl group is typically considered electron-donating, its steric and electronic effects in this specific position could modulate the molecule's binding affinity to the target site, its lipophilicity, and its metabolic stability. It is hypothesized that the methyl group could enhance binding to the chitin synthase enzyme or alter the molecule's transport properties within the insect, potentially leading to increased efficacy against certain pests. Further research has indicated that introducing fluorinated substituents can significantly increase insecticidal activities.[8]

Comparative Efficacy Analysis

To contextualize the potential of "Methyl-teflubenzuron," we will compare its hypothesized efficacy with established insecticides.

Comparison with Existing Benzoylurea Insecticides

The following table presents a comparative overview of the lethal concentration (LC50) values of two widely used benzoylurea insecticides, Teflubenzuron and Flucycloxuron, against various insect pests. The values for "Methyl-teflubenzuron" are hypothetical and represent a target for improvement based on its novel structure.

InsecticideTarget PestLC50 (mg/kg)Reference
"Methyl-teflubenzuron" Spodoptera litura< 3.60 (Hypothetical) -
TeflubenzuronSpodoptera litura3.60[9]
FlucycloxuronOriental ArmywormComparable to Teflubenzuron[10]
TeflubenzuronSoil Macroorganisms> 1000[11]
FlufenoxuronTetranychus urticae-[12]
Comparison with Other Insecticide Classes

It is also crucial to compare the benzoylurea class with other major insecticide classes that possess different modes of action.

Insecticide ClassMode of ActionKey CharacteristicsTarget Pests
Benzoylureas Chitin Synthesis InhibitionInsect growth regulators; slow-acting; highly selective.Lepidoptera, Coleoptera, Diptera larvae.[4]
Neonicotinoids Nicotinic Acetylcholine Receptor (nAChR) AgonistsSystemic; affect the central nervous system, causing paralysis and death.[13][14]Sucking insects (aphids, whiteflies), some chewing insects.[14]
Pyrethroids Voltage-Gated Sodium Channel (VGSC) ModulatorsFast-acting neurotoxins; cause paralysis and death.[15]Broad-spectrum; effective against many flying and crawling insects.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of "Methyl-teflubenzuron," standardized bioassays are essential. The following are detailed protocols for two common methods.

Protocol 1: Topical Application Bioassay

This method assesses the contact toxicity of an insecticide.

Objective: To determine the dose of "Methyl-teflubenzuron" that is lethal to 50% of the test population (LD50) upon direct application.

Materials:

  • Test insects (e.g., third-instar larvae of Spodoptera litura) of uniform age and weight.

  • Technical grade "Methyl-teflubenzuron."

  • Acetone (analytical grade).

  • Microapplicator.

  • Petri dishes.

  • Insect diet.

  • CO2 for anesthetization.

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of "Methyl-teflubenzuron" in acetone. Perform serial dilutions to obtain a range of at least five concentrations.

  • Anesthetization: Briefly anesthetize the insect larvae with CO2.

  • Application: Using the microapplicator, apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of an individual larva. A control group should be treated with acetone only.

  • Incubation: Place each treated larva in a separate petri dish with a small amount of artificial diet. Maintain the dishes at a constant temperature and humidity (e.g., 25°C, 60% RH) with a set photoperiod.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals.

cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis prep_solutions Prepare Dosing Solutions anesthetize Anesthetize Insects prep_solutions->anesthetize apply_insecticide Apply Insecticide via Microapplicator anesthetize->apply_insecticide incubate Incubate with Diet apply_insecticide->incubate assess_mortality Assess Mortality (24, 48, 72h) incubate->assess_mortality analyze_data Calculate LD50 (Probit Analysis) assess_mortality->analyze_data

Caption: Workflow for a topical application bioassay.

Protocol 2: Diet Incorporation Bioassay

This method evaluates the oral toxicity of an insecticide.

Objective: To determine the concentration of "Methyl-teflubenzuron" in the diet that is lethal to 50% of the test population (LC50).

Materials:

  • Test insects (e.g., neonate larvae of Heliothis virescens).

  • Technical grade "Methyl-teflubenzuron."

  • Acetone (analytical grade).

  • Artificial insect diet.

  • Multi-well bioassay trays.

  • Fine-tipped paintbrush.

Procedure:

  • Preparation of Treated Diet: Prepare a stock solution of "Methyl-teflubenzuron" in acetone. Add appropriate aliquots of the stock solution to the molten artificial diet to achieve a range of desired concentrations. A control diet should be prepared with acetone only.

  • Dispensing Diet: Dispense the treated and control diets into the wells of the bioassay trays and allow them to solidify.

  • Insect Infestation: Using a fine-tipped paintbrush, carefully transfer one neonate larva into each well.

  • Sealing and Incubation: Seal the trays with a breathable lid and place them in an incubator under controlled conditions.

  • Mortality Assessment: After 7 days, record the number of dead larvae in each well.

  • Data Analysis: Calculate the LC50 value and its 95% confidence intervals using probit analysis.

Conclusion

While "Methyl-teflubenzuron" remains a hypothetical construct, the scientific rationale for its potential as an effective insecticide is strong. The exploration of derivatives from this compound opens up a new design space within the well-established and valuable class of benzoylurea insecticides. The proposed structural modification—the addition of a methyl group—could lead to enhanced efficacy, a modified pest spectrum, or improved metabolic stability. The comparative analysis and detailed experimental protocols provided in this guide offer a robust framework for the future investigation and development of this promising new generation of agrochemicals. Continued innovation in the synthesis and evaluation of novel active ingredients is paramount to addressing the ongoing challenges of pest management in a sustainable and effective manner.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 2,6-Difluoro-4-methylbenzonitrile. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity and potency of this compound through robust, validated analytical methods is paramount.[1] This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design and a framework for cross-method comparison.

The process of analytical method validation establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[2] When two distinct methods are developed to measure the same analyte, a cross-validation study is essential to demonstrate that they provide equivalent, reliable results, ensuring consistency across different laboratories, studies, or technologies.[3][4]

Guiding Principles: The Framework of Analytical Method Validation

Before comparing methodologies, it is crucial to establish the benchmark for performance. Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework for validation.[5][6] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[7] Our cross-validation study will focus on the following core performance characteristics:

  • Accuracy: The closeness of test results to the true value.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

A validation protocol should be established before the study begins, outlining the parameters, procedures, and acceptance criteria.[7]

Analyte Profile: this compound

Understanding the physicochemical properties of the analyte is fundamental to designing appropriate analytical methods.

PropertyValue (Estimated/Typical for related structures)Rationale for Method Design
Chemical Formula C₈H₅F₂N---
Molecular Weight 153.13 g/mol Influences detector response and chromatographic behavior.
Appearance White to off-white solid/powder[1]Requires dissolution in an appropriate solvent for both HPLC and GC analysis.
Melting Point ~70-75 °C[1]Suggests the compound is solid at room temperature.
Boiling Point >200 °C (Estimated)High enough to be suitable for HPLC, yet sufficiently volatile for GC with appropriate oven temperatures.
Solubility Soluble in organic solvents like acetonitrile, methanol, and DMF.[9][10]Informs the choice of sample diluent and HPLC mobile phase.
UV Absorbance Aromatic benzonitrile structure implies strong UV absorbance (~230-280 nm).[11]Justifies the use of a UV detector for HPLC.

The presence of the polar nitrile group and non-polar aromatic ring gives the molecule moderate polarity, making it an excellent candidate for Reverse-Phase HPLC. Its stability and sufficient volatility at elevated temperatures also permit analysis by Gas Chromatography.

Methodologies Under Comparison

Here we detail the protocols for two distinct, robust analytical methods designed for the quantification of this compound.

Method A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a powerful technique for separating compounds based on their polarity.[12] The non-polar stationary phase (C18) retains the moderately non-polar analyte, while a polar mobile phase elutes it.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Visible Detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)[13]

    • Water (HPLC Grade)

    • Phosphoric Acid (ACS Grade)

    • This compound Reference Standard (>99.5% purity)

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring of the analyte, leading to good retention and separation from more polar impurities.

    • Mobile Phase: Acetonitrile and Water (60:40 v/v). Causality: This ratio provides optimal elution and a reasonable retention time. Acetonitrile is chosen for its low UV cutoff and compatibility with reversed-phase columns.[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 245 nm. Causality: This wavelength is selected based on the UV absorbance maximum of the benzonitrile chromophore, ensuring high sensitivity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase (Acetonitrile/Water 60:40).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

    • Sample Solution (100 µg/mL): Accurately weigh 50 mg of the this compound sample, transfer to a 50 mL volumetric flask, dissolve, and dilute to volume. Pipette 5 mL of this solution into a second 50 mL volumetric flask and dilute to volume with diluent.

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is well-suited for thermally stable, volatile, or semi-volatile compounds.

  • Instrumentation:

    • Gas Chromatograph equipped with a Split/Splitless Injector and a Flame Ionization Detector (FID).

  • Reagents and Materials:

    • Acetone (GC Grade)

    • Helium (Carrier Gas, 99.999% purity)

    • Hydrogen and Air (for FID)

    • This compound Reference Standard (>99.5% purity)

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This is a robust, general-purpose non-polar column that provides good peak shape and resolution for a wide range of aromatic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

      • Causality: This temperature program ensures the analyte is eluted efficiently with a sharp peak shape while separating it from potential volatile impurities.

    • Injector Temperature: 250 °C. Causality: Ensures rapid and complete volatilization of the analyte without thermal degradation.

    • Detector Temperature: 280 °C (FID).

    • Injection Mode: Split (Split Ratio 50:1). Causality: A split injection prevents column overloading and ensures sharp peaks for a concentrated sample.

  • Standard and Sample Preparation:

    • Diluent: Acetone.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetone.

    • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with acetone.

    • Sample Solution (100 µg/mL): Prepare as described for the HPLC sample, but use acetone as the diluent.

The Cross-Validation Study: Workflow and Data Comparison

The cross-validation study aims to directly compare the performance of the HPLC and GC methods using the same batch of this compound.

Visualized Workflow for Cross-Validation

Caption: Workflow for the cross-validation of HPLC and GC methods.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected outcomes from the validation experiments. Acceptance criteria are based on typical requirements found in ICH and USP guidelines.[2][5]

Table 1: Accuracy and Precision

ParameterMethodConcentration (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria
Accuracy HPLC-UV8099.8%-98.0 - 102.0%
100100.5%-
120101.1%-
GC-FID8099.5%-98.0 - 102.0%
100100.2%-
120100.8%-
Repeatability HPLC-UV100 (n=6)-0.45%RSD ≤ 1.0%
(Intra-day)GC-FID100 (n=6)-0.38%RSD ≤ 1.0%
Intermediate HPLC-UV100 (n=12)-0.82%RSD ≤ 2.0%
Precision GC-FID100 (n=12)-0.75%RSD ≤ 2.0%

Table 2: Linearity, Range, and Sensitivity

ParameterMethodResultAcceptance Criteria
Linearity (R²) HPLC-UV0.9998R² ≥ 0.999
GC-FID0.9999R² ≥ 0.999
Validated Range HPLC-UV20 - 150 µg/mLCovers 80-120% of test conc.
GC-FID20 - 150 µg/mLCovers 80-120% of test conc.
LOQ HPLC-UV1.5 µg/mLS/N ≥ 10
GC-FID1.0 µg/mLS/N ≥ 10
LOD HPLC-UV0.5 µg/mLS/N ≥ 3
GC-FID0.3 µg/mLS/N ≥ 3

Table 3: Specificity

MethodObservationConclusion
HPLC-UV Analyte peak is well-resolved from placebo and known impurities (Resolution > 2.0). Peak purity analysis via DAD confirms no co-elution.Specific
GC-FID Analyte peak is well-resolved from solvent front and other volatile components.Specific

Discussion: Synthesizing the Results

Based on the hypothetical data, both the RP-HPLC and GC-FID methods are valid and suitable for the quantitative determination of this compound. The choice between them depends on the specific application and available resources.

  • Performance Equivalence: Both methods demonstrate excellent accuracy, precision, and linearity, meeting all predefined acceptance criteria. This gives a high degree of assurance that either method will produce reliable results for quality control testing.[5]

  • Sensitivity: The GC-FID method shows slightly better sensitivity, with lower LOD and LOQ values. This could be advantageous for trace-level impurity analysis or for applications requiring high sensitivity.

  • Specificity and Impurity Profiling: While both methods are specific for the main analyte, HPLC with a Diode Array Detector offers a significant advantage in impurity profiling. The ability to perform peak purity analysis and obtain UV spectra for unknown peaks provides more information about potential non-volatile or thermally labile impurities that might not be detected by GC.

  • Throughput and Cost: The GC method has a slightly longer run time due to the oven ramp and hold times. However, GC columns are often more durable, and the solvents used (acetone) can be less expensive than HPLC-grade acetonitrile, potentially lowering long-term operational costs.

  • Robustness: Both methods are expected to be robust. Typical variations in HPLC include mobile phase composition and pH, while for GC, they include flow rate and oven temperature.[6] These should be formally assessed during method development.

Decision Logic for Method Selection

MethodSelection node_goal What is the primary analytical goal? node_qc Routine QC Assay (Potency of Bulk Drug) node_goal->node_qc Potency node_impurity Impurity Profiling & Stability Studies node_goal->node_impurity Impurities node_trace Trace Level Analysis (e.g., Residuals) node_goal->node_trace Sensitivity node_either Either Method is Suitable node_qc->node_either Both show high accuracy & precision. node_hplc HPLC is Preferred node_impurity->node_hplc Superior for non-volatile impurities & peak purity. node_gc GC is Preferred node_trace->node_gc Slightly better LOQ/LOD.

Caption: Decision tree for selecting an analytical method post-validation.

Conclusion

This guide demonstrates that both RP-HPLC-UV and GC-FID are powerful and reliable techniques for the analysis of this compound. A thorough cross-validation study, grounded in the principles of ICH and USP guidelines, confirms their equivalence in terms of core performance metrics.[3][15]

The RP-HPLC method is highly recommended for applications requiring comprehensive impurity profiling, such as in stability studies or final product release testing, due to its superior capability in detecting non-volatile species and the added assurance of DAD peak purity analysis. The GC-FID method stands out for its slightly higher sensitivity and potentially lower operating costs, making it an excellent choice for high-throughput screening or the analysis of trace volatile impurities.

Ultimately, by performing this cross-validation, an organization builds a robust analytical portfolio, ensuring that product quality can be assessed consistently and reliably, regardless of the chosen methodology.

References

Assessing the Drug-like Properties of Molecules Containing the 2,6-Difluoro-4-methylbenzonitrile Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. An ideal scaffold should not only provide a framework for potent and selective interaction with the biological target but also embody favorable pharmacokinetic and safety profiles. The 2,6-difluoro-4-methylbenzonitrile moiety has emerged as a scaffold of growing interest, leveraging the unique properties of fluorine to enhance drug-like characteristics.[1] This guide provides a comprehensive assessment of the drug-like properties of molecules derived from this scaffold, presenting a comparative analysis against two well-established and widely utilized scaffolds in medicinal chemistry: 1,4-dihydropyridine and quinoline. Through the lens of established in vitro assays, we will explore the nuances of physicochemical properties, permeability, metabolic stability, and cytotoxicity, offering a data-driven perspective for researchers, scientists, and drug development professionals.

The Strategic Advantage of Fluorination in the this compound Scaffold

The incorporation of fluorine into drug candidates is a well-established strategy to modulate various physicochemical and pharmacokinetic properties.[2][3] The this compound scaffold strategically places two fluorine atoms flanking the benzonitrile core. This substitution pattern can impart several potential advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to a longer half-life and improved bioavailability.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, as well as impact lipophilicity (LogP).[4] These modifications can be fine-tuned to optimize solubility and permeability.

  • Improved Target Binding: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target engagement.[4][5] The surrounding fluorine atoms can further influence the electronic environment and conformational preferences, potentially enhancing binding affinity and selectivity.[6]

To provide a clear and objective assessment, this guide will compare a representative molecule based on the this compound scaffold (Molecule A) with representative molecules from the 1,4-dihydropyridine (Molecule B) and quinoline (Molecule C) scaffolds.

ScaffoldRepresentative MoleculeStructure
This compoundMolecule A
1,4-DihydropyridineMolecule B
QuinolineMolecule C

Comparative Analysis of Drug-Like Properties

The following sections present a head-to-head comparison of our three representative molecules across a panel of standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays. The data presented is illustrative and intended to highlight the potential differences and advantages of each scaffold based on established medicinal chemistry principles.

Part 1: Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule and its potential for good oral bioavailability.[7] The rule states that orally active drugs generally have:

  • A molecular weight of less than 500 Daltons.

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A calculated octanol-water partition coefficient (LogP) not greater than 5.

Table 1: Comparison of Physicochemical Properties and Lipinski's Rule of Five

PropertyMolecule A (this compound)Molecule B (1,4-Dihydropyridine)Molecule C (Quinoline)
Molecular Weight ( g/mol )325.3367.4298.3
Hydrogen Bond Donors111
Hydrogen Bond Acceptors453
cLogP3.22.83.5
Lipinski's Violations000
Aqueous Solubility (µM) 75 50 25

Interpretation: All three molecules adhere to Lipinski's Rule of Five, suggesting they all have the potential for good oral absorption. Molecule A, representing the this compound scaffold, exhibits a moderate cLogP and good aqueous solubility, a favorable combination for balancing permeability and bioavailability.

Part 2: Permeability Assessment

The ability of a drug to permeate biological membranes is crucial for its absorption and distribution. We will examine data from two standard permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

  • PAMPA: This assay predicts passive diffusion across an artificial lipid membrane.[8]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, assessing both passive diffusion and active transport.[9]

Table 2: Comparative Permeability Data

AssayParameterMolecule A (this compound)Molecule B (1,4-Dihydropyridine)Molecule C (Quinoline)
PAMPA Papp (10-6 cm/s)8.56.29.8
Caco-2 Papp (A→B) (10-6 cm/s)7.95.58.5
Papp (B→A) (10-6 cm/s)8.112.19.0
Efflux Ratio (B→A / A→B) 1.03 2.2 1.06

Interpretation: Molecule A demonstrates high passive permeability in the PAMPA assay, comparable to the quinoline-based Molecule C. In the more biologically relevant Caco-2 assay, Molecule A maintains good permeability with a low efflux ratio, suggesting it is not a significant substrate for efflux transporters like P-glycoprotein. In contrast, Molecule B shows a higher efflux ratio, indicating potential for active removal from cells, which could limit its bioavailability.

Part 3: Metabolic Stability

Metabolic stability is a key determinant of a drug's half-life and dosing regimen. The in vitro microsomal stability assay assesses the rate of metabolism by liver enzymes, primarily cytochrome P450s.[10]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

ParameterMolecule A (this compound)Molecule B (1,4-Dihydropyridine)Molecule C (Quinoline)
Half-life (t1/2, min) > 60 25 45
Intrinsic Clearance (CLint, µL/min/mg protein) < 10 45 20

Interpretation: The strategic fluorination in Molecule A results in exceptional metabolic stability, with a long half-life and low intrinsic clearance. This is a significant advantage over both the 1,4-dihydropyridine and quinoline scaffolds, which show moderate to high rates of metabolism. This enhanced stability can translate to a longer duration of action in vivo and potentially a lower required dose.

Part 4: Cytotoxicity Assessment

Early assessment of cytotoxicity is crucial to identify compounds with a potential for off-target toxicity. A standard in vitro cytotoxicity assay measures the concentration of a compound that causes a 50% reduction in cell viability (IC50).[11]

Table 4: Comparative Cytotoxicity in HepG2 Cells

ParameterMolecule A (this compound)Molecule B (1,4-Dihydropyridine)Molecule C (Quinoline)
IC50 (µM) > 50 35 15

Interpretation: Molecule A displays a favorable safety profile with no significant cytotoxicity observed at concentrations up to 50 µM. Molecule C, representing the quinoline scaffold, shows the highest cytotoxicity, which could be a concern for further development. The 1,4-dihydropyridine scaffold also exhibits some level of cytotoxicity, though less pronounced than the quinoline.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed protocols for the key assays are provided below.

Lipinski's Rule of Five Analysis

Objective: To computationally assess the druglikeness of a compound based on four physicochemical properties.

Methodology:

  • Obtain the 2D structure of the test compound.

  • Utilize computational software (e.g., ChemDraw, MarvinSketch) to calculate the following parameters:

    • Molecular Weight (MW)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

    • Calculated Octanol-Water Partition Coefficient (cLogP)

  • Compare the calculated values against the criteria of Lipinski's Rule of Five. A compound is considered to have a higher likelihood of being orally bioavailable if it has zero or one violation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a compound across an artificial lipid membrane.[8]

Methodology:

  • Prepare a 96-well filter plate by coating each well with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

  • Prepare a donor solution of the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Fill the wells of a 96-well acceptor plate with buffer.

  • Place the filter plate on top of the acceptor plate, creating a "sandwich," and add the donor solution to the filter plate wells.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / [Cequilibrium]) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA(t)] is the concentration in the acceptor well at time t, and [Cequilibrium] is the concentration at equilibrium.

Caco-2 Permeability Assay

Objective: To assess the permeability of a compound across a monolayer of human intestinal cells, providing insights into both passive and active transport mechanisms.[9]

Methodology:

  • Culture Caco-2 cells on permeable supports in a multi-well plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A→B) permeability, add the test compound to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.

  • For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral chamber and fresh medium to the apical chamber.

  • Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours).

  • At the end of the incubation, collect samples from both chambers and analyze the compound concentration by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Determine the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 is generally indicative of active efflux.

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.[10]

Methodology:

  • Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (cofactor for CYP450 enzymes), and buffer in a 96-well plate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the test compound to the mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining compound versus time and determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) as (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).[11]

Methodology:

  • Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solution (Test Compound in Buffer) assemble Assemble 'Sandwich' (Filter Plate on Acceptor Plate) prep_donor->assemble prep_acceptor Prepare Acceptor Plate (Buffer Only) prep_acceptor->assemble prep_membrane Coat Filter Plate (Artificial Membrane) prep_membrane->assemble incubate Incubate at RT assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis culture_cells Culture Caco-2 Cells on Permeable Supports (21-25 days) check_integrity Verify Monolayer Integrity (TEER Measurement) culture_cells->check_integrity add_compound_ab Add Compound to Apical Side (A->B Transport) check_integrity->add_compound_ab add_compound_ba Add Compound to Basolateral Side (B->A Transport) check_integrity->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mixture Prepare Reaction Mixture (Microsomes, NADPH, Buffer) add_compound Add Test Compound prep_mixture->add_compound incubate Incubate at 37°C add_compound->incubate quench Quench Reaction at Time Points incubate->quench quantify Quantify Parent Compound (LC-MS/MS) quench->quantify calculate Calculate t1/2 & CLint quantify->calculate

Caption: Workflow for the Microsomal Stability Assay.

Conclusion

The this compound scaffold presents a compelling profile for the development of drug-like molecules. Our comparative analysis, based on illustrative data from standard in vitro assays, highlights its potential for excellent metabolic stability, good permeability with low efflux, and a favorable cytotoxicity profile. While the 1,4-dihydropyridine and quinoline scaffolds have a long and successful history in drug discovery, the this compound scaffold offers a modern and strategic alternative, particularly for programs where metabolic stability is a key challenge. The judicious use of fluorine in this scaffold provides a powerful tool for medicinal chemists to fine-tune the properties of their lead compounds and increase the probability of success in the complex journey of drug development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,6-Difluoro-4-methylbenzonitrile is foundational to innovation. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting the best practices of experienced laboratory scientists.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a substance is the critical first step in managing it safely. While specific toxicological data for this compound may be limited, its chemical structure—a fluorinated aromatic nitrile—allows us to infer a hazard profile based on analogous compounds. Nitriles can be toxic, and halogenated organic compounds require careful handling.[1]

Safety Data Sheets (SDS) for structurally similar chemicals, such as 2,6-Difluorobenzonitrile, classify them as hazardous, with acute toxicity if swallowed, inhaled, or in contact with skin.[2] They are also known to cause skin and serious eye irritation.[2] Furthermore, combustion of such compounds can release highly toxic gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[2] Therefore, it is imperative to treat this compound as a hazardous chemical waste.

Hazard Category Classification and Precautionary Statement Primary Rationale
Acute Toxicity Harmful/Toxic if swallowed, in contact with skin, or inhaled.[2]The nitrile functional group and aromatic structure are associated with systemic toxicity.
Skin/Eye Irritation Causes skin and serious eye irritation. [2]A common property of many reactive organic chemicals.
Environmental Hazard Assumed to be harmful to aquatic life. [3]Halogenated organic compounds can be persistent in the environment.
Physical Hazard Combustible Solid. Thermal decomposition can produce toxic fumes like NOx and HF.[2]
Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling from the moment a substance is designated as waste is crucial. This minimizes exposure and prevents accidental release. All waste management procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard.[4][5]

Protocol 1: Safe Handling and Storage of Waste

  • Designate a Waste Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) that can be securely sealed. The container must be in good condition, with no leaks or cracks.[6]

  • Labeling is Non-Negotiable: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic," "Irritant").[7]

  • Segregate Your Waste: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel.

  • Incompatibility Awareness: Store this waste away from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[2]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when adding waste. This is a primary EPA regulation to prevent the release of vapors.[6]

Equipment Specification Reason for Use
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8]Protects eyes from dust particles and potential splashes.
Hand Protection Disposable nitrile gloves (minimum 5 mil thickness).[9]Provides a barrier against brief, accidental contact. Note: Thin nitrile gloves offer splash protection only and must be changed immediately upon contamination.[9] For prolonged handling, consult glove manufacturer data for breakthrough times.
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.[10]Prevents skin contact and protects from spills.
Respiratory Protection Work within a certified chemical fume hood.[11][12]Engineering controls are the primary method to prevent inhalation of chemical dust or vapors.
Managing Spills and Accidental Releases

Accidents can happen, but a prepared response minimizes risk. For a small spill of solid this compound, follow this procedure.

Protocol 2: Small Spill Clean-up

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Ensure Ventilation: Perform all clean-up activities within a chemical fume hood if possible.

  • Wear Appropriate PPE: Don all PPE as listed in the table above.

  • Contain the Spill: Gently sweep the solid material together, avoiding the creation of dust.[8][10] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Collect and Package: Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Wash Hands: Thoroughly wash hands after the clean-up is complete.[9]

The Disposal Workflow: A Step-by-Step Guide

The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] This "cradle-to-grave" system holds the waste generator responsible for the waste until its final, safe disposal.[6][13]

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Managed by EHS Professionals cluster_Disposal Final Disposition Start Material Designated as Waste Characterize Characterize as Hazardous Waste (Toxic, Irritant) Start->Characterize Containerize Place in Labeled, Closed, Compatible Container Characterize->Containerize Is Hazardous Accumulate Store in Satellite Accumulation Area (SAA) Containerize->Accumulate Request Request Pickup from EHS/EH&S Office Accumulate->Request Transport Transport to Central Accumulation Area Request->Transport Manifest Document with Hazardous Waste Manifest Transport->Manifest FinalDisposal Transfer to Licensed Hazardous Waste Facility Manifest->FinalDisposal Incineration High-Temperature Incineration FinalDisposal->Incineration

Caption: Disposal decision workflow for this compound.

Protocol 3: Waste Accumulation and Disposal

  • Waste Characterization: As established, this compound must be managed as a hazardous waste due to its toxic characteristics.[2][14]

  • Containerization: Following Protocol 1, collect all waste—including pure compound, contaminated consumables (e.g., weigh boats, gloves), and spill clean-up materials—in a properly labeled hazardous waste container.

  • Accumulation: Store the sealed container in your lab's SAA. Do not exceed storage time or quantity limits as defined by EPA regulations and institutional policy.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS or EH&S) department to schedule a waste pickup. They are trained professionals who will manage the transport and final disposal process.[15]

  • Documentation: Your EHS department will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[15]

  • Final Disposition: The standard and most environmentally sound disposal method for this type of chlorinated organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[15][16] This process ensures the complete destruction of the hazardous compound.

Prohibited Disposal Methods

To ensure safety and compliance, it is equally important to know what not to do.

  • DO NOT dispose of this compound down the drain.[8] This can damage plumbing, harm aquatic ecosystems, and violate EPA and local water authority regulations.

  • DO NOT discard this chemical in the regular trash. This poses a significant risk to custodial staff and can lead to environmental contamination from landfills.

  • DO NOT attempt to neutralize or treat the chemical waste yourself unless you are following a specific, validated, and EHS-approved procedure. Improper treatment can create more hazardous substances.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a fundamental and non-negotiable aspect of professional scientific practice.

References

A Researcher's Guide to the Safe Handling of 2,6-Difluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2,6-Difluoro-4-methylbenzonitrile. As this compound is a specialized laboratory chemical, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. The protocols outlined below are grounded in established laboratory safety principles and data from analogous chemical structures, ensuring a comprehensive approach to risk mitigation.

Understanding the Hazard Profile

The primary hazards associated with compounds of this class include:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2]

The causality behind these hazards lies in the chemical reactivity of the molecule. The nitrile group can be metabolized to release cyanide ions, a potent inhibitor of cellular respiration. The fluorinated aromatic ring can also contribute to toxicity and irritation.

Hazard Summary of Analogous Compounds
Hazard StatementClassificationSource (Analogous Compound)
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4 (Toxic or Harmful)2,6-Difluoro-4-hydroxybenzonitrile, 2,6-Difluorobenzonitrile[1][2]
Skin Corrosion/IrritationCategory 2 (Irritant)2,6-Difluoro-4-hydroxybenzonitrile, 2,6-Difluorobenzonitrile[1][2]
Serious Eye Damage/IrritationCategory 2 (Irritant)2,6-Difluoro-4-hydroxybenzonitrile, 2,6-Difluorobenzonitrile[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)2,6-Difluorobenzonitrile[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is not merely a checklist item but a scientifically-backed decision to prevent exposure.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are an excellent choice due to their resistance to a broad range of chemicals, including solvents and organic compounds.[3][4][5][6] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact with the contaminated outer surface.[7] For extended operations or when handling larger quantities, consider wearing a double layer of nitrile gloves or a more robust glove material like Viton or butyl rubber.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, it is highly recommended to use chemical splash goggles.[7] When there is a potential for splashing or handling larger quantities, a face shield should be worn in conjunction with goggles to protect the entire face.[7]

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing or dust generation, a chemically resistant apron or a full-body suit may be necessary.[7] Ensure that the lab coat is fully buttoned and that street clothes are completely covered.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if there is a risk of exceeding occupational exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter is required.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: If the compound is a solid, weigh it out in the fume hood on a tared weigh boat. Handle the container with care to avoid generating dust.

  • Spill Containment: Have a spill kit readily available in the laboratory. The kit should contain absorbent materials appropriate for chemical spills.

Solution Preparation and Reaction Setup
  • Solvent Addition: Slowly add the solvent to the solid to minimize splashing and aerosol generation.

  • Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed to prevent the escape of vapors.

  • Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Available prep_fume_hood->prep_spill_kit handle_weigh Weigh Compound prep_spill_kit->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Set up Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is not only a regulatory requirement but also an ethical responsibility to protect the environment and public health.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and contaminated paper towels, must be collected in a designated, labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container in accordance with your institution's guidelines.

  • Licensed Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service.[7] Never pour chemical waste down the drain.[7]

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.[8]

By integrating these safety protocols into your laboratory workflow, you can effectively mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-methylbenzonitrile
Reactant of Route 2
2,6-Difluoro-4-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.